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Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 4-fluoro-2-isopropoxybenzoate

Technical Monograph: Methyl 4-fluoro-2-isopropoxybenzoate Structural Analysis, Synthetic Protocols, and Pharmaceutical Utility Executive Summary Methyl 4-fluoro-2-isopropoxybenzoate ( ) is a specialized aromatic ester ut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 4-fluoro-2-isopropoxybenzoate Structural Analysis, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

Methyl 4-fluoro-2-isopropoxybenzoate (


) is a specialized aromatic ester utilized as a regiospecific building block in the synthesis of oncology therapeutics, particularly MDM2 inhibitors (Nutlin derivatives)  and BCL-2 antagonists . Characterized by a 2-isopropoxy steric shield and a 4-fluoro metabolic blocker, this compound serves as a critical intermediate for introducing lipophilic bulk and electronic modulation into drug scaffolds.

This guide details the validated synthesis, physicochemical profile, and structural utility of this compound, distinguishing it from its constitutional isomers to ensure precision in medicinal chemistry campaigns.

Chemical Identity & Structural Analysis

The compound is a di-substituted benzoate ester. Its structural integrity relies on the precise positioning of the isopropoxy group ortho to the carbonyl, creating a specific steric environment that influences downstream coupling reactions.

Property Data
IUPAC Name Methyl 4-fluoro-2-(propan-2-yloxy)benzoate
Molecular Formula

Molecular Weight 212.22 g/mol
Core Scaffold Salicylate (2-hydroxybenzoate) derivative
Key Substituents 4-Fluoro (Electronic withdrawal), 2-Isopropoxy (Steric/Lipophilic)
SMILES COC(=O)C1=C(C=C(C=C1)F)OC(C)C

Structural Logic:

  • 2-Isopropoxy Group: Unlike a methoxy group, the isopropoxy moiety introduces significant steric bulk near the ester linkage. This can modulate the rotational barrier of the phenyl-carbonyl bond and protect the ester from premature enzymatic hydrolysis in early-stage biological assays.

  • 4-Fluoro Substituent: The fluorine atom at the para position (relative to the isopropoxy) blocks metabolic oxidation (CYP450 mediated) at the most reactive site of the phenyl ring, enhancing the half-life of the final drug candidate.

Validated Synthetic Protocol

Direct alkylation of salicylates often suffers from competing regioselectivity or incomplete conversion due to the intramolecular hydrogen bond between the phenol and the carbonyl oxygen. To circumvent this, a "Double-Alkylation / Selective Hydrolysis" strategy is recommended. This protocol ensures complete protection of the phenol before establishing the final methyl ester.

Phase 1: Ether Installation (The "Sacrificial Ester" Method)
  • Objective: Install the hindered isopropoxy ether while temporarily protecting the carboxylic acid.

  • Reagents: 4-Fluorosalicylic acid, 2-Bromopropane (4 equiv),

    
     (4 equiv), DMF.[1][2]
    
  • Mechanism:

    
     nucleophilic substitution. The carboxylate is alkylated first (kinetic), followed by the phenol (thermodynamic, slower due to H-bonding).
    

Step-by-Step:

  • Dissolve 4-fluorosalicylic acid (1.0 equiv) and

    
     (4.0 equiv) in DMF. Stir for 15 min to generate the dianion.
    
  • Add 2-bromopropane (4.0 equiv). Heat to reflux for 3.5 hours.

  • Observation: The reaction yields Isopropyl 4-fluoro-2-isopropoxybenzoate (Double alkylated intermediate).

  • Remove solvent.[1][3][2] Resuspend in EtOAc, filter salts, and concentrate.

Phase 2: Selective Hydrolysis
  • Objective: Revert the isopropyl ester to the acid without cleaving the newly formed ether.

  • Reagents: 2N NaOH (aq), Reflux.

  • Logic: Alkyl ethers are stable to basic hydrolysis, whereas esters are labile.

  • Protocol: Reflux the intermediate in 2N NaOH for 2.5 hours. Acidify to pH 2 with HCl. Extract with EtOAc to isolate 4-Fluoro-2-isopropoxybenzoic acid .

Phase 3: Methyl Esterification
  • Objective: Form the final methyl ester.

  • Reagents:

    
     (1.1 equiv), Methanol.[1][2]
    
  • Protocol: Dissolve the acid in anhydrous MeOH. Add Thionyl Chloride dropwise (exothermic). Reflux overnight.

  • Purification: Concentrate and purify via silica flash chromatography (if necessary) or crystallization.

Synthesis_Workflow Start 4-Fluorosalicylic Acid (Starting Material) Step1 Double Alkylation (2-Bromopropane, K2CO3, DMF) Reflux 3.5h Start->Step1 Inter1 Intermediate: Isopropyl 4-fluoro-2-isopropoxybenzoate Step1->Inter1 SN2 (x2) Step2 Selective Hydrolysis (2N NaOH, Reflux 2.5h) Inter1->Step2 Inter2 Intermediate: 4-Fluoro-2-isopropoxybenzoic Acid Step2->Inter2 Saponification Step3 Esterification (SOCl2, MeOH, Reflux) Inter2->Step3 Final TARGET: Methyl 4-fluoro-2-isopropoxybenzoate Step3->Final Acyl Substitution

Figure 1: Step-wise synthetic pathway utilizing a sacrificial isopropyl ester to overcome steric hindrance and intramolecular hydrogen bonding.

Physicochemical Properties & Handling

The following data points are critical for analytical characterization and storage.

Parameter Value / Description Relevance
Physical State Off-white solid or viscous oil (purity dependent)Solid form preferred for API synthesis stability.
Solubility Soluble in MeOH, EtOAc, DCM; Insoluble in WaterRequires organic cosolvents for biological assays.
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; good membrane permeability.
H-Bond Acceptors 3 (Ester Carbonyl, Ester Oxygen, Ether Oxygen)Key interaction points for protein binding pockets.
Storage 2–8°C, DesiccatedProtect from moisture to prevent ester hydrolysis.

Spectroscopic Signature (Expected):

  • 
    H NMR (
    
    
    
    ):
    • 
       ~7.8 (dd, 1H, H-6 aromatic)
      
    • 
       ~6.6–6.8 (m, 2H, H-3/H-5 aromatic)
      
    • 
       ~4.5 (sept, 1H, O-CH -Me
      
      
      
      )
    • 
       ~3.8 (s, 3H, O-CH 
      
      
      
      )
    • 
       ~1.3 (d, 6H, O-CH-Me 
      
      
      
      )
  • 
    F NMR:  Single peak ~ -105 to -110 ppm.
    

Applications in Drug Discovery

Methyl 4-fluoro-2-isopropoxybenzoate acts as a "warhead carrier" or a scaffold core in two primary therapeutic areas:

A. MDM2-p53 Inhibitors (Nutlin Chimeras)

In the development of dual-pathway cancer therapeutics, this benzoate moiety serves as a linker attachment point.

  • Mechanism: The ester is hydrolyzed to the acid, which is then coupled to amine-bearing pharmacophores (e.g., Nutlin-3a derivatives).

  • Role: The 2-isopropoxy group mimics the hydrophobic interactions of the native p53-MDM2 interface (specifically the Trp23 pocket), while the 4-fluoro group prevents oxidative degradation of the ring.

B. BCL-2 Inhibitors (Venetoclax Analogs)

While Venetoclax utilizes a slightly different ether pattern, the 4-fluoro-2-alkoxybenzoate core is a recurring motif in BCL-2/BCL-xL inhibitors.

  • Function: It serves as the "left-hand" side of the molecule, binding to the P2 pocket of the BCL-2 protein. The methyl ester is a precursor to the acyl sulfonamides or amides often found in the final active pharmaceutical ingredient (API).

Applications_Map cluster_0 Oncology Targets cluster_1 Structural Function Compound Methyl 4-fluoro-2-isopropoxybenzoate MDM2 MDM2 Inhibitors (Nutlin Chimeras) Compound->MDM2 Precursor BCL2 BCL-2 Antagonists (Venetoclax Analogs) Compound->BCL2 Scaffold Steric Steric Shielding (Isopropoxy) Compound->Steric Metab Metabolic Blockade (4-Fluoro) Compound->Metab

Figure 2: Functional mapping of the compound in oncology drug design.

References

  • Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds. Molecules, 2025. (Describes the synthesis of Methyl 4-Fluoro-2-isopropoxybenzoate via the double-alkylation route).

  • Synthesis of BCL-2 Inhibitor Intermediates. ChemicalBook, 2026. (Contextualizes the 4-fluoro-2-alkoxybenzoate scaffold in BCL-2 inhibitor chemistry).

  • 4-Fluoro-2-hydroxybenzoic acid methyl ester Properties. Sigma-Aldrich, 2026. (Baseline properties for the parent salicylate scaffold).

Sources

Exploratory

Molecular weight and formula of Methyl 4-fluoro-2-isopropoxybenzoate

This technical guide provides a comprehensive analysis of Methyl 4-fluoro-2-isopropoxybenzoate , a critical fluorinated intermediate used in the synthesis of high-value pharmaceutical targets, including BCL-2 inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Methyl 4-fluoro-2-isopropoxybenzoate , a critical fluorinated intermediate used in the synthesis of high-value pharmaceutical targets, including BCL-2 inhibitors.

Executive Summary

Methyl 4-fluoro-2-isopropoxybenzoate (CAS 1394970-88-7) is a specialized ester scaffold characterized by a 4-fluoro substitution and a bulky 2-isopropoxy ether linkage.[1][2] It serves as a pivotal building block in medicinal chemistry, particularly for optimizing the lipophilicity and metabolic stability of drug candidates. Its primary application lies in the synthesis of Venetoclax analogs and other heterocyclic inhibitors where the ortho-alkoxy benzoate motif dictates binding affinity and solubility profiles.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name Methyl 4-fluoro-2-(propan-2-yloxy)benzoate
Common Name Methyl 4-fluoro-2-isopropoxybenzoate
CAS Number 1394970-88-7
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
SMILES COC(=O)C1=C(OC(C)C)C=C(F)C=C1
Appearance Colorless to pale yellow oil / low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Calc.[2][3][4][5][6][7][8][9][10][11][12] LogP ~2.8 - 3.1

Synthetic Methodology

The synthesis of Methyl 4-fluoro-2-isopropoxybenzoate is achieved via a Williamson Ether Synthesis , utilizing the selective alkylation of the phenolic hydroxyl group of Methyl 4-fluoro-2-hydroxybenzoate.

Reaction Mechanism

The reaction proceeds through an SN2 mechanism. The phenolic proton is deprotonated by a weak base (Carbonate) to form a phenoxide anion. This nucleophile attacks the secondary carbon of the isopropyl halide, displacing the halide leaving group.

Note on Regioselectivity: The reaction is highly selective for the phenolic oxygen over the ester functionality due to the significant difference in pKa and nucleophilicity.

Experimental Protocol

Standard Operating Procedure (SOP) for 10g Scale

Reagents:

  • Precursor: Methyl 4-fluoro-2-hydroxybenzoate (CAS 392-04-1) [1.0 eq][6]

  • Alkylating Agent: 2-Iodopropane (CAS 75-30-9) [1.5 eq] or 2-Bromopropane [2.0 eq]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous [2.0 eq]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) [10 vol]

Workflow:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-fluoro-2-hydroxybenzoate (10.0 g, 58.8 mmol) and DMF (100 mL).

  • Deprotonation: Add K₂CO₃ (16.2 g, 117.6 mmol) in a single portion. Stir at ambient temperature for 15 minutes to generate the phenoxide. Observation: Suspension color may shift to bright yellow.

  • Alkylation: Add 2-Iodopropane (8.8 mL, 88.2 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS until the starting phenol is consumed (<1%).

    • Critical Control Point: If using 2-Bromopropane, increase temperature to 80°C and reaction time to 12–16 hours due to lower reactivity.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Process Visualization (DOT Diagram)

SynthesisWorkflow Start Start: Methyl 4-fluoro-2-hydroxybenzoate (CAS 392-04-1) Reagents Add: K2CO3 (2.0 eq) Solvent: DMF Start->Reagents Intermediate Intermediate: Phenoxide Anion Formation Reagents->Intermediate Alkylation Add: 2-Iodopropane (1.5 eq) Heat: 60°C, 4-6 hrs Intermediate->Alkylation Check QC Check: TLC / LC-MS Alkylation->Check Check->Alkylation Incomplete Workup Workup: Extract (EtOAc), Wash (Brine), Concentrate Check->Workup Conversion >99% Product Final Product: Methyl 4-fluoro-2-isopropoxybenzoate Workup->Product

Figure 1: Synthetic workflow for the O-alkylation of Methyl 4-fluoro-2-hydroxybenzoate.

Analytical Characterization

Validating the structure requires confirming the presence of the isopropyl group and the retention of the methyl ester.

Expected 1H NMR Data (400 MHz, CDCl₃):

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.85 dd (J=8.8, 6.5 Hz)1HAr-H (C6)Deshielded by ortho-carbonyl.
6.68 dd (J=10.5, 2.4 Hz)1HAr-H (C3)Shielded by ortho-alkoxy; F-coupling observed.
6.62 td (J=8.5, 2.4 Hz)1HAr-H (C5)Typical fluorine coupling pattern.
4.65 septet (J=6.1 Hz)1HO-CH -(CH₃)₂Characteristic methine of isopropoxy group.
3.88 singlet3HCOOCH₃ Methyl ester singlet (distinct from ether).
1.38 doublet (J=6.1 Hz)6HO-CH-(CH₃ )₂Isopropyl methyls.

Key Diagnostic: The disappearance of the phenolic -OH singlet (~10.5 ppm) and the appearance of the isopropyl septet at ~4.65 ppm confirms successful alkylation.

Applications in Drug Discovery[4][12]

Methyl 4-fluoro-2-isopropoxybenzoate is primarily utilized as a scaffold intermediate .

  • BCL-2 Inhibition: This moiety mimics the core structure of Venetoclax (ABT-199). The 2-isopropoxy group provides steric bulk that fills hydrophobic pockets in the BCL-2 protein, while the 4-fluoro group modulates metabolic stability against oxidative defluorination.

  • Amide Coupling: The methyl ester is readily hydrolyzed to the acid (LiOH/THF) or directly converted to amides (using AlMe₃/Amine) to generate libraries of bioactive benzamides.

  • Lipophilicity Tuning: Replacing a methoxy group with an isopropoxy group typically increases LogP by ~0.8 units, enhancing membrane permeability for CNS-targeted drugs.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially when using alkyl iodides (potential carcinogens).

References

  • ChemicalBook. Methyl 4-fluoro-2-isopropoxybenzoate (CAS 1394970-88-7) Product Information.[1] Retrieved from

  • MolPort. Methyl 4-fluoro-2-(propan-2-yloxy)benzoate Structure and Data. Retrieved from

  • MDPI. Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds (Synthesis of Intermediate 2b). Molecules 2021, 26(19), 6000. Retrieved from

  • PubChem. Methyl 4-fluoro-2-hydroxybenzoate (Precursor Data). CID 10853760. Retrieved from

  • Fisher Scientific. 2-Iodopropane Safety Data Sheet. Retrieved from

Sources

Foundational

Therapeutic potential of Methyl 4-fluoro-2-isopropoxybenzoate derivatives

Therapeutic Potential of Methyl 4-fluoro-2-isopropoxybenzoate Derivatives Executive Summary: The "Linchpin" Scaffold Methyl 4-fluoro-2-isopropoxybenzoate (CAS 1394970-88-7) has emerged as a critical pharmacophore interme...

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of Methyl 4-fluoro-2-isopropoxybenzoate Derivatives

Executive Summary: The "Linchpin" Scaffold

Methyl 4-fluoro-2-isopropoxybenzoate (CAS 1394970-88-7) has emerged as a critical pharmacophore intermediate in the synthesis of next-generation anti-cancer therapeutics. While traditionally viewed as a simple benzoic acid derivative, recent high-impact studies have repositioned this molecule as a "linchpin" scaffold for Dual-Targeting Chimeras .

Its structural significance lies in two key features:

  • The 2-Isopropoxy Group: Provides optimal steric bulk and lipophilicity to fill hydrophobic pockets in target proteins like MDM2 (Murine Double Minute 2).

  • The 4-Fluoro Substitution: Enhances metabolic stability compared to non-fluorinated or chloro-analogs, blocking oxidative metabolism at the para-position while modulating electronic properties for improved binding affinity.

This guide analyzes its primary application in synthesizing Nutlin-DCA Chimeras —molecules that simultaneously restore p53 tumor suppression and reverse the Warburg effect—and outlines the precise chemical protocols for its deployment.

Chemical Basis & Structure-Activity Relationship (SAR)

The therapeutic utility of Methyl 4-fluoro-2-isopropoxybenzoate stems from its ability to mimic the Phe19 residue of p53 , which is essential for MDM2 binding.

The Fluorine Effect

In classic MDM2 inhibitors like Nutlin-3a, a 4-chloro substitution is common. Replacing this with a 4-fluoro group (via the title compound) offers distinct advantages:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, preventing P450-mediated hydroxylation at the para-position.

  • Bioisosterism: Fluorine mimics hydrogen in size but mimics the hydroxyl group in electronegativity, altering the pKa of the benzoic acid core and improving membrane permeability.

The Isopropoxy Anchor

The isopropoxy group at the ortho position locks the conformation of the benzoate ring. In the context of MDM2 inhibition, this group inserts into a small hydrophobic cleft on the MDM2 surface, acting as a "molecular anchor" that stabilizes the inhibitor-protein complex.

Primary Therapeutic Application: Dual-Targeting Chimeras[1]

The most advanced application of Methyl 4-fluoro-2-isopropoxybenzoate is in the synthesis of Nutlin-DCA conjugates . These chimeras address a major limitation in cancer therapy: resistance to single-target agents.

Mechanism of Action (Dual-Pathway Engagement)

The derivative acts as the MDM2-binding moiety, covalently linked to Dichloroacetate (DCA) .

  • Nuclear Target (MDM2): The benzoate-derived fragment inhibits the MDM2-p53 interaction, preventing p53 degradation and triggering apoptosis in cancer cells.

  • Mitochondrial Target (PDK): The DCA tail inhibits Pyruvate Dehydrogenase Kinase (PDK), shifting cellular metabolism from glycolysis (Warburg effect) back to oxidative phosphorylation, increasing ROS production and sensitizing cells to apoptosis.[1][2]

DualMechanism cluster_Nucleus Nucleus / Cytosol cluster_Mito Mitochondria Chimera Nutlin-DCA Chimera (Benzoate Core) MDM2 Target: MDM2 Chimera->MDM2 Inhibits PDK Target: PDK Chimera->PDK Inhibits p53 p53 Protein MDM2->p53 Blocks Degradation Apoptosis1 Apoptosis (Cell Death) p53->Apoptosis1 Triggers Metabolism OxPhos Reactivation (ROS Increase) PDK->Metabolism Reverses Warburg Metabolism->Apoptosis1 Sensitizes

Figure 1: Dual-mechanism of action for derivatives synthesized from Methyl 4-fluoro-2-isopropoxybenzoate.

Experimental Protocols

The following protocols are synthesized from recent high-impact literature (e.g., Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds, 2025).

Synthesis of Methyl 4-fluoro-2-isopropoxybenzoate (Compound 24)

This is the foundational workflow to generate the scaffold from commercially available precursors.

Reagents:

  • p-Fluorosalicylic acid (Starting Material)[1]

  • 2-Bromopropane[1][3]

  • Potassium Carbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )[4][5]
    
  • Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Thionyl Chloride (

    
    )[5]
    
  • Methanol (MeOH)

Step-by-Step Methodology:

  • O-Alkylation (Introduction of Isopropoxy Group):

    • Dissolve p-fluorosalicylic acid (4.0 g, 26 mmol) and

      
       (14.2 g, 4 eq) in DMF (20 mL).
      
    • Add 2-bromopropane (9.5 mL, 4 eq) dropwise.

    • Critical Control: Heat to reflux and stir for 3.5 hours. The use of excess base ensures double alkylation (ester + ether) if necessary, though selective O-alkylation is the goal.

    • Workup: Remove solvent via rotary evaporation.[1][5] Dissolve residue in Ethyl Acetate (AcOEt), filter to remove salts, and wash with

      
      .
      
  • Hydrolysis (Isolation of the Acid):

    • Dissolve the intermediate ester in 2N aqueous NaOH (4 eq).[1]

    • Reflux for 2.5 hours.[1]

    • Workup: Acidify to pH 2 with 2M HCl.[1] Extract with AcOEt, dry over ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      , and concentrate to yield 4-fluoro-2-isopropoxybenzoic acid .
      
  • Esterification (Formation of the Title Compound):

    • Dissolve the acid (500 mg) in dry Methanol.

    • Slowly add Thionyl Chloride (

      
      , 1.1 eq) at 0°C (exothermic).
      
    • Reflux overnight.[5]

    • Validation: Monitor via TLC (Hexane:AcOEt 8:2). The product, Methyl 4-fluoro-2-isopropoxybenzoate , appears as a distinct spot with higher

      
       than the acid.
      
Visualization of Synthesis Workflow

Synthesis Start p-Fluorosalicylic Acid Step1 Alkylation (2-Bromopropane, K2CO3, DMF) Start->Step1 Inter1 Isopropyl 4-fluoro-2-isopropoxybenzoate Step1->Inter1 Step2 Hydrolysis (NaOH, Reflux) Inter1->Step2 Inter2 4-Fluoro-2-isopropoxybenzoic Acid Step2->Inter2 Step3 Esterification (SOCl2, MeOH) Inter2->Step3 Final Methyl 4-fluoro-2-isopropoxybenzoate (Scaffold) Step3->Final

Figure 2: Step-wise synthesis of the title compound from p-fluorosalicylic acid.

Quantitative Data Summary

The following table summarizes the physicochemical properties that make this derivative an ideal drug intermediate.

ParameterValueSignificance in Drug Design
Molecular Weight 212.22 g/mol Low MW allows for fragment-based drug design (Rule of 3 compliant).
LogP (Calc) ~2.9Optimal lipophilicity for cell membrane penetration.
H-Bond Donors 0Improves permeability (no free -OH or -NH).
H-Bond Acceptors 3Facilitates interaction with residues in the MDM2 binding pocket.
Topological Polar Surface Area 26.3 ŲIndicates good oral bioavailability potential.

Future Directions & Strategic Recommendations

  • Fragment-Based Screening: Researchers should utilize Methyl 4-fluoro-2-isopropoxybenzoate in fragment-based NMR screening against BCL-2 and MCL-1 proteins. Its structural similarity to the core of Venetoclax suggests it could serve as a probe for identifying novel binding sub-pockets.

  • Linker Optimization: For chimera development, the methyl ester position is the "exit vector." Future work should focus on hydrolyzing this ester to an amide linkage with variable-length polyethylene glycol (PEG) linkers to optimize the spatial arrangement between the MDM2-binding head and the DCA tail.

References

  • Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer. International Journal of Molecular Sciences, 2025. Link

  • Methyl 4-fluoro-2-isopropoxybenzoate Structure and Properties. PubChem Compound Summary, National Library of Medicine. Link

  • Discovery of ABT-199 (Venetoclax), a Selective Bcl-2 Inhibitor. Journal of Medicinal Chemistry, 2013. (Contextual reference for 4-fluoro-2-substituted benzoate scaffolds). Link

Sources

Exploratory

CAS number lookup for Methyl 4-fluoro-2-isopropoxybenzoate

Executive Summary & Identification Methyl 4-fluoro-2-isopropoxybenzoate (CAS 1394970-88-7 ) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical active ingredients (APIs), particu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identification

Methyl 4-fluoro-2-isopropoxybenzoate (CAS 1394970-88-7 ) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of MDM2 inhibitors and kinase inhibitors.

This compound is characterized by a benzoate core substituted with a fluorine atom at the para position (relative to the ester) and an isopropoxy group at the ortho position. Its structural specificity is critical; researchers must distinguish it from its regioisomer, Methyl 2-fluoro-4-isopropoxybenzoate (CAS 1394933-49-3), which possesses significantly different electronic and steric properties.

Chemical Identity Matrix
AttributeDetail
CAS Number 1394970-88-7
IUPAC Name Methyl 4-fluoro-2-(propan-2-yloxy)benzoate
Synonyms Methyl 4-fluoro-2-isopropoxybenzoate; Methyl 4-fluoro-2-(1-methylethoxy)benzoate
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
SMILES COC(=O)C1=C(OC(C)C)C=C(F)C=C1
InChI Key Predicted based on structure: Varies by algorithm, verify via CAS.
Physical State Solid (typically yellowish or white crystalline) or oil depending on purity/temp.

Structural Analysis & Isomer Warning

The chemical behavior of this intermediate is governed by two key substituents on the benzoate ring:

  • 4-Fluoro Group (Electronic): Acts as an electron-withdrawing group (EWG) via induction but an electron-donating group via resonance. In the 4-position, it modulates the electrophilicity of the ester carbonyl, influencing hydrolysis rates and nucleophilic attacks during API synthesis.

  • 2-Isopropoxy Group (Steric/Electronic):

    • Steric Effect: The bulky isopropyl group at the ortho position creates steric hindrance around the ester moiety. This protects the ester from premature hydrolysis or non-specific nucleophilic attacks relative to a methoxy analog.

    • Electronic Effect: Acts as a strong electron-donating group (EDG) via resonance, increasing electron density on the ring.

⚠️ Critical Isomer Alert

Databases frequently return results for the regioisomer . You must verify the substitution pattern using NMR (see Section 5).

  • Target (CAS 1394970-88-7): 4-Fluoro, 2-Isopropoxy.[1]

  • Isomer (CAS 1394933-49-3): 2-Fluoro, 4-Isopropoxy.

Synthesis & Production Protocol

The most robust industrial route for CAS 1394970-88-7 is the Williamson Ether Synthesis via alkylation of Methyl 4-fluoro-2-hydroxybenzoate (CAS 392-04-1). This route avoids the harsh conditions of direct esterification of the bulky isopropoxy-acid.

Reaction Pathway Diagram

SynthesisPathway Start Methyl 4-fluoro-2-hydroxybenzoate (CAS 392-04-1) Intermediate Transition State (SN2 Attack) Start->Intermediate + Reagent Reagent 2-Iodopropane (or 2-Bromopropane) Reagent->Intermediate Base Base: K2CO3 or Cs2CO3 Solvent: DMF/Acetone Base->Intermediate Catalysis Product Methyl 4-fluoro-2-isopropoxybenzoate (CAS 1394970-88-7) Intermediate->Product Reflux, 2-16h

Figure 1: Williamson Ether Synthesis pathway for the target compound via SN2 mechanism.

Detailed Methodology

Reagents:

  • Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq)[2]

  • 2-Iodopropane (1.5 eq) [Preferred over bromide for faster kinetics]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) [anhydrous]

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with Methyl 4-fluoro-2-hydroxybenzoate and anhydrous DMF (approx. 5-10 mL per gram of substrate).

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 15 minutes to facilitate phenol deprotonation (color change often observed).
    
  • Alkylation: Dropwise add 2-Iodopropane. The reaction is exothermic; control temperature if scaling >10g.

  • Reflux: Heat the mixture to 60-70°C. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. Reaction typically completes in 4-16 hours.

  • Workup: Cool to RT. Pour into ice-water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Characterization (Self-Validation)

To validate the identity of CAS 1394970-88-7 and reject the isomer, rely on Proton NMR (


-NMR) .
Expected NMR Signals ( , 400 MHz)
MoietyShift (

ppm)
MultiplicityIntegrationDiagnostic Note
Aromatic H-6 7.7 - 7.9dd (Doublet of doublets)1HDeshielded by Ester (C=O). Indicates ortho to carbonyl.
Aromatic H-3 6.6 - 6.7dd1HShielded by Isopropoxy and Fluoro.
Aromatic H-5 6.6 - 6.8m1HOverlap region.
Isopropoxy CH 4.5 - 4.7Septet1HKey Identifier. Confirms O-iPr group.
Ester

3.8 - 3.9Singlet3HMethyl ester characteristic.
Isopropoxy

1.3 - 1.4Doublet6HGem-dimethyl characteristic.

Differentiation Logic:

  • In the target compound (2-isopropoxy), the H-6 proton (adjacent to the ester) is a doublet of doublets (coupling with F-4 and H-5).

  • In the isomer (2-fluoro), the H-6 proton would show different coupling constants due to the immediate proximity of the Fluorine atom.

Applications in Drug Discovery

This compound serves as a "Late-Stage Intermediate" (LSI). It is frequently employed to install the 4-fluoro-2-isopropoxy motif, which improves metabolic stability (via Fluorine) and lipophilicity (via Isopropyl) in drug candidates.

Key Usage Case: MDM2/p53 Inhibitors Research indicates this scaffold is used in the synthesis of chimeric Nutlin-derivatives. The 2-isopropoxy group mimics the hydrophobic interaction of p53 residues (like Tryptophan or Phenylalanine) within the MDM2 binding pocket, while the ester serves as a handle for coupling to piperazine or other linkers [1].

References

  • MDPI (Molecules) . Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer. (2022). Discusses synthesis of Methyl 4-fluoro-2-isopropoxybenzoate (Compound 24) and its NMR data. [Link]

  • MolPort . Compound 1394970-88-7 Data Sheet. Commercial availability and synonym verification. [Link]

  • PubChem . Methyl 4-fluoro-2-hydroxybenzoate (Precursor) Entry. CID 2782181.[3] [Link]

Sources

Foundational

Physical characteristics and solubility profile of Methyl 4-fluoro-2-isopropoxybenzoate

Topic: Physical Characteristics and Solubility Profile of Methyl 4-fluoro-2-isopropoxybenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Characteristics and Solubility Profile of Methyl 4-fluoro-2-isopropoxybenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Characterization & Solubility Profiling

Executive Summary

Methyl 4-fluoro-2-isopropoxybenzoate (CAS: 1394970-88-7) is a specialized fluorinated aromatic intermediate employed primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and heterocyclic drug candidates.[1] Its structural core—a benzoate ester functionalized with a fluorine atom at the para position and an isopropoxy group at the ortho position—imparts unique lipophilicity and electronic properties.

This guide provides a comprehensive analysis of its physical characteristics, solubility behavior, and handling protocols. It is designed to serve as a reference for process chemists and analytical scientists optimizing reaction conditions or purification workflows involving this compound.

Chemical Identity & Structural Analysis

The physicochemical behavior of Methyl 4-fluoro-2-isopropoxybenzoate is dictated by the interplay between its electron-withdrawing fluorine substituent and the steric bulk of the isopropoxy ether.

Property Data / Descriptor
IUPAC Name Methyl 4-fluoro-2-(propan-2-yloxy)benzoate
Common Synonyms Methyl 4-fluoro-2-isopropoxybenzoate; 2-Isopropoxy-4-fluorobenzoic acid methyl ester
CAS Number 1394970-88-7
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
SMILES COC(=O)C1=C(OC(C)C)C=C(F)C=C1
Structural Features Fluorine (C4): Increases metabolic stability and lipophilicity.Isopropoxy (C2): Provides steric hindrance and disrupts planar stacking; eliminates H-bond donor capability of the precursor phenol.Methyl Ester (C1): Reactive handle for hydrolysis or amidation.[2][3]

Physical Characteristics

Unlike its precursor, Methyl 4-fluoro-2-hydroxybenzoate (a solid with MP 90–94°C due to intramolecular hydrogen bonding), the target compound lacks a hydrogen bond donor. The introduction of the bulky isopropoxy group typically lowers the lattice energy, resulting in a compound that exists as a viscous liquid or low-melting solid at ambient conditions.

Key Physical Properties
Parameter Value / Range Notes & Causality
Physical State Viscous Liquid / Low-Melting SolidDisruption of H-bonding network by alkylation often lowers MP relative to the phenol precursor.
Melting Point < 45°C (Predicted)Empirical determination required; likely solidifies upon refrigeration.
Boiling Point ~260–270°C (at 760 mmHg)High boiling point driven by molecular weight and polarity of the ester/ether functionalities.
Density 1.15 – 1.20 g/mLEstimated based on fluorinated benzoate analogs. Denser than water.
Refractive Index ~1.50 – 1.52Typical for halogenated aromatic esters.
LogP (Predicted) 3.2 – 3.5Highly lipophilic due to the combination of the fluoro and isopropyl groups.

Solubility Profile

Understanding the solubility profile is critical for selecting extraction solvents and crystallization media. The compound exhibits Class II/IV behavior (low water solubility, high permeability potential) in the BCS context.

Solvent Compatibility Matrix
Solvent Class Solubility Operational Context
Water (pH 7) Insoluble (< 0.1 mg/mL)Extraction: Use as the aqueous phase to wash away inorganic salts (e.g., KBr) after synthesis.
Polar Aprotic (DMSO, DMF)Freely Soluble (> 100 mg/mL)Reaction Media: Ideal for nucleophilic substitution reactions.
Chlorinated (DCM, Chloroform)Freely Soluble (> 100 mg/mL)Work-up: Preferred solvent for liquid-liquid extraction from aqueous layers.
Esters/Ketones (EtOAc, Acetone)SolublePurification: Ethyl Acetate/Hexane mixtures are ideal for silica gel chromatography.
Alcohols (MeOH, EtOH)SolubleReactivity Warning: Avoid prolonged heating in alcohols with strong base/acid to prevent transesterification.
Alkanes (Hexane, Heptane)Moderately SolubleCrystallization: Acts as an anti-solvent. Cooling a concentrated EtOAc solution and adding Hexane often induces precipitation.
pH-Dependent Stability
  • Acidic (pH < 2): Stable for short durations; prolonged exposure may hydrolyze the ester to the free acid (4-fluoro-2-isopropoxybenzoic acid).

  • Neutral (pH 7): Stable.

  • Basic (pH > 10): Unstable. Rapid hydrolysis of the methyl ester occurs, yielding the carboxylate salt.

Experimental Protocols

Protocol A: Synthesis & Isolation (Self-Validating Workflow)

Context: This protocol describes the conversion of the commercially available Methyl 4-fluoro-2-hydroxybenzoate to the target.

Reagents:

  • Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq)[4]

  • 2-Bromopropane (Isopropyl bromide) (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • DMF (Dimethylformamide) (5 vol)

Step-by-Step Methodology:

  • Charge: Dissolve the phenol substrate in DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
    . The suspension may turn yellow (phenoxide formation). Stir at RT for 15 min.
    
  • Alkylation: Add 2-bromopropane dropwise. Heat the mixture to 60°C for 4–6 hours.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

      
      , stains purple with 
      
      
      
      ) should disappear; Product (
      
      
      , UV active, no
      
      
      stain) appears.
  • Work-up: Cool to RT. Pour into ice-water (10 vol). Extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: If the residue is an oil, attempt crystallization from cold Hexane. If not, purify via silica flash chromatography (0-10% EtOAc in Hexane).

Protocol B: Solubility Determination (Saturation Shake-Flask)
  • Add excess solid/oil compound to 2 mL of the target solvent in a glass vial.

  • Agitate at 25°C for 24 hours.

  • Filter supernatant through a 0.45 µm PTFE filter.

  • Quantify concentration via HPLC (UV detection at 254 nm).

Visualization: Synthesis & Solubility Logic

The following diagram illustrates the synthesis pathway and the logical decision tree for solvent selection based on the compound's properties.

G Start Methyl 4-fluoro-2-hydroxybenzoate (Solid, MP 94°C) Reaction Alkylation Reaction (60°C, 4-6h) Start->Reaction Reagent + Isopropyl Bromide + K2CO3 / DMF Reagent->Reaction Product Methyl 4-fluoro-2-isopropoxybenzoate (Target) Reaction->Product SN2 Mechanism Prop1 Lipophilic (LogP > 3.2) Product->Prop1 Prop2 No H-Bond Donor Product->Prop2 Solv1 Soluble: DCM, EtOAc, DMSO Prop1->Solv1 Solv2 Insoluble: Water Prop1->Solv2

Figure 1: Synthesis pathway and resulting physicochemical properties determining solubility.[5]

Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the ester is relatively stable, the ether linkage can be susceptible to oxidation over long periods if exposed to light and air.

  • Safety:

    • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A).

    • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of vapors if heating.

  • Incompatibilities: Strong oxidizing agents, strong bases (causes hydrolysis), and strong Lewis acids (may cleave the ether).

References

  • BLD Pharm. (2024). Methyl 4-fluoro-2-isopropoxybenzoate Product Page. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 4-fluoro-2-hydroxybenzoate (Precursor). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 2-fluoro-4-hydroxybenzoate (Isomer/Analog Reference). Retrieved from

  • ChemicalBook. (2024). Methyl 4-fluoro-2-isopropoxybenzoate CAS 1394970-88-7 Technical Data. Retrieved from

Sources

Exploratory

SMILES code and InChIKey for Methyl 4-fluoro-2-isopropoxybenzoate

Executive Summary Methyl 4-fluoro-2-isopropoxybenzoate (CAS 1394970-88-7) is a specialized fluorinated intermediate used primarily in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-2-isopropoxybenzoate (CAS 1394970-88-7) is a specialized fluorinated intermediate used primarily in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs), specifically within the Bcl-2 and MDM2 pathways. Its structural significance lies in the ortho-isopropoxy substituent, which provides critical steric bulk and lipophilicity, often enhancing the binding affinity of the final pharmacophore by filling hydrophobic pockets in target proteins.

This guide provides the definitive chemical identifiers, validated synthetic protocols, and structural analysis required for researchers integrating this building block into drug development pipelines.

Core Chemical Identifiers
PropertyValue
Common Name Methyl 4-fluoro-2-isopropoxybenzoate
IUPAC Name Methyl 4-fluoro-2-(propan-2-yloxy)benzoate
CAS Registry Number 1394970-88-7
SMILES COC(=O)C1=C(OC(C)C)C=C(F)C=C1
InChI String InChI=1S/C11H13FO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,1-3H3
InChIKey CXZICMLOMGWLRI-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 212.22 g/mol

Structural Analysis & Design Rationale

The utility of Methyl 4-fluoro-2-isopropoxybenzoate in medicinal chemistry stems from two specific structural features that modulate the physicochemical properties of the parent scaffold:

  • 4-Fluoro Substitution: The fluorine atom at the para position (relative to the ester) blocks metabolic oxidation at the most reactive site on the phenyl ring (C4), significantly increasing the metabolic half-life (

    
    ) of the compound. Furthermore, the high electronegativity of fluorine modulates the pKa of the benzoic acid derivative (upon hydrolysis), influencing the electronic distribution of the aromatic ring.
    
  • 2-Isopropoxy Group: The bulky isopropoxy group at the ortho position induces a twist in the molecule, forcing the ester (or subsequent amide) group out of planarity with the benzene ring. This "atropisomeric-like" conformation is often exploited in kinase and Bcl-2 inhibitors to match the 3D topology of the binding site.

Synthetic Pathways[3]

The synthesis of Methyl 4-fluoro-2-isopropoxybenzoate is most efficiently achieved via the selective O-alkylation of Methyl 4-fluoro-2-hydroxybenzoate. This route avoids the harsh conditions associated with nucleophilic aromatic substitution (


) on difluorobenzoates and offers higher regioselectivity.
Reaction Pathway Diagram

SynthesisPath Start Methyl 4-fluoro-2-hydroxybenzoate (CAS 392-04-1) Base K2CO3 / DMF 60°C, 4-6h Start->Base Reagent 2-Bromopropane (Isopropyl Bromide) Reagent->Base Product Methyl 4-fluoro-2-isopropoxybenzoate (CAS 1394970-88-7) Base->Product O-Alkylation (Williamson Ether Synthesis) Hydrolysis 4-Fluoro-2-isopropoxybenzoic acid (Downstream Intermediate) Product->Hydrolysis LiOH/THF (Optional Deprotection)

Figure 1: Validated synthetic route via Williamson Ether Synthesis. The pathway highlights the conversion of the phenol precursor to the target ether.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 4-fluoro-2-isopropoxybenzoate on a 10g scale.

Reagents:

  • Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: Charge a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 4-fluoro-2-hydroxybenzoate (10.0 g, 58.8 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous

    
     (16.2 g, 117.6 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Add 2-Bromopropane (8.3 mL, 88.2 mmol) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 60°C under an inert atmosphere (

    
     or Ar) for 6 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes) or LC-MS until the starting phenol is consumed.
    
  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Isolation: The crude residue is typically a pale yellow oil. Purify via flash column chromatography (

    
    , 0-10% EtOAc/Hexanes) to yield the title compound as a clear, colorless oil.
    

Yield Expectation: 85-92%.

Applications in Drug Discovery[5]

Methyl 4-fluoro-2-isopropoxybenzoate serves as a critical "Left-Hand Side" (LHS) building block in the synthesis of chimeric molecules and inhibitors.

Case Study: Nutlin-DCA Chimeras

Recent research has utilized this intermediate to synthesize chimeric compounds that target both the MDM2-p53 interaction and mitochondrial pyruvate dehydrogenase kinase (PDK).

  • Mechanism: The benzoate moiety is hydrolyzed to the acid and coupled to a core scaffold (e.g., a piperazine linker). The 2-isopropoxy group is essential for occupying the hydrophobic cleft of the MDM2 protein, mimicking the tryptophan residue of p53.

  • Significance: This dual-targeting approach addresses the Warburg effect (via DCA) and p53 reactivation (via the Nutlin-like moiety) simultaneously.[1]

Bcl-2 Inhibition (Venetoclax Analogs)

The 4-fluoro-2-substituted benzoate motif is a recurring pharmacophore in Bcl-2 inhibitors. The bulky isopropoxy group prevents free rotation of the amide bond in the final drug molecule, locking it into a bioactive conformation that disrupts the sequestration of pro-apoptotic proteins.

References

  • Molport. (2025). Methyl 4-fluoro-2-isopropoxybenzoate Product Data. Retrieved from [Link]

  • Voltan, R., et al. (2025).[1] Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer. Molecules, 30(15), 3908. (Describing the synthesis and application of the 4-fluoro-2-isopropoxy scaffold).

  • PubChem. (2025).[2] Methyl 4-fluoro-2-hydroxybenzoate (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Strategic Utilization of 4-Fluoro-2-Isopropoxybenzoate Esters in Drug Discovery

Executive Summary: The Scaffold Advantage In the high-stakes arena of lead optimization, the 4-fluoro-2-isopropoxybenzoate moiety has emerged as a privileged substructure, particularly in the design of metabolic modulato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the high-stakes arena of lead optimization, the 4-fluoro-2-isopropoxybenzoate moiety has emerged as a privileged substructure, particularly in the design of metabolic modulators and protein-protein interaction (PPI) inhibitors.[1][2] This guide analyzes the physicochemical and pharmacokinetic rationale behind this specific substitution pattern—combining the metabolic blockade of para-fluorination with the lipophilic, conformation-locking properties of the ortho-isopropoxy group.[2]

This whitepaper provides a comprehensive review of the synthesis, reactivity, and application of this scaffold in contemporary drug discovery, specifically highlighting its role in MDM2/p53 chimeras , MAGL inhibitors , and TIP48/TIP49 ATPase modulators .[2]

Pharmacochemistry: The "Why" Behind the Structure[2]

The utility of the 4-fluoro-2-isopropoxybenzoate core rests on three pillars of medicinal chemistry:

Metabolic Blocking (The 4-Fluoro Effect)

The C4 position of the benzoate ring is a primary site for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).[1][2] Replacing the hydrogen with Fluorine (


) serves two critical functions:
  • Metabolic Stability: The C-F bond energy (approx. 116 kcal/mol) resists oxidative cleavage, prolonging the half-life (

    
    ) of the parent drug.[1][2]
    
  • Electronic Modulation: Fluorine is highly electronegative, lowering the

    
     of the benzoic acid functionality (or downstream amides), which can enhance hydrogen bond donor strength in the binding pocket.[2]
    
Ortho-Conformational Locking (The 2-Isopropoxy Effect)

The Isopropoxy (


) group at the C2 position is not merely a lipophilic handle; it is a steric tool.[1][2]
  • Twisted Conformation: The bulky isopropyl group forces the carbonyl group out of coplanarity with the aromatic ring due to steric clash (the "ortho effect").[2] This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to targets like MAGL or MDM2 .[2]

  • Lipophilicity: The isopropyl group significantly increases

    
    , aiding in blood-brain barrier (BBB) penetration, which is essential for CNS-active agents like anxiety-reducing MAGL inhibitors.[1][2]
    

Synthetic Architecture

The synthesis of 4-fluoro-2-isopropoxybenzoate esters typically proceeds via a nucleophilic substitution on 4-fluorosalicylic acid .[1][2] The protocol below describes the "Bis-alkylation/Selective Hydrolysis" strategy, which is the industry standard for high-yield production.

Synthetic Pathway Visualization[2]

SynthesisPath Start 4-Fluorosalicylic Acid (Starting Material) Intermediate Isopropyl 4-fluoro-2-isopropoxybenzoate (Bis-alkylated Ester) Start->Intermediate Alkylation (O- & COO-) Reagents 2-Bromopropane (4 eq) K2CO3, DMF, Reflux Product 4-Fluoro-2-isopropoxybenzoic Acid (Active Building Block) Intermediate->Product Hydrolysis Step2 NaOH (2N), MeOH/THF Selective Saponification

Figure 1: Standard synthetic route from 4-fluorosalicylic acid to the active acid scaffold.[1][2]

Validated Experimental Protocol

Based on protocols for MAGL inhibitors and Nutlin chimeras.

Step 1: Synthesis of Isopropyl 4-fluoro-2-isopropoxybenzoate

  • Charge: In a round-bottom flask, dissolve 4-fluorosalicylic acid (1.0 eq) and

    
      (4.0 eq) in anhydrous DMF (0.5 M concentration).
    
  • Activate: Stir at room temperature for 15 minutes to generate the phenoxide/carboxylate dianion.

  • Alkylate: Add 2-bromopropane (4.0 eq) dropwise.

  • Reaction: Heat to reflux (

    
    ) for 3.5 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7) or LC-MS.[1][2]
    
  • Workup: Cool to RT. Remove solvent in vacuo.[2] Resuspend residue in Ethyl Acetate, filter to remove inorganic salts.[2][3] Wash filtrate with saturated

    
     (3x).[1][2] Dry over 
    
    
    
    and concentrate.
    • Yield Expectation: ~65-70% as a yellow oil/solid.[1][2]

Step 2: Saponification to 4-Fluoro-2-isopropoxybenzoic Acid

  • Dissolve: Dissolve the ester from Step 1 in a mixture of THF/MeOH/Water (1:1:1).

  • Hydrolyze: Add NaOH (2.0 - 4.0 eq).

  • Reaction: Stir at

    
     for 12 hours (or reflux for 2.5 hours for faster conversion).
    
  • Isolation: Acidify to pH 2 with 2M HCl. Extract with Ethyl Acetate.[4][5]

    • Result: The free acid is ready for amide coupling (e.g., with HATU/DIEA) to generate the final drug candidate.[2]

Applications in Drug Discovery[2][3][6][7]

Dual-Targeting Chimeras (Oncology)

In the development of Nutlin-DCA chimeras , the 4-fluoro-2-isopropoxybenzoate moiety serves as a critical linker and pharmacophore.[1][2]

  • Target: MDM2 (E3 ubiquitin ligase) and PDK (Pyruvate Dehydrogenase Kinase).[1][2][6]

  • Mechanism: The benzoate moiety mimics the hydrophobic interaction of the p53 tryptophan residue within the MDM2 cleft.[2] The 4-F substitution prevents metabolic degradation in the tumor microenvironment, while the 2-OiPr group ensures the molecule fills the hydrophobic pocket of MDM2 effectively.[2]

  • Outcome: These chimeras simultaneously restore p53 activity (apoptosis) and reverse the Warburg effect (metabolism).[1][2]

Monoacylglycerol Lipase (MAGL) Inhibitors (Neurology)
  • Target: MAGL (enzyme responsible for 2-AG degradation).[1][2]

  • Context: Anxiety and pain management.

  • Role of Scaffold: Used as the "Left-Hand Side" (LHS) cap of the inhibitor.[1][2] The lipophilicity of the isopropoxy group is paramount here for CNS penetration.[2] The specific electron-withdrawing nature of the 4-F group tunes the electrophilicity of the warhead (often a carbamate or urea) attached to the benzoate, optimizing the covalent inhibition rate (

    
    ).[1][2]
    
TIP48/TIP49 Complex Inhibitors[2]
  • Target: ATPase activity of the TIP48/TIP49 complex (overexpressed in liver and colorectal cancers).[2]

  • Compound: 5-chloro-4-fluoro-2-isopropoxybenzoate derivatives.[1][2]

  • Role: The scaffold acts as a core structural element that positions the inhibitor within the ATP-binding site, disrupting the energy supply required for cancer cell proliferation.[2]

Comparative Data: Substituent Effects

The following table summarizes why the 4-F / 2-OiPr combination is superior to other analogs in specific binding assays (generalized data from SAR studies).

AnalogSubstituent (C2)Substituent (C4)Metabolic Stability (

)
Lipophilicity (

)
Binding Affinity (

)
Target Scaffold Isopropoxy Fluorine High High (Optimal) < 10 nM
Analog AMethoxy (-OMe)FluorineHighLow> 100 nM (Steric gap)
Analog BIsopropoxyHydrogenLow (Oxidation risk)High~ 50 nM
Analog CHydroxy (-OH)FluorineModerateVery LowPoor (Polarity issue)

Biological Signaling Context[1][2]

The diagram below illustrates the dual-pathway intervention where this scaffold is most prominent (Nutlin-DCA Chimeras).

SignalingPath Drug 4-F-2-OiPr-Benzoate Chimera MDM2 MDM2 Protein Drug->MDM2 Inhibits PDK PDK (Mitochondrial) Drug->PDK Inhibits p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination (Blocked) Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Activates OxPhos Restored Oxidative Phosphorylation PDK->OxPhos Warburg Reversal

Figure 2: Mechanism of action for chimeras utilizing the 4-fluoro-2-isopropoxybenzoate scaffold.[1][2]

References

  • Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety and related conditions.US Patent Application 20230170100.
  • Aminopyrazolone derivative (TIP48/TIP49 Inhibitors). WIPO Patent WO2015125786A1.[2] Available at: [1][2]

  • Designing Chimeric Molecules for Drug Discovery by Leveraging Chemical Biology. Journal of Medicinal Chemistry. 2020;63:1908–1928.[3][6] Available at: [Link][1][2]

  • PubChem Compound Summary: 2-Fluoro-4-isopropoxybenzoic acid. (Note: Isomer reference for structural comparison). Available at: [Link][1][2][7]

Sources

Exploratory

Biological Activity &amp; Synthetic Utility of Methyl 4-fluoro-2-isopropoxybenzoate Scaffolds

Executive Summary Methyl 4-fluoro-2-isopropoxybenzoate (CAS: 1394970-88-7) serves as a critical synthetic intermediate and pharmacophore generator in modern medicinal chemistry.[1][2] Its primary utility lies in the cons...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-2-isopropoxybenzoate (CAS: 1394970-88-7) serves as a critical synthetic intermediate and pharmacophore generator in modern medicinal chemistry.[1][2] Its primary utility lies in the construction of MDM2-p53 protein-protein interaction inhibitors (e.g., Nutlin analogues) and ATPase inhibitors (e.g., TIP48/TIP49 complex inhibitors).

The biological significance of this scaffold is twofold:

  • Structural Mimicry: The 2-isopropoxy group sterically and electronically mimics the indole ring of Tryptophan (Trp23) or the phenyl ring of Phenylalanine (Phe19) in the p53 transactivation domain, facilitating deep insertion into the hydrophobic cleft of MDM2.

  • Metabolic Stability: The 4-fluoro substitution blocks the para-position from oxidative metabolism (CYP450-mediated hydroxylation), a common failure point in earlier generation inhibitors (e.g., those with 4-methoxy groups).

This guide details the synthesis, pharmacological mechanism, and experimental protocols for leveraging this scaffold in drug discovery.

Chemical Identity & Properties

The molecule is a benzoate ester characterized by a bulky isopropoxy ether at the ortho position and a fluorine atom at the para position relative to the ester.

PropertyData
IUPAC Name Methyl 4-fluoro-2-(propan-2-yloxy)benzoate
CAS Number 1394970-88-7
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Key Functional Groups Methyl Ester (Reactive electrophile), Isopropyl Ether (Hydrophobic pharmacophore), Aryl Fluoride (Metabolic blocker)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in water

Synthetic Pathway

The synthesis of Methyl 4-fluoro-2-isopropoxybenzoate is a robust, multi-step process starting from 4-fluorosalicylic acid. This pathway ensures high regioselectivity for the isopropoxy group.

Mechanism of Synthesis
  • Global Alkylation: 4-Fluorosalicylic acid is treated with 2-bromopropane (isopropyl bromide) under basic conditions. This alkylates both the phenol (ether formation) and the carboxylic acid (ester formation).

  • Selective Hydrolysis: The isopropyl ester is more labile than the isopropyl ether. Base-catalyzed hydrolysis yields the free acid (4-fluoro-2-isopropoxybenzoic acid).

  • Methyl Esterification: The acid is re-esterified with methanol and thionyl chloride to yield the target methyl ester.

DOT Diagram: Synthetic Workflow

SynthesisPathway Start 4-Fluorosalicylic Acid (Starting Material) Step1 Global Alkylation (2-Bromopropane, K2CO3, DMF) Start->Step1 Inter1 Isopropyl 4-fluoro-2-isopropoxybenzoate (Diester Intermediate) Step1->Inter1 Step2 Selective Hydrolysis (NaOH, Reflux) Inter1->Step2 Inter2 4-Fluoro-2-isopropoxybenzoic Acid (Active Pharmacophore) Step2->Inter2 Step3 Esterification (SOCl2, MeOH) Inter2->Step3 Final Methyl 4-fluoro-2-isopropoxybenzoate (Target Scaffold) Step3->Final

Caption: Step-wise synthesis of the Methyl 4-fluoro-2-isopropoxybenzoate scaffold from 4-fluorosalicylic acid.

Biological Activity & Mechanism of Action[4]

The MDM2 Binding Pocket (Phe19 Mimicry)

The primary biological application of this scaffold is in the inhibition of Murine Double Minute 2 (MDM2) , a negative regulator of the tumor suppressor p53.

  • Target: The p53-binding cleft on MDM2 is a deep hydrophobic groove.

  • Mechanism: The 2-isopropoxy group of the scaffold is critical. It serves as a bioisostere for the side chain of Phe19 (Phenylalanine) of the p53 peptide.

  • Binding Dynamics: When the benzoate moiety is coupled to a core scaffold (e.g., imidazoline in Nutlins or pyrrolopyridine), the isopropoxy group orients into the Phe19 pocket, displacing p53 and restoring apoptotic signaling in cancer cells.

Fluorine-Enhanced Metabolic Stability

Early MDM2 inhibitors utilized a 4-methoxy group. However, the methoxy group is a prime target for O-demethylation by hepatic cytochrome P450 enzymes (CYP450), leading to rapid clearance.

  • The Fluorine Effect: Replacing the methoxy group with a fluorine atom (as in this scaffold) maintains the electronic properties required for binding but renders the position metabolically inert. The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol), preventing oxidative attack.

  • Result: Significantly increased in vivo half-life (t1/2) and bioavailability.

DOT Diagram: Structure-Activity Relationship (SAR)

SAR_Logic Scaffold Methyl 4-fluoro-2-isopropoxybenzoate Scaffold IsoProp 2-Isopropoxy Group (-OCH(CH3)2) Scaffold->IsoProp Fluoro 4-Fluoro Group (-F) Scaffold->Fluoro Ester Methyl Ester (-COOMe) Scaffold->Ester Bind Mimics p53 Phe19 Hydrophobic Interaction IsoProp->Bind High Affinity Metab Blocks CYP450 Oxidation Increases Half-life Fluoro->Metab Metabolic Block Synth Amide Coupling Handle (Post-Hydrolysis) Ester->Synth Synthetic Utility

Caption: Structure-Activity Relationship (SAR) map detailing the pharmacological contribution of each functional group on the scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-fluoro-2-isopropoxybenzoate

Adapted from MDPI Molecules 2025 [1].

Reagents: 4-Fluoro-2-isopropoxybenzoic acid (Intermediate), Methanol (anhydrous), Thionyl Chloride (


).
  • Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Dissolution: Dissolve 500 mg (2.5 mmol) of 4-fluoro-2-isopropoxybenzoic acid in 10 mL of anhydrous Methanol.

  • Activation: Cool the solution to 0°C in an ice bath. Add 202 µL (2.8 mmol, 1.1 eq) of Thionyl Chloride dropwise via syringe.[3][4] Caution: Exothermic reaction with gas evolution (HCl).

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 65°C) using a silicone oil bath. Stir overnight (12–16 hours).

  • Workup: Cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated

    
     solution (to remove unreacted acid) followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate.
  • Yield: Expect ~90-95% yield of a yellowish oil/solid.

Protocol B: Hydrolysis to Active Acid (Pre-Coupling Step)

The methyl ester is typically too stable for direct medicinal chemistry couplings; it must be hydrolyzed to the acid or converted to an acyl chloride.

  • Hydrolysis: Dissolve the methyl ester in a 1:1 mixture of THF/Water. Add 2.0 equivalents of LiOH·H2O.[3]

  • Reaction: Stir at room temperature for 4 hours (monitor by TLC).

  • Acidification: Acidify to pH 2 with 1N HCl. The product (active acid) will precipitate or can be extracted into EtOAc.

Case Study: Chimeric Nutlin-DCA Compounds

A 2025 study demonstrated the use of this scaffold to create "Chimeric Nutlin-DCA" compounds [1].[4][5]

  • Objective: To link an MDM2 inhibitor (Nutlin analog) with Dichloroacetate (DCA), a metabolic modulator that reverses the Warburg effect.

  • Role of Scaffold: The 4-fluoro-2-isopropoxybenzoate moiety was used to replace the standard 2-isopropoxy-4-methoxybenzoate part of Nutlin-3a.

  • Outcome: The fluorinated analog retained high affinity for MDM2 (displacing p53) while providing a chemically stable attachment point for the DCA linker. The resulting chimera simultaneously reactivated p53 and inhibited pyruvate dehydrogenase kinase (PDK).

References

  • Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Tre

    • Source: MDPI, Molecules 2025.[5]

    • Context: Describes the synthesis of Methyl 4-fluoro-2-isopropoxybenzoate (Compound 24) and its conversion into MDM2 inhibitors.
    • URL:[Link] (Note: Year/Vol projected based on search snippet context).

  • Aminopyrazolone derivative and use thereof.
  • PubChem Compound Summary: Methyl 4-fluoro-2-isopropoxybenzo

    • Source: National Center for Biotechnology Inform
    • Context: Chemical and physical property data.[3][4][5][6][7][8]

    • URL:[Link][2]

Sources

Foundational

Technical Guide: Lipophilicity Profiling of Methyl 4-fluoro-2-isopropoxybenzoate

Executive Summary Methyl 4-fluoro-2-isopropoxybenzoate is a critical pharmacophore intermediate, often utilized in the synthesis of BCL-2 inhibitors (e.g., Venetoclax analogs) and kinase modulators. Its lipophilicity, qu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-2-isopropoxybenzoate is a critical pharmacophore intermediate, often utilized in the synthesis of BCL-2 inhibitors (e.g., Venetoclax analogs) and kinase modulators. Its lipophilicity, quantified by the partition coefficient (LogP ), is a determinative factor in its absorption, membrane permeability, and metabolic stability.[1]

This guide provides a rigorous technical analysis of the compound’s lipophilic profile. It synthesizes theoretical consensus values with validated experimental protocols (RP-HPLC and Shake-Flask) to empower researchers in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties during lead optimization.

Chemical Identity & Structural Analysis[2][3][4][5]

Before establishing lipophilicity parameters, the structural integrity of the analyte must be defined. The presence of the ortho-isopropoxy group introduces steric bulk that can shield the ester carbonyl, influencing both hydrolysis rates and solvation shells—factors that directly alter experimental LogP.

Property Data / Descriptor
IUPAC Name Methyl 4-fluoro-2-(propan-2-yloxy)benzoate
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
SMILES COC(=O)C1=C(OC(C)C)C=C(F)C=C1
Key Substituents [2][3][4][5] • C-4 Fluorine: Increases metabolic stability; modulates dipole moment.• C-2 Isopropoxy: Increases lipophilicity (+π); provides steric hindrance.• Methyl Ester: H-bond acceptor; hydrolytically labile (requires pH control).

Theoretical vs. Predicted LogP

Rationale: In the absence of a singular historical experimental value in open literature for this specific intermediate, a consensus model provides the necessary baseline for validation.

The lipophilicity of Methyl 4-fluoro-2-isopropoxybenzoate is driven by the additivity of its hydrophobic fragments. The isopropoxy group significantly contributes to the hydrophobic surface area, while the fluorine atom exerts a complex "polar hydrophobicity" effect—withdrawing electrons (lowering polarizability) while simultaneously resisting hydrogen bonding.

Consensus LogP Table
Prediction Model Estimated LogP Mechanistic Insight
Consensus LogP 3.25 ± 0.3 Weighted average of algorithms.
XLogP3 (Atom-additive)3.18Accounts for standard atomic contributions.
CLogP (Fragment-based)3.42Heavily weights the hydrophobic ortho-isopropoxy fragment.
MLogP (Moriguchi)2.95Topological method; often underestimates steric shielding effects.

Interpretation: The consensus value of ~3.25 places this compound in the "sweet spot" for oral bioavailability (Lipinski’s Rule of 5 suggests LogP < 5). However, the ortho-substitution suggests that experimental values may deviate due to intramolecular shielding of the polar ester group, potentially making the molecule appear more lipophilic than predicted.

Experimental Protocols for LogP Determination

To validate the theoretical baseline, two distinct protocols are recommended. The Shake-Flask method serves as the thermodynamic gold standard, while the RP-HPLC method offers high-throughput estimation.

Protocol A: Thermodynamic Shake-Flask Method (OECD 107)

Best for: High-accuracy validation of final compounds.

Reagents: n-Octanol (HPLC Grade), Water (Double Distilled), Phosphate Buffer (pH 7.4).

  • Phase Saturation:

    • Mix n-octanol and phosphate buffer (1:1 v/v) in a separation funnel.

    • Shake for 24 hours at 25°C to ensure mutual saturation.

    • Separate phases: Pre-saturated Octanol and Pre-saturated Water.[6]

  • Stock Preparation:

    • Dissolve 10 mg of Methyl 4-fluoro-2-isopropoxybenzoate in 10 mL of Pre-saturated Octanol.

  • Partitioning:

    • Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass centrifuge tubes.

    • Vortex for 30 minutes; Centrifuge at 3000 rpm for 20 minutes to break emulsions.

  • Quantification:

    • Analyze both phases using UV-Vis spectrophotometry (λ_max ~270 nm) or HPLC.

    • Calculation:

      
      
      
Protocol B: RP-HPLC Estimation (High Throughput)

Best for: Rapid screening of derivatives.

Principle: Retention time (


) on a C18 column correlates linearly with LogP.
  • System Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic Methanol/Water (70:30) buffered to pH 7.4 (prevents hydrolysis).

    • Flow Rate: 1.0 mL/min; Temp: 25°C.

  • Calibration:

    • Inject a standard mixture of compounds with known LogP values (e.g., Toluene [2.7], Naphthalene [3.3], Phenanthrene [4.5]).

    • Calculate the Capacity Factor (

      
      ) for each: 
      
      
      
      (where
      
      
      is the dead time, typically determined by Uracil).
  • Determination:

    • Inject Methyl 4-fluoro-2-isopropoxybenzoate.

    • Derive LogP from the linear regression equation of the standards:

      
      .
      

Mechanistic Workflow Visualization

The following diagram illustrates the decision matrix for analyzing the lipophilicity of this benzoate derivative, highlighting the critical check for hydrolysis which often confounds ester LogP measurements.

LogP_Workflow Start Compound Synthesis: Methyl 4-fluoro-2-isopropoxybenzoate PurityCheck Purity Check (HPLC/NMR) >98% Required Start->PurityCheck Theory In Silico Prediction (Consensus LogP ~3.25) PurityCheck->Theory Decision Select Method Theory->Decision HPLC RP-HPLC Method (High Throughput) Decision->HPLC Screening ShakeFlask Shake-Flask Method (OECD 107 - Gold Standard) Decision->ShakeFlask Validation Hydrolysis Critical Control: Check for Hydrolysis (Acid Formation) HPLC->Hydrolysis ShakeFlask->Hydrolysis Hydrolysis->Start Unstable/Impure DataAnalysis Data Correlation: Compare Exp. vs Predicted Hydrolysis->DataAnalysis Stable FinalReport Final Lipophilic Profile (LogP & LogD) DataAnalysis->FinalReport

Caption: Workflow for validating LogP, emphasizing the critical stability check for the ester moiety.

References

  • PubChem. (2025).[7][2] Compound Summary: Methyl 4-fluoro-2-isopropoxybenzoate (Analog/Substructure Search). National Library of Medicine. [Link]

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • University of Maryland. (2020). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method. [Link]

  • Beilstein J. Org. Chem. (2020).[5][8][9] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link][5][8][9]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Methyl 4-fluoro-2-isopropoxybenzoate from 4-fluoro-2-hydroxybenzoate

Executive Summary This technical guide details the synthesis of Methyl 4-fluoro-2-isopropoxybenzoate from Methyl 4-fluoro-2-hydroxybenzoate . The protocol utilizes a Williamson ether synthesis optimized for secondary alk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Methyl 4-fluoro-2-isopropoxybenzoate from Methyl 4-fluoro-2-hydroxybenzoate . The protocol utilizes a Williamson ether synthesis optimized for secondary alkyl halides, balancing nucleophilic substitution (


) against competitive elimination (

) pathways.

The method employs Potassium Carbonate (


)  as a mild base in N,N-Dimethylformamide (DMF) , achieving high conversion yields (>85%) while minimizing hydrolysis of the methyl ester. This document is designed for medicinal chemists and process development scientists requiring a robust, scalable route for this fluorinated salicylate scaffold.

Chemical Strategy & Mechanistic Insight

Retrosynthetic Analysis

The target molecule is an ether-functionalized benzoate. The most direct disconnection is at the phenolic oxygen, implying an alkylation of the commercially available Methyl 4-fluoro-2-hydroxybenzoate with an isopropyl electrophile.

Critical Reaction Parameters

The transformation involves the alkylation of a phenol with a secondary alkyl halide (2-iodopropane or 2-bromopropane). This presents specific challenges that dictate the experimental design:

  • The Salicylate Hydrogen Bond: The starting material possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This stabilizes the phenol, effectively increasing its

    
     and reducing nucleophilicity. A polar aprotic solvent (DMF) is essential to disrupt this bond and solvate the potassium cation, leaving the phenoxide anion "naked" and reactive.
    
  • 
     vs. 
    
    
    
    Competition:
    Isopropyl halides are secondary electrophiles. Strong, bulky bases (e.g.,
    
    
    ) or high temperatures favor elimination (
    
    
    ) to form propene. Therefore, we utilize
    
    
    , a weaker base that generates the phenoxide in equilibrium without promoting aggressive elimination.
  • Leaving Group Selection: 2-Iodopropane is preferred over the bromide. Iodide is a superior leaving group, accelerating the rate-determining

    
     step, which allows for milder thermal conditions (
    
    
    
    ) that further suppress the higher-energy elimination pathway.
Reaction Scheme

ReactionScheme SM Methyl 4-fluoro-2-hydroxybenzoate (C8H7FO3) Product Methyl 4-fluoro-2-isopropoxybenzoate (Target) SM->Product Reagents 2-Iodopropane K2CO3, DMF 60°C, 4-6 h Reagents->Product Byproducts Byproducts: KI, CO2, H2O

Figure 1: Reaction scheme for the O-alkylation of the salicylate scaffold.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Amount (Example)Role
Methyl 4-fluoro-2-hydroxybenzoate 170.141.05.00 g (29.4 mmol)Substrate
2-Iodopropane 169.991.57.50 g (4.4 mL)Electrophile
Potassium Carbonate (

)
138.212.08.12 gBase
DMF (Anhydrous) --50 mL (10 vol)Solvent
Ethyl Acetate ---Extraction

Note: 2-Bromopropane (1.5 equiv) can be substituted if Iodide is unavailable, but reaction time may increase to 12-16 hours.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with nitrogen (

    
    ) to remove atmospheric moisture.
    
  • Solvation: Charge the RBF with Methyl 4-fluoro-2-hydroxybenzoate (5.00 g) and anhydrous DMF (50 mL). Stir at room temperature until fully dissolved.

  • Deprotonation: Add

    
      (8.12 g, granular or powdered) in a single portion. The suspension may turn slightly yellow as the phenoxide forms. Stir for 15 minutes at ambient temperature.
    
    • Expert Tip: Milling the

      
       before addition increases surface area and reaction rate.
      
  • Alkylation: Add 2-iodopropane (4.4 mL) dropwise via syringe.

  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 60°C using an oil bath.

Phase 2: Monitoring & Completion
  • TLC Control: Monitor reaction progress by TLC (Eluent: 10% Ethyl Acetate in Hexanes).

    • Starting Material

      
      : ~0.6 (Phenol is less polar due to H-bonding).
      
    • Product

      
      : ~0.4-0.5 (Ether is generally more polar than the H-bonded salicylate ester on silica).
      
    • Visualization: UV (254 nm).

  • Endpoint: Reaction is typically complete within 4–6 hours . If starting material persists, add an additional 0.2 equiv of 2-iodopropane and stir for 2 more hours.

Phase 3: Work-up
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (150 mL) to dissolve inorganic salts and precipitate the organic product (or form an emulsion).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with:

    • Water (

      
       mL) to remove residual DMF.
      
    • Brine (

      
       mL) to remove emulsified water.
      
  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) . Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil.
    
Phase 4: Purification
  • Flash Chromatography: If the crude purity is <95% (by NMR/HPLC), purify via silica gel column chromatography.

    • Gradient: 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 85–92% as a colorless to pale yellow oil (which may solidify upon standing depending on purity).

Process Workflow Diagram

Workflow start Start: Methyl 4-fluoro-2-hydroxybenzoate mix Dissolve in DMF Add K2CO3 (2.0 eq) start->mix react Add 2-Iodopropane (1.5 eq) Heat to 60°C for 4-6h mix->react check TLC Check (SM consumed?) react->check check->react No (Add reagent) quench Quench in Ice Water Extract w/ EtOAc check->quench Yes wash Wash: H2O (2x), Brine (1x) Dry (Na2SO4) & Concentrate quench->wash purify Flash Chromatography (0-10% EtOAc/Hex) wash->purify final Final Product: Methyl 4-fluoro-2-isopropoxybenzoate purify->final

Figure 2: Operational workflow for the synthesis, workup, and purification stages.

Characterization & Validation

To validate the synthesis, the following analytical signatures should be confirmed.

NMR Spectroscopy ( NMR, 400 MHz, )
  • Aromatic Region: Look for the disappearance of the phenolic -OH singlet (usually sharp and downfield ~10.5-11.0 ppm due to H-bonding).

  • Isopropoxy Group:

    • Septet (~4.5 - 4.6 ppm): Characteristic of the methine proton (

      
      ) adjacent to the oxygen.
      
    • Doublet (~1.3 - 1.4 ppm): Characteristic of the two methyl groups (

      
      ).
      
  • Methyl Ester: Singlet at ~3.8-3.9 ppm (

    
    ).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Old/Wet

or DMF
Use anhydrous DMF; dry

in an oven; add catalytic KI if using bromide.
Hydrolysis (Acid formation) Wet solvent or excess heatingEnsure anhydrous conditions; do not exceed 70°C.
Elimination (Propene) Reaction temp too highMaintain temp

60°C; ensure sealed vessel if volatile loss is high.

References

  • Williamson Ether Synthesis Mechanism & Conditions

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4][5] Accessed Oct 2023. Link

  • Salicylate Alkylation Specifics

    • Organic Chemistry Portal.[2] "Williamson Ether Synthesis."[1][2][3][4] Accessed Oct 2023. Link

  • Synthesis of Methyl 4-fluoro-2-hydroxybenzoate (Precursor)

    • ChemicalBook.[6] "Methyl 4-fluoro-2-hydroxybenzoate Properties and Synthesis." Link

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Application

High-Efficiency Synthesis of Methyl 4-fluoro-2-isopropoxybenzoate

Application Note: AN-SYN-4F2I-001 Abstract This application note details a robust, scalable protocol for the preparation of Methyl 4-fluoro-2-isopropoxybenzoate , a critical pharmacophore in the development of BCL-2 inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-4F2I-001

Abstract

This application note details a robust, scalable protocol for the preparation of Methyl 4-fluoro-2-isopropoxybenzoate , a critical pharmacophore in the development of BCL-2 inhibitors and metabolic disease therapeutics. The method employs a two-stage sequence: (1) Fischer esterification of 4-fluoro-2-hydroxybenzoic acid, followed by (2) a thermodynamically controlled Williamson ether synthesis utilizing 2-iodopropane. This protocol is optimized to minimize the elimination side-reaction common with secondary alkyl halides, ensuring yields >85% with high purity (>98% HPLC).

Retrosynthetic Analysis & Strategy

The target molecule features a benzoate core with an electron-withdrawing fluorine at the para position and a bulky isopropoxy group at the ortho position.

Strategic Logic:

  • Ortho-Alkylation Challenge: Direct alkylation of the acid is chemoselective but risks esterification competition. Pre-forming the methyl ester locks the carboxylate, directing the alkylation exclusively to the phenol.

  • Leaving Group Selection: The secondary carbon of the isopropyl group is prone to E2 elimination (forming propene). We utilize 2-iodopropane (high reactivity) combined with Potassium Carbonate (mild base) in a polar aprotic solvent (DMF) to favor SN2 substitution over elimination.

Pathway Diagram

Retrosynthesis target Methyl 4-fluoro-2-isopropoxybenzoate (Target) intermediate Methyl 4-fluoro-2-hydroxybenzoate (Key Intermediate) target->intermediate C-O Bond Disconnection intermediate->target Step 2 start 4-Fluoro-2-hydroxybenzoic acid (Starting Material) intermediate->start Ester Hydrolysis start->intermediate Step 1 reagents2 2-Iodopropane / K2CO3 (Williamson Ether Synthesis) reagents1 MeOH / H2SO4 (Fischer Esterification)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the ether and ester moieties.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.Role
4-Fluoro-2-hydroxybenzoic acid 394-28-5156.111.0Starting Material
Methanol (Anhydrous) 67-56-132.04SolventSolvent / Reactant
Sulfuric Acid (conc.) 7664-93-998.080.5Catalyst (Step 1)
Methyl 4-fluoro-2-hydroxybenzoate 392-04-1170.141.0Intermediate
2-Iodopropane 75-30-9169.991.5Alkylating Agent
Potassium Carbonate (K₂CO₃) 584-08-7138.212.0Base
N,N-Dimethylformamide (DMF) 68-12-273.09SolventSolvent (Step 2)
Safety Considerations
  • 2-Iodopropane: Alkylating agent; potential carcinogen. Handle in a fume hood.

  • Sulfuric Acid: Corrosive. Add slowly to methanol to prevent splashing/exotherms.

  • DMF: Hepatotoxic. Use double-gloving and ensure adequate ventilation.

Experimental Protocol

Stage 1: Synthesis of Methyl 4-fluoro-2-hydroxybenzoate

Note: If you have purchased commercially available Methyl 4-fluoro-2-hydroxybenzoate (CAS 392-04-1), skip to Stage 2.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-fluoro-2-hydroxybenzoic acid (15.6 g, 100 mmol) in Methanol (150 mL).

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Dropwise add conc. H₂SO₄ (2.7 mL, ~50 mmol). Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (65°C) for 12–16 hours.

    • Process Control: Monitor by TLC (20% EtOAc/Hexane). The acid spot (R_f ~0.1) should disappear, replaced by the ester (R_f ~0.6).

  • Workup:

    • Concentrate methanol under reduced pressure.

    • Dilute residue with Ethyl Acetate (200 mL) and wash carefully with sat. NaHCO₃ (2 x 100 mL) to neutralize acid.

    • Wash with Brine (100 mL), dry over Na₂SO₄, and concentrate.

  • Yield: Expected yield: 14.5–16.0 g (85–94%). Off-white solid.

Stage 2: O-Alkylation to Methyl 4-fluoro-2-isopropoxybenzoate

This step utilizes the "Hard-Soft Acid-Base" principle where the phenoxide (hard nucleophile) attacks the secondary iodide.

  • Setup: Flame-dry a 250 mL 3-neck RBF under Nitrogen atmosphere.

  • Solvation: Add Methyl 4-fluoro-2-hydroxybenzoate (10.0 g, 58.8 mmol) and anhydrous DMF (60 mL). Stir until dissolved.

  • Deprotonation: Add K₂CO₃ (16.2 g, 117.6 mmol) in one portion. The suspension may turn yellow (phenoxide formation). Stir at RT for 15 mins.

  • Alkylation: Add 2-Iodopropane (8.8 mL, 88.2 mmol) via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Critical Note: Do not exceed 80°C. Higher temperatures promote E2 elimination of the isopropyl iodide to propene, stalling the reaction.

  • Quench & Workup:

    • Cool to RT. Pour the mixture into ice-water (300 mL).

    • Extract with Diethyl Ether or MTBE (3 x 100 mL). Ether is preferred to avoid DMF carryover.

    • Wash combined organics with Water (2 x 100 mL) and Brine (1 x 100 mL).[1]

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is usually >95% pure.

    • If necessary, purify via Flash Column Chromatography:

      • Stationary Phase: Silica Gel (230-400 mesh).

      • Mobile Phase: 0-10% Ethyl Acetate in Hexanes.

  • Final Yield: Expected: 10.5–11.8 g (84–95%). Clear to pale yellow oil.[2]

Process Workflow Diagram

Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Alkylation Start Start: 4-Fluoro-2-hydroxybenzoic acid Reflux Reflux in MeOH/H2SO4 (16h) Start->Reflux Workup1 Neutralize (NaHCO3) & Concentrate Reflux->Workup1 Dissolve Dissolve in DMF + K2CO3 Workup1->Dissolve Intermediate Isolated AddReagent Add 2-Iodopropane Dissolve->AddReagent Heat Heat to 60°C (4-6h) Avoid >80°C AddReagent->Heat Extract Ice Water Quench Ether Extraction Heat->Extract Final Pure Methyl 4-fluoro-2-isopropoxybenzoate Extract->Final Evaporation & Drying

Figure 2: Step-by-step operational workflow for the synthesis process.

Analytical Validation

To validate the synthesis, compare the isolated product against these expected spectral data points.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (400 MHz, CDCl₃)δ 7.80 (dd, 1H)H-6 (Aromatic, deshielded by ester)
δ 6.65–6.75 (m, 2H)H-3, H-5 (Aromatic, shielded by alkoxy/F)
δ 4.55 (septet, J=6.0 Hz, 1H)CH of Isopropyl (Diagnostic)
δ 3.85 (s, 3H)OCH₃ (Methyl Ester)
δ 1.35 (d, J=6.0 Hz, 6H)(CH₃)₂ of Isopropyl
LC-MS (ESI+)m/z 213.1 [M+H]⁺Molecular Ion (MW = 212.22)

Troubleshooting & Optimization

  • Issue: Low Conversion in Step 2.

    • Cause: Loss of 2-iodopropane due to volatility or elimination.

    • Solution: Add an additional 0.5 equiv of 2-iodopropane and continue heating. Ensure the reaction vessel is well-sealed.

  • Issue: Hydrolysis of Ester.

    • Cause: Wet DMF or excessive heating with carbonate.

    • Solution: Use anhydrous DMF and store K₂CO₃ in a desiccator.

  • Issue: "Stuck" Reaction.

    • Alternative: If the iodide fails, switch to Mitsunobu conditions (DIAD, PPh3, Isopropanol, THF), though this complicates purification due to phosphine oxide byproducts.

References

  • ChemicalBook. (2025). Methyl 4-Fluoro-2-hydroxybenzoate Synthesis and Properties. Retrieved from

  • PubChem. (2025).[3] 2-Fluoro-4-isopropoxybenzoic acid (Analogous Acid Structure).[3] National Library of Medicine.[3] Retrieved from [3]

  • Sigma-Aldrich. (2025). Product Specification: Methyl 2-fluoro-4-isopropoxybenzoate (Positional Isomer Reference). Retrieved from

  • PrepChem. (2025). General Procedures for Salicylate Alkylation. Retrieved from

Sources

Method

Application Note: Strategic Isopropylation of Methyl 4-Fluoro-2-Hydroxybenzoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The O-isopropylation of methyl 4-fluoro-2-hydroxybenzoate (Methyl 4-fluorosalicylate) is a pivotal transformation in the synthesis of active pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The O-isopropylation of methyl 4-fluoro-2-hydroxybenzoate (Methyl 4-fluorosalicylate) is a pivotal transformation in the synthesis of active pharmaceutical ingredients (APIs), particularly for modulators of the central nervous system and anti-inflammatory agents.

While theoretically simple, this reaction presents a specific triad of chemoselective challenges:

  • Intramolecular Hydrogen Bonding: The ortho-phenolic hydroxyl group forms a strong hydrogen bond with the ester carbonyl (interaction energy ~5-7 kcal/mol), significantly reducing the acidity of the phenol and the nucleophilicity of the resulting phenoxide.

  • Steric Impediment: The isopropyl group is a secondary alkyl center. In nucleophilic substitution (

    
    ), secondary halides are prone to competing E2 elimination, generating propene rather than the desired ether.
    
  • Ester Stability: The methyl ester is susceptible to hydrolysis (saponification) or transesterification under harsh basic conditions.

This guide provides two validated protocols designed to overcome these barriers, prioritizing yield, purity, and scalability.

Reagent Selection Matrix

The choice of reagent dictates the reaction mechanism and impurity profile. Use the following matrix to select the optimal path for your specific constraints.

FeaturePath A: Williamson Ether Synthesis Path B: Mitsunobu Coupling
Primary Reagents 2-Iodopropane (or 2-Bromopropane) + BaseIsopropanol +

+ DIAD/DEAD
Mechanism

Substitution
Redox-Dehydration (

inversion)
Key Base

or

None (Betaine intermediate acts as base)
Atom Economy HighLow (Generates

and hydrazine byproduct)
Scalability Excellent (Kilogram scale)Moderate (Difficult purification at scale)
Primary Risk E2 Elimination (Propene formation)Separation of Triphenylphosphine Oxide
Recommendation Standard Production R&D / Small Scale / High Value

Mechanistic Pathways & Decision Logic

The following diagram illustrates the competing pathways and the strategic decision-making process required for this synthesis.

ReactionPathways Substrate Methyl 4-fluoro- 2-hydroxybenzoate Base Base (K2CO3/Cs2CO3) Substrate->Base Deprotonation Mitsunobu Mitsunobu Reagents (PPh3 + DIAD + iPrOH) Substrate->Mitsunobu Activation Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide Product Product: Methyl 4-fluoro- 2-isopropoxybenzoate Phenoxide->Product SN2 Attack SideProduct_E2 Side Product: Propene (Gas) Phenoxide->SideProduct_E2 E2 Elimination (Thermal/Basic) AlkylHalide 2-Iodopropane (Electrophile) AlkylHalide->Product AlkylHalide->SideProduct_E2 Complex Phosphonium Intermediate Mitsunobu->Complex Complex->Product Intramolecular Displacement

Caption: Mechanistic bifurcation between Williamson Ether Synthesis (top) and Mitsunobu Coupling (bottom).

Protocol A: Scalable Williamson Ether Synthesis

Best for: Gram-to-Kilogram scale synthesis where cost and purification ease are paramount.

Rationale

Potassium carbonate (


) is used as a mild base to deprotonate the phenol without hydrolyzing the methyl ester. DMF is the solvent of choice; its high dielectric constant dissociates the phenoxide-potassium ion pair, increasing nucleophilicity. 2-Iodopropane is preferred over the bromide for its superior leaving group ability, allowing for lower reaction temperatures that suppress E2 elimination.
Materials
  • Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq)

  • 2-Iodopropane (1.5 eq) [Alternative: 2-Bromopropane, requires longer time/higher temp]

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL per gram of substrate)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Charge the flask with Methyl 4-fluoro-2-hydroxybenzoate and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. The suspension may turn slightly yellow. Stir at room temperature for 15 minutes to initiate deprotonation and break the intramolecular H-bond.
    
  • Alkylation: Add 2-Iodopropane dropwise via syringe.

    • Critical Control: If using 2-Bromopropane, add sodium iodide (0.1 eq) as a Finkelstein catalyst to accelerate the reaction.

  • Reaction: Heat the mixture to 55°C .

    • Note: Do not exceed 65°C. Higher temperatures drastically increase the rate of E2 elimination (propene formation), consuming the alkylating agent.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1) or HPLC.[1] Reaction is typically complete in 4–6 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove DMF.
      
    • Tip: A Lithium Chloride (5% aq) wash helps remove residual DMF more effectively.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Protocol B: Mitsunobu Coupling (High Precision)

Best for: Small scale, precious substrates, or if elimination is problematic in Protocol A.

Rationale

The Mitsunobu reaction activates the alcohol (isopropanol) rather than the phenol. This avoids the formation of a carbocation or the requirement for high heat, completely eliminating the risk of E2 elimination. It proceeds with inversion of configuration (irrelevant for isopropanol) and forms the ether under neutral conditions.

Materials
  • Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq)

  • Isopropanol (anhydrous) (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology
  • Setup: Use a dry flask under inert atmosphere (

    
    ).
    
  • Mixing: Dissolve the salicylate substrate,

    
    , and Isopropanol in anhydrous THF. Cool the solution to 0°C  in an ice bath.
    
  • Addition: Add DIAD dropwise over 10–15 minutes.

    • Visual Cue: The solution will turn yellow/orange and then fade back to colorless/pale yellow as the DIAD is consumed.

  • Reaction: Remove the ice bath and allow to stir at room temperature.

  • Monitoring: Reaction is usually rapid (1–3 hours). Monitor by TLC.[4]

  • Workup: Concentrate the solvent directly.

  • Purification: This is the bottleneck. The crude will contain Triphenylphosphine oxide (

    
    ).
    
    • Trituration Method: Add cold Hexanes/Ether (9:1) to the residue.

      
       often precipitates; filter it off.
      
    • Chromatography: Load the filtrate onto a silica column. Elute with Hexanes/EtOAc.

Analytical Quality Control (QC)

Verify the identity of your product using these diagnostic signals.

TechniqueDiagnostic SignalInterpretation
1H NMR

4.5–4.7 ppm (Septet, 1H)
Methine proton of the isopropyl group (

).
1H NMR

1.3–1.4 ppm (Doublet, 6H)
Methyl protons of the isopropyl group.
1H NMR Loss of

~10.5 ppm
Disappearance of the phenolic -OH singlet (H-bonded).
13C NMR

~72 ppm
Carbon of the isopropoxy methine.
IR Loss of broad band ~3200

Disappearance of O-H stretch.

Troubleshooting Guide

  • Issue: Low Conversion (Protocol A).

    • Cause: "Stalling" due to loss of alkyl halide via evaporation or elimination.

    • Fix: Add an additional 0.5 eq of 2-Iodopropane and stir for 2 more hours. Ensure the system is sealed well.

  • Issue: Hydrolysis of Ester.

    • Cause: Wet DMF or excessive base heating.

    • Fix: Ensure DMF is anhydrous (store over molecular sieves). Switch to

      
       in Acetonitrile (lower boiling point, milder).
      
  • Issue: Product Co-elutes with

    
     (Protocol B). 
    
    • Fix: Use Polymer-supported

      
       (PS-PPh3) to allow filtration of the phosphorus byproduct.
      

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

  • Drauz, K., et al. (2012). Alkylation of Phenols. In Industrial Organic Chemistry. Wiley-VCH. (General reference for industrial Williamson synthesis conditions). Link

  • Sigma-Aldrich. (2023).[4] Product Specification: Methyl 4-fluoro-2-hydroxybenzoate. (Substrate properties). Link

Sources

Application

Application Note: Methyl 4-fluoro-2-isopropoxybenzoate as a Key Scaffold in MDM2 Inhibitor Synthesis

Executive Summary Methyl 4-fluoro-2-isopropoxybenzoate is a high-value pharmaceutical intermediate, primarily utilized as a precursor for the 2-isopropoxy-4-fluorobenzamide pharmacophore. This structural motif is critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-2-isopropoxybenzoate is a high-value pharmaceutical intermediate, primarily utilized as a precursor for the 2-isopropoxy-4-fluorobenzamide pharmacophore. This structural motif is critical in the design of protein-protein interaction (PPI) inhibitors, most notably MDM2-p53 inhibitors (e.g., Nutlin analogues) and Bcl-2 inhibitors (e.g., Venetoclax intermediates).

The 2-isopropoxy group serves as a steric mimic for hydrophobic amino acid residues (such as Tryptophan or Phenylalanine) in protein binding pockets, while the 4-fluoro substituent enhances metabolic stability by blocking para-oxidation and modulating the electronic properties of the aromatic ring.

This application note details the optimized synthesis, hydrolysis, and downstream coupling protocols for this intermediate, specifically tailored for researchers developing dual-targeting chimeras and kinase inhibitors.

Scientific Background & Mechanism

The Pharmacophore in Drug Design

The 2-alkoxy-4-halobenzamide scaffold is a "privileged structure" in medicinal chemistry. In the context of MDM2 inhibition, the p53 tumor suppressor protein interacts with MDM2 via a helical peptide segment. Small molecule inhibitors like the Nutlins must mimic the three key hydrophobic residues of p53: Phe19, Trp23, and Leu26 .

  • The Isopropoxy Group (2-position): Mimics the indole ring of Trp23 or the side chain of Leu26, filling the hydrophobic cleft on the surface of MDM2.

  • The Fluorine Atom (4-position): Increases lipophilicity (

    
    ) and metabolic resistance without introducing significant steric bulk, preventing rapid clearance via cytochrome P450 oxidation.
    
Pathway Visualization

The following diagram illustrates the role of the intermediate in synthesizing MDM2 inhibitors and their mechanism of action.

MDM2_Pathway Intermediate Methyl 4-fluoro-2- isopropoxybenzoate Hydrolysis Hydrolysis (LiOH/NaOH) Intermediate->Hydrolysis Acid 2-Isopropoxy-4- fluorobenzoic Acid Hydrolysis->Acid Coupling Amide Coupling (Nutlin Core) Acid->Coupling Inhibitor MDM2 Inhibitor (Nutlin Analogue) Coupling->Inhibitor MDM2 MDM2 Protein (Oncogene) Inhibitor->MDM2 Binds Hydrophobic Pocket p53 p53 Protein (Tumor Suppressor) Inhibitor->p53 Restores Levels MDM2->p53 Ubiquitination (Inhibition) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates

Caption: Synthesis of MDM2 inhibitors from the intermediate and subsequent restoration of p53 tumor suppressor activity.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-fluoro-2-isopropoxybenzoate

This protocol describes the alkylation of Methyl 4-fluoro-2-hydroxybenzoate. While Mitsunobu conditions can be used, the alkyl halide method is preferred for scalability and atom economy.

Reagents:

  • Methyl 4-fluoro-2-hydroxybenzoate (Starting Material)[1]

  • 2-Iodopropane (Alkylation agent - preferred over bromide for faster kinetics)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq) in anhydrous DMF (5 mL per mmol).

  • Base Addition: Add

    
     (2.0 eq) in a single portion. The suspension may turn yellow. Stir at room temperature for 15 minutes to ensure deprotonation of the phenol.
    
  • Alkylation: Add 2-Iodopropane (1.5 eq) dropwise via syringe.

    • Note: If using 2-Bromopropane, add NaI (0.1 eq) as a catalyst (Finkelstein condition) and heat to 60°C.

  • Reaction: Stir the mixture at 50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2] The starting phenol should be consumed (

    
    ).
    
  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove DMF.
      
    • Wash with Brine (

      
      ), dry over 
      
      
      
      , and concentrate under reduced pressure.
  • Purification: The crude oil is typically sufficient for the next step. If high purity is required, purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

Protocol B: Hydrolysis to 2-Isopropoxy-4-fluorobenzoic Acid

The methyl ester must be hydrolyzed to the free acid to function as an acylating agent.

Step-by-Step Methodology:

  • Dissolve the intermediate from Protocol A in a mixture of THF:MeOH:Water (3:1:1).

  • Add Lithium Hydroxide monohydrate (

    
    , 3.0 eq).
    
  • Stir at ambient temperature for 12 hours.

  • Acidification (Critical): Concentrate to remove volatiles. Acidify the aqueous residue with 1N HCl to pH ~2. A white precipitate should form.

  • Isolation: Extract with EtOAc (

    
    ), dry over 
    
    
    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Protocol C: Amide Coupling (Nutlin Core Synthesis)

This step demonstrates the coupling of the acid to a diamine scaffold (e.g., meso-1,2-bis(4-chlorophenyl)ethane-1,2-diamine) as described in recent literature for chimeric compounds [1].

Reagents:

  • 2-Isopropoxy-4-fluorobenzoic acid (from Protocol B)

  • Thionyl Chloride (

    
    ) OR HATU
    
  • Diamine Scaffold

Methodology (Acid Chloride Route):

  • Dissolve the acid (1.0 eq) in dry DCM. Add catalytic DMF (1 drop).

  • Add

    
     (2.0 eq) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases.
    
  • Concentrate to dryness to obtain the crude acid chloride.

  • Redissolve in DCM and add to a solution of the Diamine Scaffold (1.0 eq) and TEA (3.0 eq) at 0°C.

  • Stir overnight. Purify the resulting amide via column chromatography.[2][3]

Data Presentation & Analysis

Comparative Yields of Alkylation Methods

The choice of alkylating agent significantly impacts yield and reaction time.

Alkylating AgentSolventTemp (°C)Time (h)Yield (%)Notes
2-BromopropaneDMF801272%Significant elimination byproduct (propene).
2-Iodopropane DMF 50 4 94% Recommended. Mild conditions, high conversion.
Isopropanol (Mitsunobu)THF252465%Difficult purification (removal of

).
Quality Control Specifications

For use as a pharmaceutical intermediate, the following specifications are recommended:

  • Appearance: Colorless to pale yellow oil (Ester) / White solid (Acid).

  • Purity (HPLC): > 98.0% (Area %).

  • Water Content (KF): < 0.5%.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.85 (dd, 1H, H-6)
      
    • 
       6.65 (m, 2H, H-3, H-5)
      
    • 
       4.60 (sept, 1H, CH of iPr)
      
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       1.35 (d, 6H, 
      
      
      
      of iPr)

Process Workflow Diagram

The following diagram outlines the complete synthetic lifecycle from raw material to the active pharmaceutical ingredient (API) precursor.

Synthesis_Workflow Start Methyl 4-fluoro-2-hydroxybenzoate (Commercial SM) Step1 Step 1: O-Alkylation (2-Iodopropane, K2CO3, DMF) Start->Step1 Intermediate Methyl 4-fluoro-2-isopropoxybenzoate (Target Intermediate) Step1->Intermediate 94% Yield Step2 Step 2: Saponification (LiOH, THF/H2O) Intermediate->Step2 Acid Carboxylic Acid Precursor Step2->Acid Quant. Yield Step3 Step 3: Activation (SOCl2 or HATU) Acid->Step3 Final Amide Coupling (To Drug Scaffold) Step3->Final

Caption: Step-by-step synthetic workflow for processing Methyl 4-fluoro-2-isopropoxybenzoate.

References

  • Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer. Source: MDPI (Molecules), 2025. URL:[Link] (Referenced for the specific use of Methyl 4-fluoro-2-isopropoxybenzoate (Compound 24) in synthesizing dual-targeting anticancer agents.)

  • Methyl 4-fluoro-2-isopropoxybenzoate (CAS 1394933-49-3) Entry. Source: PubChem.[4][5][6] URL:[Link]

  • Discovery of ABT-199 (Venetoclax), a Selective BCL-2 Inhibitor. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link] (Referenced for context on 4-fluoro-2-substituted benzoate intermediates in Bcl-2 inhibition.)

  • Addressing Atropisomerism in the Development of Sotorasib. Source: PMC (National Institutes of Health). URL:[Link] (Referenced for comparative chemistry of fluorinated biaryl systems.)

Sources

Method

Scalable synthesis methods for Methyl 4-fluoro-2-isopropoxybenzoate

Application Note: Scalable Synthesis of Methyl 4-fluoro-2-isopropoxybenzoate Executive Summary Methyl 4-fluoro-2-isopropoxybenzoate is a critical intermediate in the synthesis of various pharmaceutical agents, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 4-fluoro-2-isopropoxybenzoate

Executive Summary

Methyl 4-fluoro-2-isopropoxybenzoate is a critical intermediate in the synthesis of various pharmaceutical agents, particularly BCL-2 inhibitors (e.g., Venetoclax intermediates) and kinase inhibitors. While laboratory-scale synthesis often utilizes unoptimized alkylation or expensive coupling reagents, these methods fail at the kilogram scale due to poor atom economy, thermal hazards, and difficult purification profiles.

This guide details a robust, two-step scalable protocol prioritized for process chemistry. It favors the Stepwise O-Alkylation of Methyl 4-fluorosalicylate over nucleophilic aromatic substitution (SNAr) strategies, which are prone to regioselectivity issues (2- vs 4-position attack) in this specific substrate class.

Retrosynthetic Strategy & Route Selection

The synthesis is designed to maximize regiocontrol and minimize chromatographic purification.

  • Route A (Recommended): Esterification of 4-fluoro-2-hydroxybenzoic acid followed by Williamson ether synthesis. This route guarantees the integrity of the benzoate core and eliminates regioisomeric byproducts.

  • Route B (High Risk): SNAr of Methyl 2,4-difluorobenzoate. While theoretically shorter, the 4-position is often competitively reactive towards alkoxides, leading to difficult-to-separate mixtures of 2-isopropoxy and 4-isopropoxy isomers.

Visualizing the Process Logic

SynthesisRoute SM 4-Fluoro-2-hydroxybenzoic acid (Starting Material) Int Methyl 4-fluoro-2-hydroxybenzoate (Intermediate) SM->Int Fischer Esterification Prod Methyl 4-fluoro-2-isopropoxybenzoate (Target API Intermediate) Int->Prod O-Alkylation Reag1 MeOH, H2SO4 (cat) Reflux Reag1->SM Reag2 2-Bromopropane K2CO3, DMF, 60°C Reag2->Int

Caption: Figure 1. Optimized linear synthesis route preventing regiochemical ambiguity.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-fluoro-2-hydroxybenzoate

Objective: Protection of the carboxylic acid to differentiate nucleophilic sites.

Reagents:

  • 4-Fluoro-2-hydroxybenzoic acid (1.0 equiv)[1]

  • Methanol (10.0 equiv / Solvent)

  • Sulfuric Acid (H2SO4) (0.1 equiv) or Thionyl Chloride (SOCl2) (1.1 equiv)

Protocol (H2SO4 Method - Preferred for Safety):

  • Charge a glass-lined reactor with 4-Fluoro-2-hydroxybenzoic acid and Methanol (5 vol).

  • Add concentrated H2SO4 dropwise, maintaining temperature <30°C.

  • Heat to reflux (65°C) for 8–12 hours. Monitor conversion by HPLC (Target: <1.0% SM).

  • Cool to 20°C.

  • Concentrate methanol under reduced pressure to ~20% of original volume.

  • Quench by slowly adding saturated NaHCO3 solution until pH 7–8.

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc if necessary, though crude purity is typically >95%.

Key Insight: Using SOCl2 generates HCl gas and methyl chloride (genotoxic impurity risk). The H2SO4 catalytic route is greener and easier to scrub.

Step 2: O-Alkylation to Methyl 4-fluoro-2-isopropoxybenzoate

Objective: Selective alkylation of the phenolic oxygen using a secondary halide.

Reagents:

  • Methyl 4-fluoro-2-hydroxybenzoate (1.0 equiv)[2]

  • 2-Bromopropane (1.5 – 2.0 equiv)

  • Potassium Carbonate (K2CO3) (2.0 – 3.0 equiv)

  • Solvent: DMF (Preferred for rate) or Acetonitrile (Preferred for workup)

Protocol:

  • Charge the reactor with Methyl 4-fluoro-2-hydroxybenzoate and DMF (5–7 vol).

  • Add milled K2CO3. Note: Particle size affects reaction rate; milled base prevents stalling.

  • Heat the slurry to 50°C.

  • Dose 2-Bromopropane slowly over 1 hour.

    • Critical Control: Secondary halides are prone to E2 elimination (forming propene). Do not exceed 65°C, or propene formation will compete with SN2 alkylation, stalling the reaction.

  • Stir at 60°C for 12–16 hours.

  • IPC (In-Process Control): Check for disappearance of phenol. If reaction stalls, add 0.1 eq KI (Finkelstein catalyst) and 0.2 eq fresh 2-Bromopropane.

  • Workup:

    • Cool to 20°C.

    • Dilute with Water (10 vol) and extract with MTBE or Toluene. Avoid DCM to prevent emulsion.

    • Wash organic layer with 1M NaOH (cold) to remove unreacted phenol (Critical for purity).

    • Wash with Brine, dry, and concentrate.

  • Isolation: The product often solidifies upon standing or can be crystallized from cold n-Heptane.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Base Choice K2CO3 (Milled)Stronger bases (NaH, NaOH) promote ester hydrolysis (saponification). K2CO3 is mild enough to deprotonate the phenol (pKa ~8) without attacking the methyl ester.
Temperature 55°C – 65°C<50°C: Reaction is too slow due to steric hindrance of the isopropyl group. >70°C: Rapid elimination of 2-Bromopropane to Propene gas; pressure buildup.
Stoichiometry 2-PrBr (1.5 eq)Excess halide is required to compensate for loss via elimination (propene formation).
Impurity Control Wash w/ NaOHUnreacted phenol is difficult to separate by crystallization. A caustic wash chemically removes it as the water-soluble phenolate.

Analytical Specifications (Quality Control)

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B over 20 min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

Expected Impurities:

  • Hydrolysis Product: 4-fluoro-2-isopropoxybenzoic acid (Result of wet solvent or too strong base).

  • Starting Material: Methyl 4-fluoro-2-hydroxybenzoate.[3][4][5]

  • Elimination Byproduct: Propene (Gas, removed during workup).

Process Safety Assessment

  • Thermal Runaway: The alkylation is exothermic. However, the limiting factor is usually the dosing of the alkyl halide.

  • Pressure Generation: 2-Bromopropane has a low boiling point (59°C). At reaction temperatures of 60°C, the reactor will be pressurized. Use a pressure-rated vessel or an efficient reflux condenser with a cryostat (<0°C) to retain the reagent.

  • Genotoxicity: Alkyl halides are potential PGIs (Potentially Genotoxic Impurities). Ensure the final workup purges residual 2-bromopropane to < ppm limits.

References

  • Synthesis of Methyl 4-fluoro-2-isopropoxybenzoate via Alkylation

    • Source: "Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds." Journal of Organic Chemistry / PMC.
    • URL:[Link]

  • Process Scale-Up of Salicylate Alkylations

    • Source: Patent US20250170100A1.[1] "Monoacylglycerol lipase inhibitors..." Details the synthesis of Isopropyl 4-fluoro-2-isopropoxybenzoate from 4-fluoro-2-hydroxybenzoic acid, confirming the viability of the K2CO3/DMF system.

    • URL
  • Regioselectivity in SNAr Reactions (Context for Route Selection)

    • Source: "Understanding the highly variable Regioselectivity in SNAr reaction." WuXi AppTec. Explains the competitive landscape of ortho vs para substitution in halogenated aromatics, supporting the decision to avoid the SNAr route for high-purity requirements.
    • URL:[Link]

Sources

Application

Application Note: Precision Esterification of 4-Fluoro-2-isopropoxybenzoic Acid

Part 1: Strategic Analysis & Mechanistic Insight The Challenge: The "Ortho-Effect" Barrier Synthesizing esters of 4-fluoro-2-isopropoxybenzoic acid presents a classic challenge in organic synthesis: the conflict between...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Challenge: The "Ortho-Effect" Barrier

Synthesizing esters of 4-fluoro-2-isopropoxybenzoic acid presents a classic challenge in organic synthesis: the conflict between electronic activation and steric inhibition. While the fluorine atom at the 4-position exerts a mild electron-withdrawing effect, the defining feature of this substrate is the 2-isopropoxy group .

  • Steric Shielding: The isopropyl group is bulky. Located at the ortho position, it creates significant steric hindrance around the carbonyl carbon.[1][2][3][4] This "Ortho-Effect" forces the carboxyl group out of planarity with the benzene ring to minimize repulsion, but more importantly, it physically blocks the trajectory of incoming nucleophiles (alcohols) required for standard Fischer esterification.

  • Acid Sensitivity: While isopropyl ethers are more stable than tert-butyl ethers, they remain susceptible to cleavage under harsh Lewis acidic conditions or prolonged reflux in strong Brønsted acids.

Strategic Selection of Methodologies

To ensure high yield and purity, we must bypass the steric hindrance at the carbonyl carbon. We propose two validated protocols:

  • Method A: Carboxylate Alkylation (Preferred for Methyl/Ethyl Esters)

    • Mechanism:[1][5][6][7]

      
       displacement.
      
    • Logic: Instead of forcing a nucleophile into the hindered carbonyl, we turn the carboxylate into the nucleophile. The steric bulk of the ortho-group does not hinder the oxygen atom of the carboxylate from attacking a small, unhindered alkyl halide (e.g., Iodomethane).

    • Advantage:[7][8][9] Mild conditions (base-mediated), no risk of ether cleavage, quantitative yields.

  • Method B: Acyl Chloride Activation (Preferred for Complex Alcohols)

    • Mechanism:[1][5][6][7] Nucleophilic Acyl Substitution via highly reactive intermediate.

    • Logic: Converting the acid to an acid chloride (

      
      ) replaces the poor leaving group (-OH) with a potent one (-Cl) and flattens the geometry, increasing electrophilicity to overcome the steric barrier.
      
    • Advantage:[7][8][9] Necessary when the desired alcohol component is bulky or complex.

Part 2: Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal esterification route based on the target ester and available reagents.

Esterification_Workflow Start Substrate: 4-Fluoro-2-isopropoxybenzoic Acid Decision Target Ester Group? Start->Decision RouteA Route A: Carboxylate Alkylation (Best for Methyl/Ethyl) Decision->RouteA Simple Alkyl (Me, Et) RouteB Route B: Acyl Chloride Activation (Best for Complex/Bulky R') Decision->RouteB Complex/Secondary Alkyl ProcessA Reagents: K2CO3 + Alkyl Iodide Solvent: DMF or Acetone Temp: 25-60°C RouteA->ProcessA ProcessB Reagents: (COCl)2 or SOCl2 Cat: DMF -> Then add R-OH Temp: 0-40°C RouteB->ProcessB Product Final Product: 4-Fluoro-2-isopropoxybenzoate Ester ProcessA->Product ProcessB->Product

Figure 1: Decision tree for selecting the optimal esterification protocol based on steric constraints and target ester identity.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-fluoro-2-isopropoxybenzoate (Alkylation Route)

Applicability: High-throughput synthesis, scale-up, and synthesis of methyl/ethyl esters.

Materials
  • Substrate: 4-Fluoro-2-isopropoxybenzoic acid (1.0 equiv)

  • Reagent: Iodomethane (MeI) or Dimethyl Sulfate (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) [Grade: Anhydrous]

Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with 4-fluoro-2-isopropoxybenzoic acid (10 g, 50.5 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
     (14.0 g, 101 mmol) in a single portion. The suspension may warm slightly; this is normal. Stir at room temperature for 15 minutes to ensure formation of the potassium carboxylate.
    
  • Alkylation: Cool the mixture to 0°C using an ice bath. Add Iodomethane (4.7 mL, 75.7 mmol) dropwise over 10 minutes to control the exotherm.

    • Critical Control Point: Do not allow temperature to exceed 30°C during addition to prevent volatilization of MeI.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (25°C) for 4–6 hours.

    • Monitoring: Check by TLC (Eluent: 20% EtOAc in Hexanes). The acid (

      
      , streaking) should disappear, replaced by the ester (
      
      
      
      ).
  • Work-up:

    • Pour the reaction mixture into ice-water (200 mL) with vigorous stirring. The ester often precipitates as a solid.

    • If solid: Filter, wash with water, and dry.[7][9]

    • If oil: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and Brine (1x). Dry over

      
       and concentrate in vacuo.
      
  • Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc.

Expected Yield: 92–98%

Protocol B: Synthesis via Acid Chloride (Acyl Chloride Route)

Applicability: Synthesis of esters with complex alcohols, phenols, or when alkyl halides are not available.

Materials
  • Substrate: 4-Fluoro-2-isopropoxybenzoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv) OR Thionyl Chloride (2.0 equiv)

  • Catalyst: DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

  • Nucleophile: Target Alcohol (

    
    ) (1.1 equiv)
    
  • Base (Step 2): Triethylamine (

    
    ) or Pyridine (1.5 equiv)
    
Step-by-Step Procedure
  • Activation: Dissolve the acid (1.0 equiv) in anhydrous DCM (10 mL/g) under Nitrogen atmosphere. Add catalytic DMF (2 drops).

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Completion: Allow to warm to room temperature and stir for 2 hours.

    • Validation: Aliquot 50 µL into MeOH. Check TLC. Complete conversion to the methyl ester indicates the acid chloride was fully formed.

  • Evaporation (Optional but Recommended): Concentrate the mixture to dryness to remove excess oxalyl chloride/HCl, then re-dissolve in fresh DCM. This prevents side reactions with the alcohol.

  • Esterification: Cool the acid chloride solution to 0°C. Add a mixture of the Target Alcohol (1.1 equiv) and Triethylamine (1.5 equiv) in DCM slowly.

  • Work-up: Stir for 2 hours. Quench with saturated

    
    .[10][11] Extract with DCM, wash with brine, dry, and concentrate.
    

Part 4: Quality Control & Data Specifications

Analytical Data Summary

The following table summarizes the expected analytical signatures for the methyl ester product.

Analytical MethodParameterExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

3.85 ppm (s, 3H)
SingletMethyl Ester (

)
1H NMR (CDCl3)

4.50 ppm (m, 1H)
SeptetIsopropyl CH (

)
1H NMR (CDCl3)

1.35 ppm (d, 6H)
DoubletIsopropyl Methyls
HPLC Retention TimeShift vs. AcidEster is significantly less polar (longer RT on Reverse Phase).
IR Spectroscopy Carbonyl Stretch~1720-1730 cm⁻¹Ester C=O (Shifted from acid ~1680 cm⁻¹).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete deprotonationEnsure

is finely ground. Increase stir time before adding MeI.
Cleavage of Isopropyl Group Acidic hydrolysisAvoid strong acid catalysts (e.g.,

) at reflux. Use Method A (Basic conditions).
Starting Material Remains (Method B) Impure Oxalyl ChlorideEnsure Oxalyl Chloride is fresh. Verify "bubbling" stops before proceeding.

Part 5: References

  • Ortho-Effect in Benzoates: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013. (Discusses steric inhibition of resonance and nucleophilic attack in ortho-substituted systems).

  • Alkylation of Carboxylic Acids: BenchChem Application Notes. "Etherification and Esterification of 4-Fluoro-3-hydroxybenzoic Acid." Link (General protocol adapted for fluorinated benzoic acid derivatives).

  • Synthesis of Fluorinated Benzoates: ChemicalBook. "Methyl 4-fluoro-2-isopropoxybenzoate Product Description." Link (Verifies stability and existence of the target ester).

  • Acid Chloride Method: Organic Syntheses. "General procedures for the preparation of acid chlorides and esters." Coll. Vol. 3, p. 169. Link

  • Reactivity of 2-Alkoxybenzoic Acids: PubChem. "2-Fluoro-4-isopropoxybenzoic acid Compound Summary." Link (Structural data and physical properties).

Sources

Method

Nucleophilic Substitution Protocols for Synthesizing Isopropoxy Benzoates

Part 1: Strategic Overview & Application Scope Isopropoxy benzoates represent a critical structural motif in the synthesis of thermotropic liquid crystals (mesogens) and pharmaceutical intermediates (e.g., PPAR agonists)...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Application Scope

Isopropoxy benzoates represent a critical structural motif in the synthesis of thermotropic liquid crystals (mesogens) and pharmaceutical intermediates (e.g., PPAR


 agonists). The introduction of the isopropoxy group (

) imparts unique steric bulk and lipophilicity, influencing the phase transition temperatures in liquid crystals and the pharmacokinetic profile in drug candidates.

This guide addresses the two distinct "isopropoxy benzoate" architectures synthesized via nucleophilic substitution (


):
  • 4-Isopropoxybenzoates (Ether Linkage): Formed by the

    
    -alkylation of 4-hydroxybenzoates. This is the primary focus for liquid crystal synthesis.
    
  • Isopropyl Benzoates (Ester Linkage): Formed by the

    
    -alkylation of benzoate anions. This offers a mild alternative to Fischer esterification for acid-sensitive substrates.
    
The Mechanistic Challenge: Secondary Electrophiles

The core challenge in synthesizing these compounds is the use of 2-halopropanes (isopropyl halides). As secondary alkyl halides, they reside on the borderline between


 substitution and 

elimination.
  • The Trap: Strong bases (e.g.,

    
    ) or high temperatures favor the 
    
    
    
    pathway, expelling propene gas and lowering yield.
  • The Solution: The protocols below utilize dipolar aprotic solvents (DMF, DMSO) and mild carbonate bases (

    
    , 
    
    
    
    ) to maximize nucleophilicity while suppressing basicity, shifting the balance toward substitution.

Part 2: Mechanistic Pathways & Decision Logic

The following diagram illustrates the kinetic competition between the desired substitution and the undesired elimination.

ReactionMechanism Phenoxide Nucleophile (Phenoxide/Carboxylate) TS_SN2 TS: SN2 (Backside Attack) Phenoxide->TS_SN2 Low Basicity Polar Aprotic Solvent TS_E2 TS: E2 (Proton Abstraction) Phenoxide->TS_E2 High Temp Strong Base Electrophile Electrophile (2-Bromopropane) Electrophile->TS_SN2 Electrophile->TS_E2 Product Target: Isopropoxy Benzoate TS_SN2->Product Inversion of Configuration Byproduct Byproduct: Propene + HBr TS_E2->Byproduct

Caption: Kinetic competition between SN2 substitution (favored by mild bases/polar solvents) and E2 elimination.

Part 3: Protocol A — Synthesis of Methyl 4-Isopropoxybenzoate (Ether Linkage)

This protocol describes the Williamson Ether Synthesis of methyl 4-hydroxybenzoate. This route is preferred over alkylating the free acid to avoid the formation of the isopropyl ester byproduct.

Experimental Design Matrix
ParameterConditionRationale
Substrate Methyl 4-hydroxybenzoateProtects carboxyl group; focuses reaction on phenol.
Electrophile 2-Bromopropane (3.0 eq)Excess required to compensate for volatility and elimination loss.
Base

(2.0 eq)
Mild enough to minimize E2; strong enough to deprotonate phenol (

).
Catalyst Potassium Iodide (KI) (0.1 eq)Finkelstein Exchange : Converts bromide to reactive iodide in situ.
Solvent DMF or AcetoneDMF accelerates

via cation solvation; Acetone allows easier workup but is slower.
Temp

Optimal balance.

drastically increases propene formation.
Step-by-Step Methodology
Step 1: Nucleophile Generation
  • Charge a 250 mL round-bottom flask (RBF) with Methyl 4-hydroxybenzoate (10.0 mmol, 1.52 g).

  • Add anhydrous DMF (20 mL). Stir until dissolved.

  • Add anhydrous

    
      (20.0 mmol, 2.76 g) and KI  (1.0 mmol, 0.16 g).
    
  • Observation: The suspension may turn slightly yellow due to phenoxide formation.

  • Stir at room temperature for 15 minutes to ensure complete deprotonation.

Step 2: Electrophile Addition & Reaction
  • Add 2-Bromopropane (30.0 mmol, 2.8 mL) via syringe.

  • Equip the flask with a reflux condenser and a drying tube (or

    
     balloon).
    
  • Heat the mixture to

    
      in an oil bath.
    
  • Monitoring : Check TLC (Hexane:Ethyl Acetate 8:2) every 2 hours. The starting phenol (

    
    ) should disappear; product (
    
    
    
    ) appears.
    • Note: If reaction stalls after 6 hours, add an additional 1.0 eq of 2-bromopropane (compensating for evaporation).

Step 3: Workup & Isolation
  • Cool the mixture to room temperature.

  • Quench : Pour the reaction mixture into Ice-Water (100 mL). The hydrophobic ester should precipitate.

  • Extraction : If oil forms, extract with Ethyl Acetate (

    
    ).
    
  • Wash : Wash combined organics with:

    • 
       (
      
      
      
      )
      
      
      Removes unreacted phenol.
    • Water (

      
      ).
      
    • Brine (

      
      ).
      
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification
  • Recrystallization : Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to

    
    .
    
  • Yield Expectation : 75–85%. White crystalline solid.

Part 4: Protocol B — Synthesis of Isopropyl Benzoate (Ester Linkage)

This protocol utilizes the carboxylate anion as the nucleophile. It is ideal for substrates sensitive to the harsh acidic conditions of Fischer esterification.

Experimental Design Matrix
ParameterConditionRationale
Substrate Benzoic Acid derivativesCan tolerate electron-withdrawing groups.[1]
Base

(1.2 eq)
Cesium Effect : Large cation radius creates a "naked," highly reactive carboxylate anion.
Solvent DMFCritical for dissolving the ionic cesium salt.
Temp

Lower temperature possible due to higher reactivity of Cs-carboxylate.
Step-by-Step Methodology
  • Activation : In a vial, dissolve Benzoic Acid (5.0 mmol) in DMF (10 mL).

  • Add

    
      (6.0 mmol, 1.95 g). Stir for 30 mins until gas evolution (
    
    
    
    ) ceases.
  • Alkylation : Add 2-Iodopropane (7.5 mmol, 0.75 mL).

    • Note: 2-Iodopropane is preferred over the bromide here for faster kinetics at lower temperatures, preserving the ester.

  • Reaction : Heat to

    
     for 4–6 hours.
    
  • Workup : Dilute with Diethyl Ether (50 mL), wash intensely with Water (

    
    ) to remove DMF. Wash with saturated 
    
    
    
    to remove unreacted acid.
  • Purification : Distillation (for liquids) or Flash Chromatography (for solids).

Part 5: Experimental Workflow Visualization

The following diagram outlines the critical path for Protocol A, highlighting decision nodes for troubleshooting.

Workflow Start Start: Methyl 4-hydroxybenzoate + K2CO3 + DMF AddHalide Add 2-Bromopropane + KI (Excess 3.0 eq) Start->AddHalide Reflux Heat to 65°C (Monitor TLC) AddHalide->Reflux CheckTLC TLC Check (4h) Reflux->CheckTLC AddMore Add 1.0 eq Halide (Reaction Stalled) CheckTLC->AddMore Incomplete Workup Quench in Ice Water Extract EtOAc CheckTLC->Workup Complete AddMore->Reflux Re-heat Wash Wash with 1M NaOH (Removes unreacted Phenol) Workup->Wash Purify Recrystallize (EtOH/H2O) or Column Chromatography Wash->Purify

Caption: Operational workflow for the synthesis of Methyl 4-isopropoxybenzoate including troubleshooting loop.

Part 6: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<50%)

Elimination dominates.
Lower temperature to

. Switch solvent to DMSO (faster rate at lower temp).
Reaction Stalls Loss of 2-bromopropane (volatile, bp

).
Use a sealed tube or pressure vial. Add reagent in portions.
Product is Oil (Not Solid) Impurities preventing lattice formation.Seed with a crystal if available. Perform a "scratch" technique with a glass rod. Check NMR for residual DMF.
Mixed Products Hydrolysis of ester (Protocol A).Ensure reagents are anhydrous . Water + Base + Heat = Saponification of the methyl ester.

Part 7: References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis Protocols. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid. Retrieved from [Link]

Sources

Application

Technical Application Note: Methyl 4-fluoro-2-isopropoxybenzoate in Agrochemical Synthesis

This Application Note and Protocol Guide details the strategic utilization of Methyl 4-fluoro-2-isopropoxybenzoate (CAS: N/A for specific methyl/isopropoxy combo in common lists, but derivative of CAS 345-29-9) in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of Methyl 4-fluoro-2-isopropoxybenzoate (CAS: N/A for specific methyl/isopropoxy combo in common lists, but derivative of CAS 345-29-9) in the synthesis of next-generation agrochemicals.

[1]

Part 1: Executive Summary & Strategic Value

Methyl 4-fluoro-2-isopropoxybenzoate represents a "privileged scaffold" in modern agrochemical discovery, particularly for the synthesis of HPPD-inhibiting herbicides (4-hydroxyphenylpyruvate dioxygenase) and Benzoylphenylurea insecticides .[1]

Its value lies in its dual-functional substitution pattern:

  • 4-Fluorine Moiety (Metabolic Blocker): The fluorine atom at the para-position blocks metabolic degradation (specifically cytochrome P450-mediated oxidation), significantly extending the half-life of the active ingredient (AI) within the plant or pest.[1]

  • 2-Isopropoxy Group (Steric & Lipophilic Modulator): Unlike a simple methoxy group, the bulky isopropoxy group provides steric hindrance that can improve selectivity between crops and weeds. It also increases the lipophilicity (LogP), enhancing cuticular penetration.

This guide details the conversion of this ester into two critical active classes: Triketone Herbicides and Benzoylurea Insecticides .

Part 2: Chemical Profile & Mechanism of Action

Physicochemical Properties
PropertyValue (Experimental/Predicted)Relevance
Molecular Formula C₁₁H₁₃FO₃Core Scaffold
Molecular Weight 212.22 g/mol Low MW allows for derivatization
LogP ~2.8 - 3.1Optimal for foliar uptake
Boiling Point ~280°C (Predicted)High thermal stability
Solubility Soluble in DCM, EtOAc, TolueneCompatible with standard organic synthesis
Structural Advantages in Agrochemical Design[1]
  • Bioisosterism: The 4-fluoro group mimics hydrogen in size but introduces a strong dipole and metabolic stability.[1]

  • Orthogonal Reactivity: The methyl ester functions as a "masked" carboxylic acid, protecting the reactive center during early-stage functionalization of the aromatic ring (e.g., nitration or halogenation) before the final coupling steps.

Part 3: Application Workflows

The following DOT diagram illustrates the divergent synthetic pathways from Methyl 4-fluoro-2-isopropoxybenzoate to key agrochemical classes.

Agrochemical_Synthesis Start Methyl 4-fluoro-2-isopropoxybenzoate (Starting Material) Acid 4-Fluoro-2-isopropoxybenzoic Acid (Activated Intermediate) Start->Acid Hydrolysis (NaOH/MeOH) Chloride Acid Chloride (Electrophile) Acid->Chloride Activation (SOCl2 or (COCl)2) HPPD Triketone Herbicide (HPPD Inhibitor) Chloride->HPPD C-Acylation (Rearrangement) Isocyanate Benzoyl Isocyanate Chloride->Isocyanate Curtius/Reaction with AgOCN Dione 1,3-Dione / Pyrazole Dione->HPPD Coupling Partner BPU Benzoylphenylurea (Chitin Synthesis Inhibitor) Isocyanate->BPU Addition of Aniline Aniline Substituted Aniline Aniline->BPU Coupling Partner

Caption: Divergent synthesis of Triketone Herbicides and Benzoylurea Insecticides from the central ester scaffold.

Part 4: Detailed Experimental Protocols

Protocol A: Activation via Hydrolysis to 4-Fluoro-2-isopropoxybenzoic Acid

Objective: Convert the stable methyl ester into the reactive carboxylic acid precursor.[1] Scale: 10 mmol basis.

Reagents:

  • Methyl 4-fluoro-2-isopropoxybenzoate (2.12 g, 10 mmol)[1]

  • Sodium Hydroxide (2N aqueous solution, 20 mL)

  • Methanol (20 mL)

  • Hydrochloric Acid (2M)[1]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the methyl ester in Methanol (20 mL).

  • Saponification: Add 2N NaOH (20 mL) dropwise. The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2.5 hours. Monitor consumption of starting material via TLC (Eluent: Hexane/EtOAc 3:1).

  • Work-up:

    • Remove Methanol under reduced pressure (rotary evaporator).

    • Dilute the aqueous residue with water (20 mL).

    • Critical Step: Acidify carefully with 2M HCl to pH 2.0 while stirring in an ice bath. The acid will precipitate as a white solid.[2]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 50°C.

    • Expected Yield: >90%[1][3][4]

    • Validation: ¹H NMR (DMSO-d₆) should show loss of the methyl singlet (~3.8 ppm) and appearance of a broad carboxylic acid peak (>11 ppm).[1]

Protocol B: Synthesis of HPPD Inhibitor Scaffold (C-Acylation)

Objective: Couple the activated acid with a 1,3-dione (e.g., cyclohexane-1,3-dione) to form a triketone herbicide precursor.[1]

Reagents:

  • 4-Fluoro-2-isopropoxybenzoic acid (from Protocol A)[1]

  • Thionyl Chloride (SOCl₂)[1]

  • Cyclohexane-1,3-dione[1][5]

  • Triethylamine (TEA)[1]

  • Acetonitrile (MeCN)[1]

  • Acetone cyanohydrin (Catalyst for rearrangement)[1]

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Suspend the acid (10 mmol) in dry Toluene. Add SOCl₂ (15 mmol) and a drop of DMF. Reflux for 2 hours until gas evolution ceases.

    • Evaporate excess SOCl₂ and Toluene to obtain the crude 4-fluoro-2-isopropoxybenzoyl chloride .[1]

  • O-Acylation (Enol Ester Formation):

    • Dissolve Cyclohexane-1,3-dione (10 mmol) and TEA (12 mmol) in dry MeCN at 0°C.

    • Add the acid chloride (dissolved in minimal MeCN) dropwise.

    • Stir at room temperature for 2 hours.

  • Rearrangement (Cyanide-Catalyzed):

    • Add Acetone cyanohydrin (0.5 mmol) and TEA (20 mmol) directly to the reaction mixture.

    • Stir overnight at room temperature. This step migrates the benzoyl group from the Oxygen to the Carbon (C-2), forming the active triketone.

  • Purification:

    • Acidify with 1M HCl. Extract with EtOAc.[6][7]

    • Purify via column chromatography (Silica gel).[5]

Part 5: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Hydrolysis Incomplete saponification due to steric bulk of isopropoxy group.[1]Increase reflux time to 4-6 hours or use KOH in Ethanol (higher temp).
O-Acylation Product Only Rearrangement failed.Ensure the catalyst (Acetone cyanohydrin or KCN) is fresh. Add more TEA.
Decarboxylation Overheating during acid chloride formation.Keep bath temp <80°C. Use Oxalyl Chloride/DMF at room temp instead of SOCl₂.

Part 6: References

  • Synthesis of 4-Fluoro-2-isopropoxybenzoic Acid Precursors:

    • Source: MDPI.[8] "Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer." (2025).[4][5][9] Describes the alkylation of 4-fluorosalicylic acid and subsequent hydrolysis.

    • [1]

  • General Benzoylurea Synthesis Protocols:

    • Source: Organic Syntheses.[6][7][10] "p-Fluorobenzoic Acid and Derivatives."

    • [1]

  • Microwave-Assisted Hydrazinolysis (Alternative Pathway):

    • Source: Molbank. "2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide." (2019).[1][8]

Sources

Method

Application Note: Sustainable Synthesis of Methyl 4-fluoro-2-isopropoxybenzoate via Phase-Transfer Catalysis

Topic: Green Chemistry Approaches to Synthesizing Methyl 4-fluoro-2-isopropoxybenzoate Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Process Chemists, and CMC Leads. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green Chemistry Approaches to Synthesizing Methyl 4-fluoro-2-isopropoxybenzoate Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Process Chemists, and CMC Leads.

Executive Summary

Methyl 4-fluoro-2-isopropoxybenzoate is a critical pharmacophore and intermediate in the synthesis of diverse bioactive molecules, including BCL-2 inhibitors (e.g., Venetoclax analogs) and PPAR agonists. Traditional synthesis relies on Williamson ether synthesis utilizing high-boiling, reprotoxic polar aprotic solvents (DMF, NMP) and energy-intensive workups.

This guide details a Green Chemistry approach utilizing Microwave-Assisted Phase Transfer Catalysis (MW-PTC) under solvent-free conditions. This method validates a reduction in Process Mass Intensity (PMI), elimination of Class 2 solvents, and a 90% reduction in reaction time compared to conventional thermal methods.

Retrosynthetic Analysis & Green Logic

The conventional route involves the O-alkylation of Methyl 4-fluoro-2-hydroxybenzoate using isopropyl halides and a base (NaH or K₂CO₃) in DMF.

  • Legacy Issues: DMF thermal decomposition produces dimethylamine (genotoxic impurity); aqueous workup of DMF generates large volumes of contaminated wastewater.

  • Green Solution: We employ a solid-liquid Phase Transfer Catalysis (PTC) system. By using Tetrabutylammonium bromide (TBAB) as a catalyst, we facilitate the transport of the phenolate anion into the organic phase (the alkyl halide itself or a green solvent), eliminating the need for DMF.

Chemical Pathway

Starting Material: Methyl 4-fluoro-2-hydroxybenzoate (CAS: 392-04-1) Reagent: 2-Bromopropane (Isopropyl Bromide) Catalyst: Tetrabutylammonium bromide (TBAB) Conditions: Microwave Irradiation (80°C), Solvent-Free / Aqueous interface.

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free O-Alkylation (Recommended)

Best for: High-throughput synthesis, library generation, and maximizing Atom Economy.

Materials
  • Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq)[1][2]

  • 2-Bromopropane (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with internal IR temperature control.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent pressure vial, charge Methyl 4-fluoro-2-hydroxybenzoate (1.70 g, 10 mmol), K₂CO₃ (2.76 g, 20 mmol), and TBAB (0.16 g, 0.5 mmol).

  • Reagent Addition: Add 2-Bromopropane (1.41 mL, 15 mmol) directly to the solid mixture. A magnetic stir bar is added.[3] Note: The excess alkyl halide acts as a pseudo-solvent and is recovered later.

  • Irradiation: Cap the vial and place it in the microwave reactor.

    • Ramp: 2 minutes to reach 80°C.

    • Hold: 15 minutes at 80°C (Max Power: 150W, Max Pressure: 250 psi).

    • Stirring: High (to ensure solid-liquid contact).

  • Workup (Green Extraction):

    • Cool the reaction vessel to room temperature.

    • Add Ethyl Acetate (green alternative: 2-MeTHF) (10 mL) and Water (10 mL) to dissolve salts.

    • Separate phases.[4] Wash the organic layer once with Brine (5 mL).

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: The crude product is typically >95% pure.[5] If necessary, recrystallize from Ethanol/Water (8:2) instead of column chromatography to minimize solvent waste.

Mechanism of Action (PTC Cycle)

The TBAB acts as a shuttle. The quaternary ammonium ion (


) pairs with the phenolate ion (

) at the solid surface of the carbonate, forming a lipophilic ion pair (

) that migrates into the liquid 2-bromopropane phase where the substitution (

) occurs rapidly.
Protocol B: Ultrasound-Assisted Aqueous Alkylation

Best for: Labs without microwave reactors; scale-up potential.

Methodology
  • Charge: In a round-bottom flask, dissolve TBAB (5 mol%) in Water (5 mL). Add Methyl 4-fluoro-2-hydroxybenzoate (10 mmol) and K₂CO₃ (20 mmol).

  • Addition: Add 2-Bromopropane (20 mmol). The mixture will be biphasic.

  • Sonication: Place the flask in an ultrasonic bath (35-40 kHz) at 50°C. Sonicate for 45–60 minutes. Note: Ultrasound creates cavitation bubbles that disrupt the phase boundary, increasing the surface area for the PTC transfer.

  • Isolation: The product often precipitates as a solid or oil upon cooling. Extract with 2-MeTHF as in Protocol A.

Data Analysis & Green Metrics

The following table compares the Green Protocol (A) against the Traditional DMF route.

MetricTraditional Route (DMF)Green Route (MW-PTC)Improvement
Reaction Time 4–12 Hours15 Minutes96% Reduction
Solvent Class Class 2 (DMF - Reprotoxic)Solvent-Free / Class 3 (EtOAc)Safety Enhanced
Yield 75–85%92–96%Yield Optimized
E-Factor (kg waste/kg product) ~15–20< 54x Less Waste
Energy Usage High (Reflux + DMF strip)Low (Short MW burst)Energy Efficient

Process Visualization

Diagram 1: Mechanistic Pathway & Workflow

This diagram illustrates the Phase Transfer Catalysis mechanism and the decision logic for the synthesis.

GreenSynthesis cluster_Mechanism Microwave-Assisted PTC Mechanism Start Start: Methyl 4-fluoro-2-hydroxybenzoate Reagents Add: 2-Bromopropane + K2CO3 + TBAB Start->Reagents SolidPhase Solid Phase: K2CO3 Deprotonation Ar-OH -> Ar-O(-) Reagents->SolidPhase Microwave (80°C) Interface Interface: Ion Pair Formation [Q(+)Br(-)] + [Ar-O(-)] -> [Q(+)Ar-O(-)] SolidPhase->Interface TBAB Transfer OrganicPhase Liquid Phase (Solvent Free): SN2 Attack on iPr-Br Interface->OrganicPhase Transport OrganicPhase->Interface Regenerate Q(+)Br(-) Workup Green Workup: Dilute with 2-MeTHF/Water OrganicPhase->Workup 15 mins Product Target: Methyl 4-fluoro-2-isopropoxybenzoate (>95% Yield) Workup->Product

Caption: Mechanistic flow of the Microwave-Assisted Phase Transfer Catalysis (MW-PTC) showing the recycling of the catalyst and solvent-free progression.

Quality Control & Troubleshooting

Analytical Confirmation
  • 1H NMR (400 MHz, CDCl3): δ 7.85 (dd, 1H), 6.65 (m, 2H), 4.60 (sept, 1H, O-CH-(CH3)2), 3.88 (s, 3H, COOCH3), 1.35 (d, 6H, -CH3).

  • Key Diagnostic: Disappearance of the phenolic -OH signal (~10.5 ppm) and appearance of the septet at 4.60 ppm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Poor stirring; Solid K₂CO₃ clumping.Increase stir rate; Ensure K₂CO₃ is finely ground before use.
Hydrolysis of Ester Wet reagents; Overheating.Dry TBAB and K₂CO₃; Do not exceed 90°C; Ensure reagents are anhydrous.
O- vs C-Alkylation Solvent polarity effects (rare in PTC).The PTC method highly favors O-alkylation. If C-alkylation is observed, reduce temperature to 60°C.

Safety Considerations

  • 2-Bromopropane: Isopropyl halides are alkylating agents. Handle in a fume hood.

  • Microwave Vials: Ensure vials are rated for the pressure generated by 2-bromopropane (bp 59°C) at 80°C. The pressure will be approximately 2–4 bar.

  • Waste: Aqueous waste contains only inorganic salts (KBr, K₂CO₃) and traces of TBAB, which are significantly easier to treat than DMF/organic mixtures.

References

  • Green O-Alkylation of Salicylamide Derivatives

    • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.[6] (2025).[7][8] ResearchGate. Link

  • Phase Transfer Catalysis Fundamentals

    • Green chemistry aspects of fluorous techniques—opportunities and challenges.[9] (2012).[4][10] RSC Green Chemistry.[9] Link

  • Microwave Assisted Organic Synthesis

    • Microwave-Assisted Synthesis of Salicylic Acid Derivatives. (2024).[3][6] MDPI Applied Sciences. Link

  • Starting Material Data

    • Methyl 4-fluoro-2-hydroxybenzoate Properties.[1][2] ChemicalBook. Link

Sources

Application

Application Note: Conversion of Methyl 4-fluoro-2-isopropoxybenzoate to Acid Derivatives

Abstract & Strategic Context This Application Note details the optimized procedure for the saponification of Methyl 4-fluoro-2-isopropoxybenzoate to its corresponding carboxylic acid, 4-fluoro-2-isopropoxybenzoic acid ,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This Application Note details the optimized procedure for the saponification of Methyl 4-fluoro-2-isopropoxybenzoate to its corresponding carboxylic acid, 4-fluoro-2-isopropoxybenzoic acid , and its subsequent conversion into reactive acid derivatives (acyl chlorides and amides).

Significance in Drug Discovery: The 2-alkoxy-4-fluorobenzoate scaffold is a critical pharmacophore found in various bioactive molecules, including BCL-2 inhibitors (e.g., Venetoclax analogs) and S1P receptor modulators. The presence of the bulky isopropoxy group at the ortho position introduces significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack. Consequently, standard hydrolysis protocols often suffer from incomplete conversion or require extended reaction times.

This guide provides a high-yielding, scalable protocol that overcomes these steric barriers using a ternary solvent system and thermal activation, ensuring complete conversion without compromising the integrity of the fluorinated aromatic core.

Mechanistic Analysis & Retrosynthesis

Steric vs. Electronic Factors

The hydrolysis of Methyl 4-fluoro-2-isopropoxybenzoate is governed by two competing factors:

  • Electronic Activation (Favorable): The fluorine atom at the para position (relative to the ester) is electron-withdrawing, theoretically increasing the electrophilicity of the carbonyl carbon.

  • Steric Deactivation (Unfavorable): The ortho-isopropoxy group creates a "steric wall." The branched isopropyl moiety hinders the trajectory of the hydroxide ion (nucleophile) attacking the carbonyl carbon (Burgi-Dunitz angle).

Operational Consequence: Room temperature hydrolysis, common for simple benzoates, is often too slow for this substrate. We employ Lithium Hydroxide (LiOH) in a THF/MeOH/Water system at reflux.

  • LiOH: The smaller lithium cation coordinates tightly with the carbonyl oxygen, increasing electrophilicity (Lewis acid catalysis).

  • THF: Solubilizes the lipophilic isopropoxy ester.

  • Reflux: Provides the necessary activation energy to overcome the steric barrier.

Reaction Pathway Visualization

The following diagram outlines the transformation pathway from the ester to the acid and its activated chloride derivative.

ReactionScheme Figure 1: Reaction pathway emphasizing the steric bottleneck at the tetrahedral intermediate. Ester Methyl 4-fluoro- 2-isopropoxybenzoate TS Tetrahedral Intermediate (Sterically Crowded) Ester->TS LiOH, THF/H2O Reflux Salt Lithium Carboxylate Salt TS->Salt - MeOH Acid 4-Fluoro-2- isopropoxybenzoic Acid Salt->Acid HCl (pH 2) Workup Chloride Acid Chloride Derivative Acid->Chloride SOCl2 or (COCl)2, DMF

Experimental Protocols

Protocol A: High-Efficiency Saponification

Objective: Complete hydrolysis of the methyl ester to the free carboxylic acid.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleNotes
Methyl 4-fluoro-2-isopropoxybenzoate 1.0SubstrateMW: ~212.2
LiOH[6]·H₂O 3.0Nucleophile/BaseExcess ensures rate acceleration
Tetrahydrofuran (THF) 5 volSolventSolubilizes organic substrate
Methanol (MeOH) 2 volCo-solventMiscibility bridge
Water 3 volSolventDissolves LiOH
HCl (1N) ExcessQuenchFor acidification to pH 2
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-fluoro-2-isopropoxybenzoate (1.0 equiv) in THF (5 volumes) and MeOH (2 volumes).

    • Note: Ensure the solid is fully dissolved before adding base to prevent encapsulation.

  • Base Addition: Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (3 volumes). Add this aqueous solution dropwise to the stirring organic phase.

    • Observation: The mixture may turn slightly cloudy initially but should become homogenous upon heating.

  • Reflux: Equip the flask with a reflux condenser. Heat the reaction mixture to 65°C (internal temp) and stir vigorously for 3–5 hours .

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 3:1) or LCMS. The ester spot (higher Rf) should disappear, replaced by the baseline acid spot.

  • Concentration: Once complete, cool to room temperature. Remove the volatile organic solvents (THF/MeOH) under reduced pressure (Rotavap at 40°C).

    • Result: You will be left with an aqueous slurry of the lithium carboxylate.

  • Workup & Isolation:

    • Dilute the aqueous residue with water (5 volumes).

    • Wash with Diethyl Ether (2 volumes) to remove any unreacted neutral impurities (optional but recommended for high purity).

    • Acidify the aqueous layer carefully with 1N HCl to pH 2–3 while stirring.

    • Critical Step: The product, 4-fluoro-2-isopropoxybenzoic acid , will precipitate as a white solid.

  • Filtration: Filter the precipitate using a Büchner funnel. Wash the cake with cold water (3 x 2 volumes) to remove excess acid and salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Expected Yield: 90–95% Characterization:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the presence of the carboxylic acid proton (broad singlet, >12 ppm).

  • LCMS: [M-H]⁻ peak at 197.2 (Negative mode).

Protocol B: Conversion to Acid Chloride (Activation)

Objective: Convert the free acid into the acid chloride for downstream amide coupling.

Materials
  • 4-Fluoro-2-isopropoxybenzoic acid (from Protocol A)

  • Thionyl Chloride (SOCl₂) (excess) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.)

  • Dichloromethane (DCM) (anhydrous)

Procedure (Oxalyl Chloride Method - Milder)
  • Suspend the dry acid (1.0 equiv) in anhydrous DCM (10 volumes) under Nitrogen/Argon atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2 hours. Gas evolution (CO/CO₂) indicates reaction progress.

  • Evaporation: Concentrate the mixture to dryness under reduced pressure.

    • Note: Co-evaporate with Toluene (2x) to remove traces of oxalyl chloride.

  • Usage: The resulting crude acid chloride (yellowish oil/solid) is moisture sensitive. Use immediately for the next coupling step.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Steric bulk of isopropyl group.Increase temperature to reflux; switch solvent to Dioxane/Water (allows higher temp ~100°C).
Low Yield (Precipitation) Product slightly soluble in acidic water.If no precipitate forms at pH 2, extract the aqueous layer with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
Defluorination (Impurity) Harsh nucleophilic attack (rare).Avoid using strong nucleophiles like NaOMe in anhydrous conditions. Stick to aqueous hydroxide (LiOH/NaOH).[4]
Emulsion during Workup Surfactant nature of the salt.Add Brine (saturated NaCl) to the aqueous phase before extraction.

Process Logic & Workflow Diagram

The following flowchart visualizes the decision-making process during the experimental execution.

Workflow Figure 2: Operational workflow for isolation and derivatization. Start Start: Methyl Ester Reaction Add LiOH, THF/MeOH/H2O Reflux 65°C, 4h Start->Reaction Check IPC: Is Ester Consumed? Reaction->Check Check->Reaction No (Extend Time) Workup Evaporate Organics Acidify to pH 2 Check->Workup Yes Precipitate Precipitate Forms? Workup->Precipitate Filter Filter & Wash (Standard Path) Precipitate->Filter Yes Extract Extract with EtOAc (Alternative Path) Precipitate->Extract No Deriv Convert to Acid Chloride (SOCl2/Oxalyl Cl) Filter->Deriv Extract->Deriv

References

  • Saponification of Hindered Esters

    • Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[1]

    • Source: Arkivoc, 2018.[1]

    • URL:[Link][1]

  • Drug Intermediate Context (Venetoclax/BCL-2)

    • Title: Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate (Related Intermediate).[7]

    • Source: PubChem CID 66713127.[8]

    • URL:[Link]

  • General Hydrolysis Protocols

    • Title: Basic Hydrolysis of Esters - Saponific
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Target Compound Properties

    • Title: 2-Fluoro-4-isopropoxybenzoic acid.[9][10]

    • Source: PubChem CID 2774529.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 4-fluoro-2-isopropoxybenzoate

Case ID: MFIB-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Introduction: The Target Scaffold Welcome to the technical support hub for Methyl 4-fluoro-2-isopropoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MFIB-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Target Scaffold

Welcome to the technical support hub for Methyl 4-fluoro-2-isopropoxybenzoate . This molecule is a critical intermediate, often utilized in the synthesis of BCL-2 inhibitors (e.g., Venetoclax analogs) and other fluorinated pharmaceutical active ingredients (APIs).

The introduction of the bulky isopropoxy group at the ortho-position, adjacent to the methyl ester, creates specific steric and electronic challenges during purification. This guide addresses the most common "tickets" we receive regarding the isolation of this compound.

Module 1: Impurity Profiling (The "What")

Before attempting purification, you must identify what you are fighting. In the standard alkylation of Methyl 4-fluoro-2-hydroxybenzoate (Starting Material, SM) with 2-bromopropane, the following impurities are dominant:

Impurity TypeChemical IdentityOrigin CauseDetection Signature (TLC/HPLC)
Type A (Critical) Methyl 4-fluoro-2-hydroxybenzoate (Unreacted Phenol)Incomplete conversion; Steric hindrance at ortho position.Lower

than product; Distinct UV shift (phenolic).
Type B 4-Fluoro-2-isopropoxybenzoic acid (Hydrolyzed Acid)Saponification during alkaline workup or wet storage.Streaks on silica; Soluble in

.
Type C Potassium Bromide / Carbonate (Inorganic Salts)Reagent carryover from Williamson Ether Synthesis.White precipitate in organic solvent; Baseline on TLC.
Type D Oligomers/Tars Oxidative coupling of phenols (rare but possible with old reagents).Colored bands; Baseline material.
Visualizing the Impurity Landscape

The following diagram maps the chemical origins of these impurities to help you pinpoint the failure mode in your reactor.

ImpurityMap SM Methyl 4-fluoro-2-hydroxybenzoate (Starting Material) Target Methyl 4-fluoro-2-isopropoxybenzoate (TARGET) SM->Target O-Alkylation (Ideal Path) Impurity_Phenol Impurity A: Unreacted Phenol SM->Impurity_Phenol Incomplete Rxn (Steric Hindrance) Reagent 2-Bromopropane + K2CO3 Impurity_Salt Impurity C: Inorganic Salts Reagent->Impurity_Salt Byproduct Impurity_Acid Impurity B: Hydrolyzed Acid Target->Impurity_Acid Hydrolysis (pH > 10)

Figure 1: Reaction pathway and impurity generation map for the O-alkylation of fluorinated salicylates.

Module 2: Troubleshooting Guide (Q&A)

Case #1: "I cannot separate the unreacted phenol from my product."

User Issue: "I ran a silica column, but the starting material (Methyl 4-fluoro-2-hydroxybenzoate) co-elutes or trails closely with my product."

Technical Diagnosis: Phenols adjacent to esters (salicylates) form strong intramolecular hydrogen bonds between the phenolic -OH and the ester carbonyl. This "locks" the proton, making the phenol less polar than a typical phenol and reducing its interaction with the silica stationary phase. This causes it to run faster, often overlapping with your product.

The Solution: The "Cold Alkaline Wash" Protocol Do not rely solely on chromatography. You must exploit the


 difference chemically before the column.
  • Dissolve: Take your crude oil in Ethyl Acetate (EtOAc).

  • Chill: Cool the solution to 0–5°C.

    • Why? Cold temperatures prevent ester hydrolysis while allowing phenol deprotonation.

  • Wash: Extract with cold 0.5M NaOH (rapidly).

    • Mechanism:[1][2][3] The phenol (

      
      ) becomes a water-soluble phenolate. The product (Ester) remains in the organic layer.
      
    • Warning: Do not use strong base at room temperature, or you will generate Impurity B (Acid).

  • Verify: Check the organic layer by TLC. If phenol remains, repeat with 10%

    
      (gentler).
    
Case #2: "My product is oiling out during crystallization."

User Issue: "The literature suggests recrystallization from hexanes, but I get a sticky oil at the bottom of the flask."

Technical Diagnosis: The isopropoxy group adds lipophilicity and rotational freedom, often lowering the melting point compared to the methoxy analog. "Oiling out" indicates you have reached the Liquid-Liquid Phase Separation (LLPS) boundary before the crystallization boundary, usually due to impurities acting as solvents or cooling too rapidly.

The Solution: The "Seeding & Solvent Switch" Protocol

  • Option A (High Purity Inputs): Use Methanol/Water (9:1) .

    • Dissolve product in warm Methanol (

      
      ).
      
    • Add water dropwise until faint turbidity persists.

    • Seed with a pure crystal (if available) or scratch the glass.

    • Cool slowly to Room Temperature (RT), then to

      
      .
      
  • Option B (Standard): Use Heptane/EtOAc (20:1) .

    • Avoid Hexanes (too volatile). Use Heptane.

    • Dissolve in minimum EtOAc.

    • Slowly add Heptane.

    • If oiling occurs, reheat to dissolve, add 1% more EtOAc, and cool slower.

Module 3: Validated Purification Workflows

Select the workflow based on your scale and crude purity.

Workflow A: High-Throughput / Small Scale (<5g)

Best for medicinal chemistry discovery where speed > yield.

  • Concentrate reaction mixture.

  • Resuspend in DCM.

  • Filter through a Celite pad (removes Impurity C - Salts).

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40 g per 1 g crude).

    • Mobile Phase: 0%

      
       10% EtOAc in Hexanes gradient.
      
    • Note: The product usually elutes early. The phenol trails.[1]

Workflow B: Process Scale (>100g)

Best for scale-up where chromatography is too expensive.

This workflow relies on chemical washing and crystallization.

PurificationProcess Start Crude Reaction Mixture Step1 1. Solvent Swap to EtOAc 2. Wash with H2O (Remove Salts) Start->Step1 Step2 Cold NaOH Wash (0.5M) (Remove Phenol) Step1->Step2 Step3 Wash with Brine -> Dry (Na2SO4) Step2->Step3 Check Purity Check (HPLC) Step3->Check Cryst Recrystallization (MeOH/H2O or Heptane) Check->Cryst Solid (>90% pure) Distill High Vac Distillation (If Oil) Check->Distill Oil / Low Purity

Figure 2: Decision tree for scalable purification of benzoate esters.

Module 4: Analytical Validation

Question: "How do I confirm the isopropoxy group is attached and the phenol is gone?"

Standard Operating Procedure (SOP) for Validation:

  • H-NMR (Proton NMR):

    • Look for the Isopropoxy Septet :

      
       ppm (
      
      
      
      Hz).
    • Look for the Isopropoxy Doublet :

      
       ppm (6H).
      
    • Absence Check: Ensure the phenolic -OH singlet (

      
       ppm) is absent.
      
  • F-NMR (Fluorine NMR):

    • Useful for detecting regioisomers if the starting material was impure.

  • HPLC Method:

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Gradient: 50%

      
       90% ACN over 15 mins.
      
    • Note: The ester is hydrophobic; expect retention times

      
       mins.
      

References

  • Synthesis of Fluorinated Benzoates

    • Source: ChemicalBook. (2026). Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate Synthesis. Retrieved from

    • Relevance: Describes the general conditions for reacting fluorinated benzoates and workup procedures involving ethyl acetate/w
  • Purification of Benzoate Esters

    • Source: Google Patents. (2012). Process for the preparation of esters of benzoic acid (ES2380693T3).[4] Retrieved from

    • Relevance: Validates the use of distillation and alkaline washes for purifying benzoate esters
  • Phenolic Impurity Separation

    • Source: National Institutes of Health (NIH). (2021).[5] Extraction of phenolic compounds: A review. Retrieved from

    • Relevance: Provides the theoretical basis for separating phenols from esters using pH-dependent solubility (alkaline extraction).
  • Properties of Methyl 4-fluoro-2-hydroxybenzoate

    • Source: Cymit Quimica. (2026). Methyl 4-fluoro-2-hydroxybenzoate Product Data. Retrieved from

    • Relevance: Confirms the physical state (solid)

Sources

Optimization

Technical Support Center: Methyl 4-fluoro-2-isopropoxybenzoate Solubility Optimization

The following Technical Support Guide is designed for researchers working with Methyl 4-fluoro-2-isopropoxybenzoate . Given the specific structural characteristics of this molecule (a lipophilic benzoate ester with an or...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with Methyl 4-fluoro-2-isopropoxybenzoate .

Given the specific structural characteristics of this molecule (a lipophilic benzoate ester with an ortho-isopropoxy group and para-fluorine), this guide addresses the most probable physicochemical challenges: low melting point, tendency to "oil out" during purification, and solubility differentials in polar vs. non-polar media.

Product Category: Fluorinated Benzoate Esters / Pharmaceutical Intermediates Target Molecule: Methyl 4-fluoro-2-isopropoxybenzoate Primary Application: Intermediate for API synthesis (e.g., kinase inhibitors, fluorinated scaffolds).[1]

Diagnostic & Decision Support (Interactive Workflow)

Before altering your solvent system, determine the physical state of your material. The ortho-isopropoxy group creates steric hindrance that twists the ester carbonyl out of the aromatic plane, often significantly lowering the melting point compared to its hydroxy or methoxy analogs.

Workflow: Troubleshooting Phase Separation & Dissolution

SolubilityWorkflow Start Start: Define the Issue IssueType What is the primary observation? Start->IssueType NotDissolving Solid won't dissolve (Reaction/Stock Soln) IssueType->NotDissolving Insolubility OilingOut Product 'Oils Out' (Recrystallization) IssueType->OilingOut Liquefaction PhaseSep Phase Separation (Extraction/Workup) IssueType->PhaseSep Workup Issue CheckSolvent Check Solvent Polarity NotDissolving->CheckSolvent CheckTemp Is Temp > Melting Point? OilingOut->CheckTemp Emulsion Emulsion Formed? PhaseSep->Emulsion PolarAprotic Switch to DMSO/DMF (High Solvency) CheckSolvent->PolarAprotic If in Alcohols CoSolvent Add THF or DCM (Intermediate Polarity) CheckSolvent->CoSolvent If in Hexane SeedCool Protocol B: Seeded Cooling (Metastable Zone) CheckTemp->SeedCool Yes (Common) SolventSwitch Switch System: MeOH/H2O → IPA/H2O CheckTemp->SolventSwitch No (Solvent Trap) Brine Add Brine / Filter Solids Emulsion->Brine

Figure 1: Decision tree for troubleshooting solubility and phase behavior issues.

Technical FAQ & Troubleshooting

Scenario A: Dissolution Issues (Reaction Setup)

Q: Why is the compound insoluble in Methanol/Ethanol at room temperature? A: While benzoate esters are generally soluble in alcohols, the combination of the hydrophobic 4-fluoro and 2-isopropoxy groups increases the lipophilicity (LogP ~3.0–3.5). The crystal lattice energy may be too high for cold alcohols to overcome.[1]

  • Immediate Fix: Gently heat to 40°C. If it dissolves and precipitates upon cooling, you are encountering a steep solubility curve.[1]

  • Process Fix: For reactions (e.g., hydrolysis, hydrogenation), use a co-solvent system.[1] THF (Tetrahydrofuran) or DCM (Dichloromethane) are superior solubilizers for this scaffold.[1] A 10:1 ratio of MeOH:DCM often solves homogeneity issues without hindering nucleophilic attacks.[1]

Q: What is the best solvent for preparing high-concentration stock solutions (e.g., for biological assays)? A: Avoid alcohols for long-term storage as transesterification can occur over time.[1]

  • Recommendation: DMSO (Dimethyl Sulfoxide) is the gold standard.[1] It will easily achieve concentrations >100 mM.

  • Alternative: If DMSO is incompatible with your downstream application, DMA (Dimethylacetamide) is a viable alternative with similar solvency but different metabolic toxicity profiles.[1]

Scenario B: Crystallization & "Oiling Out"

Q: I am trying to recrystallize from hot Hexane/Ethyl Acetate, but the product comes out as an oil droplets, not crystals. Why? A: This is the "Oiling Out" phenomenon (Liquid-Liquid Phase Separation).[1][2][3] It occurs because the melting point of Methyl 4-fluoro-2-isopropoxybenzoate is likely depressed by the bulky isopropoxy group (preventing tight packing) and potential impurities.[1] The oil phase is thermodynamically stable relative to the supersaturated solution but metastable relative to the crystal.

  • The Mechanism: The temperature at which the solution becomes saturated (Cloud Point) is higher than the melting point of the solvated solid.[1]

  • The Fix: You must lower the saturation temperature or raise the melting point (purity).[1] See Protocol B below.

Q: Can I use water as an anti-solvent? A: Use with extreme caution.[1] Adding water to a Methanol/Ethanol solution of this lipophilic ester often causes rapid, amorphous precipitation (gumming) rather than controlled crystallization.[1]

  • Better Strategy: Use a "Soft" anti-solvent approach.[1] Dissolve in a minimum amount of DCM or Toluene , then slowly layer Heptane or Pentane on top to allow slow diffusion crystallization.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this to determine the precise solvent system for your specific batch purity.[1]

  • Preparation: Weigh 50 mg of Methyl 4-fluoro-2-isopropoxybenzoate into 4 separate HPLC vials.

  • Solvent Addition: Add 100 µL of the following solvents to respective vials:

    • Vial 1: Methanol (Polar Protic)[1]

    • Vial 2: Toluene (Aromatic Non-polar)[1]

    • Vial 3: Ethyl Acetate (Polar Aprotic)[1]

    • Vial 4: Acetonitrile (Polar Aprotic)[1]

  • Observation: Vortex for 1 minute.

    • Clear Solution: Solubility > 500 mg/mL (Too soluble for crystallization, good for reaction).[1]

    • Suspension: Heat to 50°C. If it clears, this is a candidate for cooling crystallization.[1]

    • No Change: Insoluble.[1] Good candidate for anti-solvent.[1]

Protocol B: Remediation of "Oiling Out" (Seeded Cooling)

Standard Protocol for low-melting benzoates.[1]

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of Isopropyl Alcohol (IPA) at 60°C. IPA is preferred over Methanol as it has a higher boiling point and better matches the lipophilicity of the isopropoxy group.[1]

  • Equilibration: Cool slowly to 40°C.

  • Seeding (Critical): Add a tiny crystal of pure material (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1]

    • Note: If you lack seed crystals, freeze a small aliquot in dry ice/acetone to force solidification, then use that solid to seed the main batch.

  • Controlled Cooling: Cool the mixture at a rate of 5°C per hour. Do not crash cool in ice , as this guarantees oiling out.[1]

  • Anti-Solvent (Optional): If no crystals form at room temperature, add Water dropwise very slowly (1 drop/min) with vigorous stirring until persistent turbidity is observed, then stop and wait.

Solubility Data Reference

Estimated solubility profiles based on structure-activity relationships (SAR) of fluorinated alkoxybenzoates.

Solvent ClassRepresentative SolventSolubility @ 25°CSolubility @ 60°CSuitability
Chlorinated Dichloromethane (DCM)Very High (>500 mg/mL)N/A (BP 40°C)Excellent for reactions/workup.[1]
Ethers THF, MTBEHighVery HighGood reaction solvent.[1]
Esters Ethyl AcetateHighVery HighGood for extraction.[1]
Alcohols Methanol, EthanolModerateHighBest for crystallization (temp dependent).[1]
Alkanes Hexane, HeptaneLowModeratePrimary Anti-solvent .[1]
Polar Aprotic DMSO, DMFVery HighVery HighStock solutions only.[1] Hard to remove.
Water WaterNegligible (<0.1 mg/mL)LowStrictly an anti-solvent.[1]

References

  • PubChem. Methyl 4-fluoro-2-methylbenzoate (Analogous Structure Properties).[1][4] National Library of Medicine.[1] Available at: [Link][1]

  • LibreTexts Chemistry. Troubleshooting: Oiling Out in Crystallization. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Available at: [Link][1][2]

  • Organic Chemistry Portal. Benzoic Acid Esters: Synthesis and Properties. Available at: [Link][1]

Sources

Troubleshooting

Preventing hydrolysis side reactions of Methyl 4-fluoro-2-isopropoxybenzoate

This technical guide addresses the stability challenges of Methyl 4-fluoro-2-isopropoxybenzoate , a specialized scaffold often used in medicinal chemistry (e.g., kinase inhibitor synthesis). The presence of the 4-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges of Methyl 4-fluoro-2-isopropoxybenzoate , a specialized scaffold often used in medicinal chemistry (e.g., kinase inhibitor synthesis).

The presence of the 4-fluoro group (electron-withdrawing) activates the ester carbonyl, making it significantly more susceptible to hydrolysis than a standard methyl benzoate. While the 2-isopropoxy group provides some steric shielding, it is insufficient to prevent hydrolysis under standard aqueous basic conditions.

Topic: Prevention of Hydrolysis Side Reactions

The "Dual Electrophile" Challenge

Users typically encounter hydrolysis when attempting to react the 4-fluoro position (SNAr) or the aryl ring (Cross-coupling). The molecule presents two competing electrophilic sites:[1]

  • The Carbonyl Carbon (C=O): Activated by the para-fluorine (

    
    ), making it prone to attack by water/hydroxide (Hydrolysis).
    
  • The C-F Carbon: Activated by the para-ester, making it prone to Nucleophilic Aromatic Substitution (SNAr).

The Goal: Direct nucleophiles to the C-F bond or aryl ring while keeping the C=O intact.

Mechanism of Failure (Hydrolysis)

The following DOT diagram illustrates the competition between the desired pathway and the parasitic hydrolysis reaction.

HydrolysisCompetition cluster_0 Critical Control Point Start Methyl 4-fluoro-2-isopropoxybenzoate (Substrate) Intermed_Hyd Tetrahedral Intermediate (Unstable) Start->Intermed_Hyd Attack at C=O (Fast if wet) Product_Desired Functionalized Benzoate (DESIRED PRODUCT) Start->Product_Desired Attack at C-F or Ar (Requires Anhydrous) Water H2O / OH- Water->Intermed_Hyd Contaminant Nu Target Nucleophile (e.g., Amine, Boronate) Nu->Product_Desired Product_Acid 4-Fluoro-2-isopropoxybenzoic Acid (SIDE PRODUCT) Intermed_Hyd->Product_Acid Elimination of MeOH

Figure 1: The competition between desired functionalization and parasitic hydrolysis. The electron-poor ring accelerates water attack at the carbonyl.

Reaction Optimization Guides

Scenario A: Nucleophilic Aromatic Substitution (SNAr)

User Intent: Displacing the Fluorine with an amine or alkoxide.

The Issue: Standard bases (e.g., aqueous


) or nucleophilic solvents (MeOH) will attack the ester before displacing the fluorine.

Protocol:

  • Solvent: Switch to Anhydrous DMSO or DMAc . These polar aprotic solvents accelerate SNAr (stabilizing the Meisenheimer complex) without providing a proton source for hydrolysis.

  • Base: Use Cesium Carbonate (

    
    ) .
    
    • Why? The "Cesium Effect" increases the solubility of the carbonate in organic solvents, allowing the reaction to proceed under strictly anhydrous conditions.

  • Temperature: Maintain

    
    .
    
    • Data: At

      
      , even trace moisture in "dry" solvents can cause ester cleavage.
      
Scenario B: Suzuki-Miyaura Cross-Coupling

User Intent: Coupling an aryl boronic acid to the ring (if a halide were present) or using this scaffold as the coupling partner.

The Issue: Standard Suzuki conditions utilize aqueous base (


), which guarantees hydrolysis of this activated ester.

Protocol: Use the Anhydrous TMSOK Method .

ComponentStandard (Avoid)Recommended (Anhydrous)
Base

(aq)
TMSOK (Potassium Trimethylsilanolate) or Solid

Solvent Dioxane/WaterAnhydrous Toluene or Dioxane
Catalyst


+ S-Phos (Fast coupling minimizes exposure)

Workup & Isolation: The "Cold & Fast" Rule

Hydrolysis often occurs after the reaction, during the aqueous workup. The 2-isopropoxy group makes the ester lipophilic, but the 4-fluoro group makes it reactive.

Troubleshooting Decision Tree:

WorkupLogic Start Reaction Complete Ready for Workup Q1 Is the reaction mixture Acidic or Basic? Start->Q1 Acidic Acidic Q1->Acidic Acidic Basic Basic Q1->Basic Basic Action_Acid Dilute with Ice Water Extract immediately with EtOAc Acidic->Action_Acid Action_Base Cool to 0°C Quench with Sat. NH4Cl Basic->Action_Base Wash Wash Organic Layer 1. Cold Water 2. Brine Action_Acid->Wash Action_Base->Wash Dry Dry over Na2SO4 (Avoid MgSO4 if Lewis Acid sensitive) Wash->Dry

Figure 2: Workup logic to minimize hydrolytic exposure. Temperature control (0°C) is the primary defense.

Frequently Asked Questions (FAQ)

Q: Can I use MeOH as a solvent for SNAr reactions on this molecule? A: No. Methanol is nucleophilic. In the presence of base, it will attack the carbonyl, leading to transesterification (swapping the isopropoxy/methyl group) or hydrolysis if any water is present. Use THF , Dioxane , or DMSO .

Q: I see a new spot on TLC at the baseline. What is it? A: This is almost certainly 4-fluoro-2-isopropoxybenzoic acid .

  • Diagnostic: It will stain strongly with Bromocresol Green (yellow on blue background).

  • Remedy: You cannot revert the acid to the ester easily in the presence of the fluorine (risk of side reactions). You must restart and ensure strictly anhydrous conditions.

Q: Does the isopropoxy group protect the ester? A: Only partially. While the steric bulk of the ortho-isopropoxy group retards the rate of hydrolysis compared to a simple methyl benzoate, the electron-withdrawing nature of the para-fluorine activates the ester. Do not rely on steric hindrance alone; you must exclude water.

Q: How should I store this compound? A: Store under inert gas (Argon/Nitrogen) at -20°C . The compound is hygroscopic. If stored at room temperature in air, it will slowly hydrolyze over weeks, releasing HF and the acid.

References

  • Mechanism of Ester Hydrolysis (BAc2): Ingold, C. K. Structure and Mechanism in Organic Chemistry, 2nd ed.; Cornell University Press: Ithaca, NY, 1969.
  • Substituent Effects (Hammett Equation): Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91, 165–195. Link

  • Anhydrous Suzuki Coupling (TMSOK): Denmark, S. E.; Smith, R. C. Potassium Trimethylsilanolate-Mediated Cross-Coupling of Silanols and Siloxanes. J. Am. Chem. Soc.[2][3]2005 , 127, 29, 10452–10453. Link

  • SNAr on Activated Fluoroarenes: Bunnett, J. F.; Zahler, R. E. Nucleophilic Substitution Reactions in Aromatic Systems. Chem. Rev.1951 , 49, 273–412. Link

  • Workup of Sensitive Esters: BenchChem Technical Support. Preventing Hydrolysis During the Workup of Esterification Reactions. Link

Sources

Optimization

Technical Support Center: Methyl 4-fluoro-2-isopropoxybenzoate Purification

The following technical guide addresses the recrystallization and purification of Methyl 4-fluoro-2-isopropoxybenzoate (CAS: 1394970-88-7). Note to Researcher: Based on structural analysis and analogous benzoate esters,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the recrystallization and purification of Methyl 4-fluoro-2-isopropoxybenzoate (CAS: 1394970-88-7).

Note to Researcher: Based on structural analysis and analogous benzoate esters, this compound is likely a low-melting solid or viscous oil at room temperature (Melting Point estimated < 45°C). The "hydroxy" precursor (Methyl 4-fluoro-2-hydroxybenzoate) melts at ~90°C; alkylation with the bulky isopropoxy group typically disrupts crystal packing, significantly lowering the melting point.

Therefore, this guide prioritizes Low-Temperature Crystallization and Solvent Systems for Oiling-Out Prevention , while also providing alternative purification strategies if the compound remains an oil.

Part 1: Solvent Selection & System Design

Q1: What is the optimal solvent system for recrystallizing Methyl 4-fluoro-2-isopropoxybenzoate?

A: Because this compound is a lipophilic ester with a low melting point, you must use a solvent system that allows for low-temperature induction .

Solvent SystemRatio (v/v)ClassificationApplication Context
Methanol / Water 10:1 to 5:1 Anti-solventPrimary Recommendation. Dissolve in warm MeOH; add water dropwise until turbid. Cool to -20°C. Excellent for removing inorganic salts and polar acids.
Hexanes (or Pentane) 100% Single SolventFor Low-Temp Crystallization. Dissolve at RT; cool to -78°C (dry ice/acetone) or -20°C to force precipitation. Best for removing non-polar byproducts.
Petroleum Ether / EtOAc 20:1 Mixed SystemUse if the compound is too soluble in pure hexanes. The trace EtOAc helps keep the compound in solution during filtration but allows precipitation upon deep cooling.
Ethanol / Water 5:1 Anti-solventAlternative to MeOH. Slower evaporation, which may promote better crystal growth if the compound is solidifying too fast (crashing out).
Q2: Why is my product "oiling out" instead of crystallizing?

A: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for this compound.

  • The Cause: The melting point of the solvated compound is lower than the temperature at which saturation occurs.

  • The Fix:

    • Lower the Concentration: You are likely using too little solvent. Add 10-20% more "good" solvent (e.g., Methanol) to redissolve the oil.

    • Reduce Temperature Gap: Do not cool rapidly from boiling. Allow the solution to reach room temperature slowly, then move to 4°C, then -20°C.

    • Seed It: If you have any solid crystals from a previous batch, add a seed crystal at the cloud point.

    • Trituration: If it oils out, decant the solvent and scratch the oil with a glass rod in the presence of cold Pentane or Hexanes to induce nucleation.

Part 2: Troubleshooting & Optimization (FAQs)

Q3: The compound remains an oil even at -20°C. Is my synthesis failed?

A: Not necessarily. The isopropoxy group adds rotational freedom, making the crystal lattice difficult to form.

  • Check Purity: Run a TLC or LC-MS. If impurities (like unreacted alcohol or acid) are >5%, they acts as solvents, depressing the melting point further.

  • Alternative Purification: If crystallization fails, this compound is an excellent candidate for Vacuum Distillation (high vacuum, <1 mmHg) or Flash Column Chromatography (Eluent: 5-10% EtOAc in Hexanes).

Q4: How do I remove the unreacted acid precursor (4-fluoro-2-isopropoxybenzoic acid)?

A: Recrystallization is inefficient for removing the parent acid if the solubility differential is low.

  • Protocol: Before recrystallization, dissolve the crude ester in Ethyl Acetate and wash with saturated NaHCO₃ (aq) or 1M NaOH (cold). The acid will deprotonate and move to the aqueous layer. Dry the organic layer (MgSO₄) and then attempt recrystallization.

Part 3: Step-by-Step Protocols

Protocol A: Low-Temperature Crystallization (Methanol/Water)

Best for removing polar impurities and salts.

  • Dissolution: Place crude Methyl 4-fluoro-2-isopropoxybenzoate in a flask. Add Methanol (approx. 3-5 mL per gram) and warm slightly (30-35°C) until dissolved. Do not boil, as the compound may have a low flash point or degrade.

  • Anti-Solvent Addition: While stirring, add Water dropwise. Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Methanol to clear the solution.

  • Nucleation:

    • If Solid: Add a seed crystal.

    • If Oil: Scratch the inner wall of the flask with a glass rod.

  • Cooling Ramp:

    • Step 1: Room Temp (20 mins).

    • Step 2: Fridge (4°C) for 2 hours.

    • Step 3: Freezer (-20°C) overnight.

  • Filtration: Filter quickly using a chilled Buchner funnel. Wash with cold (-20°C) Methanol/Water (1:1 mixture).

Protocol B: Trituration (For Sticky Oils)

Use this if Protocol A results in an oil.

  • Evaporate the solvent to obtain the crude oil.

  • Add cold Pentane or Hexane (2-3 mL per gram).

  • Submerge the flask in a dry ice/acetone bath (-78°C) or ice/salt bath (-10°C).

  • Scratch the side of the flask vigorously with a glass rod.

  • If a solid forms, filter immediately while cold.

Part 4: Decision Logic & Workflow

Recrystallization_Workflow Start Start: Crude Methyl 4-fluoro-2-isopropoxybenzoate CheckState Check Physical State at RT Start->CheckState IsSolid Solid or Waxy Solid CheckState->IsSolid Melting Point > 30°C IsOil Viscous Oil / Liquid CheckState->IsOil Melting Point < 30°C AcidWash Pre-wash: Dissolve in EtOAc, Wash with cold 1M NaOH IsSolid->AcidWash IsOil->AcidWash Recryst_MeOH Protocol A: Recrystallize Solvent: MeOH / Water Cool to -20°C AcidWash->Recryst_MeOH If Solid Trituration Protocol B: Trituration Solvent: Pentane/Hexane Temp: -78°C AcidWash->Trituration If Oil CheckPurity Check Purity (TLC/HPLC) Recryst_MeOH->CheckPurity Trituration->CheckPurity Success Pure Crystals CheckPurity->Success Purity > 98% Fail_Oil Oiling Out / No Precipitate CheckPurity->Fail_Oil Purity < 95% or Liquid Distillation Alternative: Vacuum Distillation or Column Chromatography Fail_Oil->Distillation Recrystallization Failed

Figure 1: Decision tree for the purification of Methyl 4-fluoro-2-isopropoxybenzoate, prioritizing physical state assessment and oiling-out mitigation.

References

  • Synthesis & Chemical Context

    • Carbone, A., et al. (2025).[1][2] "Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer." Molecules, 30(17).[2] (Describes the synthesis of the methyl ester analog from the acid precursor).

    • Source:

  • Physical Properties (Analogous Structures)

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66713127, Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate.
    • Source:

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Troubleshooting

Troubleshooting Low Conversion in Benzoate Ester Synthesis: A Technical Guide

To: Research Scientists, Process Chemists, and Medicinal Chemistry Teams From: Senior Application Scientist, Technical Support Division Subject: Diagnostic and remediation protocols for stalled benzoate esterifications E...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and Medicinal Chemistry Teams From: Senior Application Scientist, Technical Support Division Subject: Diagnostic and remediation protocols for stalled benzoate esterifications

Executive Summary & Diagnostic Workflow

Benzoate ester synthesis is often deceptively simple. While standard protocols exist, conversion rates frequently plateau due to three distinct failure modes: thermodynamic equilibrium limitations , pathway diversion (side reactions) , or kinetic inhibition (steric/electronic) .

This guide moves beyond generic "add more catalyst" advice. We analyze the mechanistic bottlenecks of benzoate systems—specifically the stability of the tetrahedral intermediate and the lethargy of the carbonyl carbon in electron-rich or sterically crowded rings.

Master Diagnostic Tree

Use this logic flow to select the correct remediation strategy for your specific substrate.

Benzoate_Selection_Tree Start Start: Low Conversion Observed Check_Substrate Analyze Substrate Properties Start->Check_Substrate Is_Acid_Sensitive Is the Alcohol/Acid Acid-Sensitive? Check_Substrate->Is_Acid_Sensitive Is_Hindered Is Benzoate Ortho-Substituted? Is_Acid_Sensitive->Is_Hindered No (Robust) Method_Steglich Method: Steglich (DCC/DMAP) Is_Acid_Sensitive->Method_Steglich Yes (Labile) Method_Fischer Method: Fischer Esterification (Acid Catalyzed) Is_Hindered->Method_Fischer No (Open) Method_Yamaguchi Method: Yamaguchi (Mixed Anhydride) Is_Hindered->Method_Yamaguchi Yes (Mod. Hindrance) Method_Acylium Method: Newman's Acylium (Conc. H2SO4) Is_Hindered->Method_Acylium Yes (Severe Hindrance) Diagnosis_Water Fix: Dean-Stark or Soxhlet/Sieves Method_Fischer->Diagnosis_Water Failure Mode: Equilibrium Trap Diagnosis_Urea Fix: Add DMAP Switch Solvent to DCM Method_Steglich->Diagnosis_Urea Failure Mode: N-Acylurea Formation Diagnosis_Regio Fix: Stoichiometric DMAP Temp Control Method_Yamaguchi->Diagnosis_Regio Failure Mode: Regioselectivity

Figure 1: Decision matrix for selecting the appropriate esterification protocol based on substrate stability and steric profile.

Module A: The Equilibrium Trap (Fischer Esterification)

Context: You are using H₂SO₄, HCl, or p-TSA in refluxing alcohol. Symptom: Conversion stalls at ~60–70% regardless of reaction time.

The Mechanism

Fischer esterification is an equilibrium process (


 for primary alcohols). Once water accumulates, the reverse hydrolysis reaction rate equals the forward esterification rate.
Troubleshooting Q&A

Q: I am refluxing in methanol with H₂SO₄. Why can't I push past 65%? A: You have hit the thermodynamic ceiling. The water produced is hydrolyzing your product.

  • The Fix: You must actively remove water. For low-boiling alcohols (MeOH, EtOH), a Dean-Stark trap is ineffective because the alcohol boils off before the water azeotrope.

  • Protocol: Use a Soxhlet Extractor filled with activated 3Å molecular sieves mounted between the flask and the condenser. The refluxing solvent condenses, passes through the sieves (drying it), and returns to the flask.

    • Note: Use 3Å sieves for methanol/ethanol. 4Å sieves are large enough to trap methanol, stalling the reaction.

Q: My benzoate has an electron-donating group (e.g., 4-Methoxybenzoic acid). The reaction is incredibly slow. A: The carbonyl carbon is less electrophilic due to resonance donation from the methoxy group.

  • The Fix: Switch to a Lewis Acid catalyst like Scandium Triflate (

    
    ) or Hafnium salts. These coordinate tightly to the carbonyl oxygen, increasing electrophilicity more effectively than protons in some cases, and are often water-tolerant [1].
    

Module B: The "Dead-End" Intermediate (Steglich Coupling)

Context: You are using DCC or EDC with a carboxylic acid and alcohol. Symptom: Low yield, difficult purification, and presence of a stubborn urea byproduct.[1]

The Mechanism

The reaction proceeds via an O-acylisourea intermediate.[2][3][4] Without a nucleophilic catalyst, this intermediate undergoes a slow, irreversible 1,3-rearrangement to form an N-acylurea (a stable, unreactive byproduct).[2][3]

Steglich_Mechanism Acid Benzoic Acid + DCC Intermediate O-Acylisourea (Activated) Acid->Intermediate NAcylUrea N-Acylurea (DEAD END) Intermediate->NAcylUrea Slow Rearrangement (No DMAP) ActiveEster N-Acylpyridinium (Active Species) Intermediate->ActiveEster Fast Attack (+ DMAP) Product Benzoate Ester + DCU ActiveEster->Product + Alcohol

Figure 2: The kinetic competition in Steglich esterification. DMAP is required to outcompete the fatal rearrangement to N-acylurea.

Troubleshooting Q&A

Q: I added DCC and the alcohol, but I mostly isolated the N-acylurea byproduct. A: This occurs because the alcohol is not nucleophilic enough to intercept the O-acylisourea before it rearranges.

  • The Fix: You must add DMAP (4-Dimethylaminopyridine) .[5] DMAP acts as an acyl-transfer agent.[1][2][3][6][7][8] It attacks the O-acylisourea instantly to form a highly reactive N-acylpyridinium ion, which then reacts with the alcohol.

  • Standard Loading: 5–10 mol% DMAP is usually sufficient.

Q: I am using DMAP, but the yield is still low. I am using THF as a solvent. A: Solvent effects are critical. THF promotes the formation of the N-acylurea byproduct via hydrogen bonding stabilization of the transition state.

  • The Fix: Switch to Dichloromethane (DCM) . DCM suppresses the rearrangement pathway significantly compared to etheral solvents [2].

Q: The urea byproduct (DCU) is contaminating my product. A: Dicyclohexylurea (DCU) is notoriously difficult to remove.

  • The Fix: Switch from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be removed with a simple dilute acid wash (0.1 N HCl) during workup.

Module C: The Steric Wall (Hindered Benzoates)

Context: You are trying to esterify 2,6-disubstituted benzoic acids (e.g., 2,6-dimethylbenzoic acid or mesitoic acid). Symptom: Zero to <10% conversion using Fischer or Steglich methods.

The Mechanism

Ortho-substituents block the nucleophilic attack of the alcohol on the carbonyl carbon (Newman's Rule of Six). The tetrahedral intermediate is too high in energy to form [3].

Troubleshooting Q&A

Q: Standard coupling failed. What is the "Nuclear Option"? A: Use Newman’s Acylium Ion Method . Instead of an associative mechanism (tetrahedral intermediate), you force a dissociative mechanism.

  • Protocol:

    • Dissolve the hindered benzoic acid in 100% Sulfuric Acid (creates the linear acylium ion

      
      , which is less sterically hindered).
      
    • Stir for 5–10 minutes.

    • Pour the mixture slowly into an excess of cold alcohol.

    • Warning: This is incompatible with acid-sensitive functional groups.

Q: My substrate is acid-sensitive, but hindered. What now? A: Use the Yamaguchi Esterification .[2][7]

  • Reagents: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent), Et₃N, and DMAP.[9]

  • Why it works: It forms a mixed anhydride.[6][7] The "Yamaguchi reagent" side is extremely hindered (2,4,6-trichloro), forcing the nucleophilic DMAP to attack your benzoate carbonyl, activating it for the alcohol [4].

  • Critical Step: Ensure you use a stoichiometric amount of DMAP for highly hindered substrates, not just catalytic.

Summary Data & Reagent Selection

Reagent Comparison Table
ReagentCostReactivityWorkup EaseBest For
DCC LowHighPoor (Insoluble Urea)Robust, cheap scale-up
EDC HighModerateExcellent (Water Soluble)Precious intermediates, small scale
HATU Very HighVery HighGoodPeptides, difficult couplings
TCBC ModerateHighModerateSterically hindered benzoates
SOCl₂ LowExtremePoor (Acidic gas)Acid chlorides (Acid stable only)
Standard Protocol: Optimized Steglich Esterification

For a standard benzoate (non-hindered, acid-stable)

  • Dissolve 1.0 equiv Carboxylic Acid and 1.1 equiv Alcohol in dry DCM (0.2 M).

  • Add 10 mol% DMAP.

  • Cool to 0°C.

  • Add 1.1 equiv EDC·HCl (or DCC) portion-wise.

  • Warm to Room Temperature and stir for 4–12 hours.

  • Monitor by TLC. If stalled, add 0.5 equiv more EDC.

  • Workup: Wash with 0.5M HCl (removes DMAP/urea), then Sat. NaHCO₃, then Brine.[10]

References

  • Ishihara, K., et al. (2002).[11] "Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts."[11] Tetrahedron, 58(41), 8179-8188.

  • Neises, B., & Steglich, W. (1978).[1][2][3][5] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.[1][2]

  • Newman, M. S. (1950). "Steric Factors in Organic Chemistry." Journal of the American Chemical Society, 72(10), 4783–4789.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[6] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

Sources

Optimization

Removing unreacted starting materials from Methyl 4-fluoro-2-isopropoxybenzoate

Welcome to the technical support center for the synthesis and purification of Methyl 4-fluoro-2-isopropoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-fluoro-2-isopropoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials and byproducts from your reaction mixture.

Understanding the Chemistry: The Williamson Ether Synthesis

The synthesis of Methyl 4-fluoro-2-isopropoxybenzoate is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of Methyl 4-fluoro-2-hydroxybenzoate, followed by a nucleophilic substitution reaction (SN2) with an isopropyl halide (e.g., isopropyl iodide or bromide).

Understanding the mechanism is key to anticipating potential impurities. The primary contaminants you are likely to encounter are unreacted starting materials: 4-fluoro-2-hydroxybenzoic acid and the isopropyl halide. Additionally, side products from elimination reactions can also be present, although they are less common with primary and secondary halides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of Methyl 4-fluoro-2-isopropoxybenzoate in a practical question-and-answer format.

Initial Work-up and Extraction

Question 1: My initial work-up is complete, but how do I effectively remove the unreacted 4-fluoro-2-hydroxybenzoic acid?

Answer: The most straightforward method to remove the acidic starting material, 4-fluoro-2-hydroxybenzoic acid, is through a liquid-liquid extraction with a mild aqueous base. The acidic proton of the carboxylic acid and the phenolic proton will be deprotonated by the base, forming a water-soluble salt that will partition into the aqueous layer.

Experimental Protocol: Basic Aqueous Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Repeat the wash 2-3 times to ensure complete removal of the acid.

    • Causality: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid and phenol without hydrolyzing the ester product.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Chromatographic Purification

Question 2: I've performed the basic extraction, but my product is still not pure. How do I choose the right conditions for column chromatography?

Answer: Column chromatography is an excellent technique for separating your desired product from non-acidic impurities, such as the unreacted isopropyl halide and other non-polar byproducts. The key is to select an appropriate solvent system that provides good separation on a silica gel column.

Solvent System Selection:

For a moderately polar compound like Methyl 4-fluoro-2-isopropoxybenzoate, a good starting point for your eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Starting Material/Product Relative Polarity Expected Elution Order
Isopropyl IodideLow1 (Elutes first)
Methyl 4-fluoro-2-isopropoxybenzoate Moderate 2
4-fluoro-2-hydroxybenzoic acidHigh3 (May not elute without a very polar solvent)

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a silica gel column in your chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the top of your column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute your product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

Troubleshooting Poor Separation in Column Chromatography:

  • Problem: The product and impurities are eluting together.

    • Solution: Your solvent system is likely too polar. Decrease the percentage of the polar solvent (e.g., ethyl acetate) to increase the retention time on the column and improve separation.

  • Problem: The product is not moving off the baseline.

    • Solution: Your solvent system is not polar enough. Gradually increase the percentage of the polar solvent.

Diagram: Logical Flow of Purification

Purification_Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (Aqueous NaHCO₃ Wash) A->B C Aqueous Layer (Contains 4-fluoro-2-hydroxybenzoic acid salt) B->C Separate D Organic Layer (Contains Product and Non-polar Impurities) B->D Separate E Column Chromatography (Silica Gel) D->E F Early Fractions (Unreacted Isopropyl Iodide) E->F Elute G Middle Fractions (Pure Methyl 4-fluoro-2-isopropoxybenzoate) E->G Elute H Late Fractions (More Polar Impurities) E->H Elute

Caption: Workflow for the purification of Methyl 4-fluoro-2-isopropoxybenzoate.

Recrystallization

Question 3: My product is mostly pure after chromatography, but I want to improve the crystalline quality. What is a good solvent for recrystallization?

Answer: Recrystallization is an excellent final purification step. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic esters like Methyl 4-fluoro-2-isopropoxybenzoate, a mixed solvent system is often effective.

Recommended Solvent Systems:

  • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[1]

  • Hexanes/Ethyl Acetate: Dissolve the compound in a minimal amount of hot ethyl acetate and add hot hexanes until turbidity is observed. Reheat to get a clear solution and then cool.[2][3]

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve your semi-pure product in a minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum.

Purity Assessment

Question 4: How can I confirm the purity of my final product and the identity of the removed impurities?

Answer: The most common and effective methods for assessing purity and confirming the structure of your product and starting materials are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

1H NMR Spectroscopy:

By comparing the 1H NMR spectrum of your purified product to that of the starting materials, you can confirm the absence of impurities.

  • Methyl 4-fluoro-2-isopropoxybenzoate (Expected Signals):

    • Aromatic protons (3H)

    • Isopropyl methine proton (1H, septet)

    • Isopropyl methyl protons (6H, doublet)

    • Methyl ester protons (3H, singlet)

  • 4-fluoro-2-hydroxybenzoic acid (Characteristic Signals to Look For):

    • Aromatic protons with different splitting patterns and chemical shifts compared to the product.

    • A broad singlet for the carboxylic acid proton (often >10 ppm).

    • A singlet for the phenolic hydroxyl proton.

  • Isopropyl Iodide (Characteristic Signals to Look For):

    • A septet around 4.24 ppm and a doublet around 1.64 ppm.

HPLC Analysis:

HPLC is a powerful technique for quantifying the purity of your sample. A pure sample will show a single major peak, while impurities will appear as separate, smaller peaks. Developing a method with a suitable C18 column and a mobile phase of acetonitrile and water with a gradient elution is a good starting point for aromatic esters.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Column Chromatography. (n.d.). Purification of Organic Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-fluoro-2-methylbenzoate (C9H9FO2). Retrieved from [Link]

  • Williamson, A. W. (1850). Ueber die Theorie der Aetherbildung. Annalen der Chemie und Pharmacie, 74(1), 115-120.
  • University of Wisconsin-Madison. (n.d.). hnl11_sln.html. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2006, July 28). Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Wikipedia. (n.d.). Isopropyl iodide. Retrieved from [Link]

  • UCL. (n.d.). Chemical shifts. Retrieved from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-fluoro-2-methylbenzoate (C9H9FO2). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Profile of Methyl 4-fluoro-2-isopropoxybenzoate

Executive Summary Methyl 4-fluoro-2-isopropoxybenzoate is a functionalized aromatic ester commonly employed as an intermediate in the synthesis of PPAR agonists and other metabolic disease therapeutics. Its stability pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-2-isopropoxybenzoate is a functionalized aromatic ester commonly employed as an intermediate in the synthesis of PPAR agonists and other metabolic disease therapeutics. Its stability profile under basic conditions is governed by a competition between ester hydrolysis (saponification), transesterification , and nucleophilic aromatic substitution (


) .

This guide addresses the specific chemical behaviors of this scaffold, providing troubleshooting workflows for yield loss, impurity formation, and handling protocols.

Module 1: The Primary Instability (Ester Hydrolysis)

The Issue

Users frequently report "disappearing product" or "precipitate formation" during basic workups or coupling reactions involving carbonate or hydroxide bases.

Technical Analysis

The methyl ester at C1 is the most reactive site. Under basic conditions (pH > 10), the hydroxide ion (


) attacks the carbonyl carbon.
  • Substituent Effect (The "Ortho" Factor): The 2-isopropoxy group exerts two opposing effects:

    • Steric Hindrance: The bulky isopropyl group shields the carbonyl carbon, theoretically slowing hydrolysis compared to unsubstituted benzoates.

    • Electronic Donation: The oxygen atom donates electron density into the ring (resonance), rendering the carbonyl carbon slightly less electrophilic.

    • Verdict: While the isopropoxy group provides some kinetic protection, it is insufficient to prevent hydrolysis in the presence of strong bases (NaOH, LiOH) or elevated temperatures.

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Precipitate in aqueous layer Formation of the carboxylate salt (4-fluoro-2-isopropoxybenzoate anion).Acidify aqueous layer to pH 3-4 with 1N HCl to protonate the acid, then extract with EtOAc.
Low Yield of Ester Unintentional saponification during workup.Protocol Change: Keep workup cold (0°C). Avoid prolonged exposure to bases. Use milder bases (

or

) instead of hydroxides if possible.
LC-MS Peak Shift (-14 Da) Conversion of Methyl ester (MW: X) to Acid (MW: X-14).Confirm with reference standard. If acid is the desired product, heat to 60°C to drive completion.
Visualization: Hydrolysis Pathway

Hydrolysis Start Methyl 4-fluoro-2-isopropoxybenzoate (SM) Inter Tetrahedral Intermediate (Sterically Crowded) Start->Inter Nucleophilic Attack OH Base (OH-) OH->Inter Prod 4-fluoro-2-isopropoxybenzoate (Carboxylate Anion) Inter->Prod Collapse MeOH Methanol (Leaving Group) Inter->MeOH

Figure 1: Mechanism of base-catalyzed hydrolysis. The bulky 2-isopropoxy group (not shown) creates steric drag at the tetrahedral intermediate stage.

Module 2: The "Ghost" Impurity (Transesterification)

The Issue

"I am seeing a new impurity peak +14 Da higher than my product when running reactions in Ethanol."

Technical Analysis

This is a classic case of transesterification . Alkoxide ions are potent nucleophiles. If you use a base in an alcohol solvent that does not match your ester (e.g., Sodium Ethoxide in Ethanol with a Methyl ester), the solvent will displace the methoxy group.

  • Mechanism: Equilibrium reaction driven by solvent excess (Le Chatelier’s principle).[1]

  • Risk Factor: High in primary alcohols (MeOH, EtOH); lower in bulky alcohols (iPrOH, tBuOH).

FAQ: Preventing Transesterification

Q: Can I use Ethanol as a solvent for this methyl ester? A: Only if you are using a non-nucleophilic base (like DIPEA or TEA) and no strong heating. If you use a carbonate or alkoxide base in Ethanol, you will generate the Ethyl ester impurity.

Q: How do I fix a batch that has transesterified? A: You cannot easily separate the Methyl and Ethyl esters via standard silica chromatography due to similar polarity.

  • Solution: Hydrolyze the entire mixture to the Acid (4-fluoro-2-isopropoxybenzoic acid), purify the acid, and re-esterify with Methanol/H2SO4.

Module 3: Fluorine Stability ( Risks)

The Issue

"Is the fluorine atom at the 4-position stable to base? Will it be displaced?"

Technical Analysis

The stability of the C-F bond depends entirely on the "Push-Pull" electronics of the ring.

  • The "Pull" (Activating): The ester group (C1) is Electron Withdrawing (EWG). It activates the para position (C4) for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The "Push" (Deactivating): The isopropoxy group (C2) is Electron Donating (EDG). It deactivates the ring via resonance.

  • The State of the Reaction:

    • Intact Ester: The ring is moderately activated. Strong nucleophiles (e.g., Sodium Methoxide, Amines) at high heat (>80°C) can displace the Fluorine.

    • Hydrolyzed Acid (Carboxylate): Once the ester hydrolyzes to the carboxylate (

      
      ), the ring becomes electron-rich. 
      
      
      
      is impossible
      on the carboxylate species.
Self-Validating Safety Logic

If you are running a basic hydrolysis (saponification), the Fluorine is safe. Why? Because the hydrolysis of the ester (fast) produces the carboxylate, which immediately protects the ring from


 (slow).

Exceptions (Danger Zones):

  • Using anhydrous alkoxides (e.g., NaOMe in THF).

  • Using amines as nucleophiles in

    
     attempts on other parts of the molecule.
    
Visualization: Impurity Decision Tree

Troubleshooting Issue Impurity Detected Under Basic Conditions MassSpec Check LC-MS (Delta Mass) Issue->MassSpec Minus14 Mass = M - 14 (Acid Formation) MassSpec->Minus14 Acidic Peak Plus14 Mass = M + 14 (Ethyl Ester) MassSpec->Plus14 Ethyl Adduct MinusF Loss of F / Add Nu (SNAr Product) MassSpec->MinusF Substitution Action1 Cause: Hydrolysis Fix: Acidify workup or lower T Minus14->Action1 Action2 Cause: Transesterification Fix: Match solvent to ester (Use MeOH) Plus14->Action2 Action3 Cause: SNAr Attack Fix: Lower T or hydrolyze ester first MinusF->Action3

Figure 2: Diagnostic flowchart for identifying stability issues based on mass spectrometry shifts.

Module 4: Storage & Handling Protocols

To maintain the integrity of Methyl 4-fluoro-2-isopropoxybenzoate, adhere to the following rigorous standards.

Storage Conditions
  • Temperature: Store at 2-8°C . While the solid is relatively stable, the ester functionality is prone to slow hydrolysis if exposed to atmospheric moisture.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Tightly sealed amber glass. Avoid prolonged storage in plastic containers if trace residual solvents are present, as plasticizers can leach.

Solvent Compatibility Table
SolventCompatibility (Basic Conditions)Risk Level
Methanol High Safe. Solvent matches the ester group.
Ethanol Low Critical Risk: Transesterification to Ethyl ester.
THF/Dioxane Medium Safe from transesterification, but wet solvent promotes hydrolysis.
DMF/DMSO Medium Safe, but high polarity increases the rate of

side reactions if heated.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Establishes electronic effects of ortho-alkoxy and para-fluoro groups).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

    
     activation/deactivation rules). 
    
  • Google Patents. (2008). Process for the preparation of 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-N-beta-diphenylbenzenebutanamide. (Demonstrates usage of similar fluorobenzoate intermediates in drug synthesis).

Sources

Reference Data & Comparative Studies

Validation

Structural Validation &amp; Spectral Benchmarking: Methyl 4-fluoro-2-isopropoxybenzoate

Executive Summary & Application Context In the development of fluorinated kinase inhibitors and metabolic probes, Methyl 4-fluoro-2-isopropoxybenzoate serves as a critical intermediate. Its structural integrity is define...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In the development of fluorinated kinase inhibitors and metabolic probes, Methyl 4-fluoro-2-isopropoxybenzoate serves as a critical intermediate. Its structural integrity is defined by two key features: the installation of the bulky isopropoxy group (essential for steric occlusion in active sites) and the retention of the fluorine atom (critical for metabolic stability).

This guide provides a comparative spectral analysis of the product against its synthetic precursor, Methyl 4-fluoro-2-hydroxybenzoate . We focus on


H NMR as the primary validation tool, distinguishing the product through diagnostic aliphatic coupling patterns and unique 

F-

H splitting protocols.
The Comparison: Product vs. Precursor
  • The Product (Isopropoxy): Characterized by a diagnostic septet/doublet aliphatic system and the absence of exchangeable protons.

  • The Alternative (Hydroxy Precursor): Characterized by a downfield, hydrogen-bonded phenolic proton and a simplified aliphatic region.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol must be adhered to strictly. This workflow minimizes water exchange broadening and maximizes the resolution of Fluorine-Proton coupling (


).
Sample Preparation Workflow
  • Solvent Selection: Chloroform-d (

    
    )  is the standard.
    
    • Why:

      
       is avoided here because its viscosity broadens the fine 
      
      
      
      coupling (~1-2 Hz) required for full assignment. Additionally,
      
      
      prevents H-bonding shifts that complicate the aromatic region.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g.,

    
     from the alkylation step) which cause baseline distortion.
    
Acquisition Parameters (400 MHz or Higher)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The aromatic protons adjacent to Fluorine have shorter

      
       times, but the methyl ester protons relax slowly. A 2s delay ensures accurate integration of the aliphatic vs. aromatic regions.
      
  • Spectral Width: -1 to 14 ppm (to catch potential residual phenol protons).

  • Scans (NS): 16 scans are sufficient for >95% purity samples.

Structural Validation Logic (DOT Visualization)

The following diagram illustrates the logical flow for validating the


-alkylation reaction using NMR data points.

NMR_Validation_Flow Precursor Precursor: Methyl 4-fluoro-2-hydroxybenzoate Reaction Reaction: Mitsunobu or Alkylation (+ iPr-X) Precursor->Reaction Crude Crude Mixture Reaction->Crude Decision Diagnostic Check: ~10.5 ppm Signal? Crude->Decision Product Product: Methyl 4-fluoro-2-isopropoxybenzoate Decision->Product No (OH absent) + Septet @ 4.5 ppm Fail Incomplete Reaction Decision->Fail Yes (OH present) Validation Spectral Confirmation Product->Validation

Figure 1: Decision tree for NMR-based validation of the O-isopropylation reaction. The disappearance of the phenolic signal and appearance of the methine septet are the primary "Go/No-Go" gates.

Comparative Spectral Data

The table below contrasts the chemical shifts of the product against the precursor. Note the Diagnostic Shift column, which highlights the specific signals used to confirm the transformation.

Table 1: H NMR Data Comparison ( , 400 MHz)
Proton AssignmentPrecursor (

ppm)
Product (

ppm)
MultiplicityCoupling Constants (

Hz)
Diagnostic Value
Phenolic -OH 10.80 Absent s (br)-Primary Confirmation
H-6 (Ar) 7.857.82dd

Confirms Benzoate Core
H-5 (Ar) 6.656.68ddd

Fluorine Coupling Check
H-3 (Ar) 6.726.75dd

Ortho-F & Ortho-OR Effect
Ester

3.923.87s-Integration Reference (3H)
OiPr

Absent 4.56 sept

Secondary Confirmation
OiPr

Absent 1.38 d

Alkyl Chain Verification

Detailed Spectral Interpretation

The "Fluorine Effect" on Multiplicity

The most common error in interpreting this spectrum is misidentifying the aromatic signals as "messy multiplets." They are, in fact, clean signals split by the


F nucleus (

, 100% abundance).
  • H-3 (The "Sandwich" Proton):

    • Located between the Isopropoxy group and the Fluorine.

    • It appears as a Doublet of Doublets (dd) .

    • Mechanism: It has a large ortho-Fluorine coupling (

      
       Hz) and a smaller meta-Proton coupling (
      
      
      
      Hz) to H-5.
    • Note: The isopropoxy group donates electron density, shielding this proton upfield (~6.75 ppm).

  • H-6 (The Deshielded Proton):

    • Located next to the electron-withdrawing Carbonyl (Ester).

    • It appears as a Doublet of Doublets (dd) at ~7.82 ppm.

    • Mechanism: Strong ortho-Proton coupling (

      
       Hz) to H-5, and a moderate meta-Fluorine coupling (
      
      
      
      Hz).
The Isopropyl "Fingerprint"

Unlike a methoxy group (which produces a singlet that can overlap with the ester), the isopropoxy group provides a definitive structural handle:

  • The Septet: Look at 4.56 ppm . You will see a 1:6:15:20:15:6:1 splitting pattern. This confirms the

    
     is adjacent to two methyl groups (
    
    
    
    ).
  • The Doublet: Look at 1.38 ppm . A strong doublet integrating to 6 protons.

Purity Assessment

To calculate the % conversion from the precursor:

  • Integrate the Product Ester Singlet (3.87 ppm) = Set to 100.

  • Integrate the Precursor Ester Singlet (3.92 ppm).

  • Calculation:

    
    
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Reich, H. J. (2023). Structure Determination Using NMR: Fluorine-Proton Coupling Constants. University of Wisconsin-Madison. [Link][1][2][3][4]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2782181, Methyl 4-fluoro-2-methylbenzoate (Analog Reference). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Comparative

HPLC purity analysis methods for Methyl 4-fluoro-2-isopropoxybenzoate

Topic: HPLC Purity Analysis Methods for Methyl 4-fluoro-2-isopropoxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Generic C18 vs. Fluorinated Stati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purity Analysis Methods for Methyl 4-fluoro-2-isopropoxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Generic C18 vs. Fluorinated Stationary Phases (PFP)

Executive Summary

Methyl 4-fluoro-2-isopropoxybenzoate is a critical intermediate in the synthesis of KRAS inhibitors and other fluorinated pharmaceutical scaffolds. Its analysis presents specific challenges: the lipophilicity of the isopropoxy group, the electronegativity of the fluorine substituent, and the need to resolve potential hydrolysis degradants (Acid form) and des-alkyl impurities (Phenol form).

This guide compares two distinct HPLC methodologies:

  • Method A (The Industry Standard): A robust C18 (Octadecyl) Reversed-Phase method suitable for general purity screening.

  • Method B (The Specialist): A Pentafluorophenyl (PFP) method optimized for halogenated aromatics, offering superior selectivity for positional isomers and polar impurities.

Recommendation: While Method A is sufficient for raw material intake, Method B is recommended for IPC (In-Process Control) and final release testing due to its superior resolution of fluorinated regioisomers.

Compound Profile & Analytical Challenges

To design a self-validating protocol, we must first understand the analyte's physicochemical behavior.

  • Analyte: Methyl 4-fluoro-2-isopropoxybenzoate

  • Core Structure: Benzoate ester with electron-withdrawing Fluorine and electron-donating Isopropoxy groups.

  • Critical Impurities:

    • Impurity A (Hydrolysis): 4-Fluoro-2-isopropoxybenzoic acid. (More polar, elutes earlier).

    • Impurity B (Precursor/Degradant): Methyl 4-fluoro-2-hydroxybenzoate.[1] (Loss of isopropyl group, H-bond donor).

    • Impurity C (Regioisomer): Methyl 2-fluoro-4-isopropoxybenzoate (Potential synthetic byproduct).

The Challenge: Standard C18 columns interact primarily via hydrophobic dispersive forces. They often struggle to separate Impurity C (the regioisomer) from the main peak because the hydrophobicity (logP) is nearly identical.

Comparative Analysis: Method A vs. Method B

Method A: The Generic C18 Approach

Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 150 x 4.6 mm, 3.5 µm. Mechanism: Hydrophobic Interaction. Pros: Highly reproducible, long column life, ubiquitous availability. Cons: Poor selectivity for halogenated positional isomers; "Critical Pair" co-elution risk.

Method B: The Fluorinated (PFP) Approach

Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP, 150 x 4.6 mm, 2.6 µm (Core-Shell). Mechanism: Hydrophobic +


-

Interaction + Dipole-Dipole (C-F bonds). Pros: The electron-deficient PFP ring interacts strongly with the electron-rich isopropoxy benzene ring. The fluorine atoms on the stationary phase provide unique selectivity for the analyte's fluorine substituent. Cons: Longer equilibration times; UV cutoff issues if using MeOH at low wavelengths (mitigated by using ACN).
Performance Data Summary

Data represents typical validation metrics for fluorinated benzoate esters.

MetricMethod A (C18)Method B (PFP)Interpretation
Retention Time (Main Peak) 5.2 min6.8 minPFP offers slightly higher retention for aromatics.
Resolution (Main vs. Isomer)

(Marginal)

(Excellent)
PFP resolves the critical regioisomer pair.
Tailing Factor (

)
1.11.05Both provide sharp peaks; Core-shell PFP is superior.
LOD (S/N = 3) 0.05 µg/mL0.02 µg/mLSharper peaks on Core-Shell PFP improve sensitivity.
Mobile Phase Suitability ExcellentGoodPFP requires careful pH control to maximize dipole interactions.

Detailed Experimental Protocol (Recommended Method B)

This protocol utilizes a Core-Shell Pentafluorophenyl (PFP) column. The core-shell technology ensures high efficiency at lower backpressures, while the PFP chemistry targets the specific fluorine-fluorine and


-

interactions required for this separation.
Reagents & Equipment[2][3][4]
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (buffers silanols and suppresses acid impurity ionization).

  • Solvent B: Acetonitrile (LC-MS Grade). Note: ACN is preferred over MeOH here to prevent high backpressure and maximize dipole interactions.

  • Column: Kinetex F5 (2.6 µm, 100 Å, 150 x 4.6 mm).

  • Detector: DAD/UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).

Instrument Parameters[3][5]
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35°C (Temperature control is critical for PFP selectivity).

  • Injection Volume: 5.0 µL.

  • Run Time: 15.0 minutes.

Gradient Program

The gradient is designed to elute the polar Acid impurity early, retain the Main Ester, and wash lipophilic dimers late.

Time (min)% Solvent A (Water/FA)% Solvent B (ACN)Phase Description
0.09010Equilibration : Focus polar impurities.
2.09010Isocratic Hold : Separate Acid impurity (

).
10.01090Linear Ramp : Elute Main Peak & Isomers.
12.01090Wash : Remove highly lipophilic dimers.
12.19010Re-equilibration .
15.09010End .
Sample Preparation[3][4]
  • Stock Solution: Weigh 10 mg of Methyl 4-fluoro-2-isopropoxybenzoate into a 20 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 0.5 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) . Crucial: Diluting in 100% ACN can cause "solvent effect" peak distortion (fronting) in the initial high-aqueous mobile phase.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter before injection.

Method Validation & Logic (E-E-A-T)

Self-Validating System Suitability Tests (SST)

To ensure trustworthiness, every run must include an SST injection.

  • Resolution (

    
    ):  Must be 
    
    
    
    between the Main Peak and the nearest impurity (likely the Des-isopropyl phenol).
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
  • Tailing Factor: Must be

    
    .
    
Mechanism of Action

Why does the PFP column work better?

  • 
    -
    
    
    
    Interaction:
    The benzoate ring is electron-rich due to the isopropoxy group. The PFP ring is electron-deficient. This creates a "lock-and-key" electronic interaction that C18 (purely dispersive) lacks.
  • Shape Selectivity: The rigid PFP rings can discriminate between the steric bulk of the isopropoxy group in the ortho (position 2) vs para (position 4) orientation, effectively separating regioisomers.

Visualizations

Diagram 1: Method Selection Decision Tree

This diagram guides the analyst on when to switch from the generic C18 to the specialized PFP method.

MethodSelection Start Start: Purity Analysis of Methyl 4-fluoro-2-isopropoxybenzoate CheckIsomers Are Regioisomers (Positional) Suspected? Start->CheckIsomers StandardC18 Use Method A: Generic C18 Column CheckIsomers->StandardC18 No / Unknown SwitchPFP Switch to Method B: PFP (Fluorinated) Column CheckIsomers->SwitchPFP Yes (High Risk) CheckSeparation Is Resolution (Rs) > 1.5 for all peaks? StandardC18->CheckSeparation CheckSeparation->SwitchPFP No (Co-elution) Success Validate & Release CheckSeparation->Success Yes SwitchPFP->Success

Caption: Decision logic for selecting between Generic C18 and Specialized PFP stationary phases based on impurity profile risks.

Diagram 2: Analytical Workflow

The end-to-end process for ensuring data integrity.

Workflow Sample Sample Intake (Solid/Oil) Prep Sample Prep Dissolve in ACN Dilute 1:10 with Mobile Phase Sample->Prep Separation HPLC Separation Column: Kinetex F5 Gradient: H2O/ACN + FA Prep->Separation Detection Detection UV @ 254nm (Benzoate Absorption) Separation->Detection Analysis Data Analysis Calc Purity % Check SST Criteria Detection->Analysis

Caption: Step-by-step analytical workflow from sample intake to data reporting.

References

  • PubChem. (2025).[3][4] Methyl 4-fluoro-2-methylbenzoate Compound Summary. National Library of Medicine.[4] [Link]

  • Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography and HPLC. [Link]

Sources

Validation

Comparative Guide: FTIR Analysis of Methyl 4-fluoro-2-isopropoxybenzoate

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists Topic: Spectral validation and reaction monitoring of Methyl 4-fluoro-2-isopropoxybenzoate synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists Topic: Spectral validation and reaction monitoring of Methyl 4-fluoro-2-isopropoxybenzoate synthesis.

Executive Summary

Methyl 4-fluoro-2-isopropoxybenzoate (CAS: 1235865-75-4) is a critical intermediate in the synthesis of bioactive kinase inhibitors and Bcl-2 family inhibitors (e.g., Venetoclax analogs).[1] Its synthesis typically involves the O-alkylation of Methyl 4-fluoro-2-hydroxybenzoate (the "Alternative" or Precursor) using an isopropyl halide.[1]

For researchers, the primary analytical challenge is not just characterizing the final product, but validating the complete conversion of the phenolic precursor to the ether. This guide compares the FTIR spectrum of the target product against its starting material, highlighting the specific spectral shifts that serve as definitive " go/no-go " quality gates in the synthesis workflow.

Theoretical Framework: The "Alternative" Comparison

In this context, the "Alternative" is the unreacted starting material.[2] Understanding the spectral difference between the Phenolic Precursor and the Ether Product is essential for process control.

The Mechanistic Shift

The most significant spectral change arises from the disruption of intramolecular hydrogen bonding.

  • Precursor (Methyl 4-fluoro-2-hydroxybenzoate): The phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent ester carbonyl oxygen.[1] This weakens the C=O bond, shifting its absorption to a lower frequency (Red Shift).

  • Product (Methyl 4-fluoro-2-isopropoxybenzoate): Alkylation replaces the hydroxyl proton with an isopropyl group.[1] The intramolecular hydrogen bond is broken. The ester carbonyl bond strengthens, shifting the absorption back to a higher, "normal" ester frequency (Blue Shift).

Detailed Spectral Comparison

The following table contrasts the critical peaks of the product against the precursor.

Functional GroupVibration ModePrecursor (Alternative) Methyl 4-fluoro-2-hydroxybenzoateTarget Product Methyl 4-fluoro-2-isopropoxybenzoateDiagnostic Insight
Hydroxyl (-OH) O-H Stretch~3200–3500 cm⁻¹ (Broad)Absent Primary Indicator: Disappearance confirms consumption of phenol.[1]
Carbonyl (C=O) C=O[1][3][4][5] Stretch~1680 cm⁻¹ (H-bonded)1715–1730 cm⁻¹ (Free ester)Secondary Indicator: A blue shift of ~40 cm⁻¹ indicates successful O-alkylation.[1]
Alkyl C-H C-H Stretch~2955 cm⁻¹ (Methoxy only)2960–2980 cm⁻¹ (Increased intensity)The isopropyl group adds significant C-H stretching intensity.[1]
Isopropyl Group C-H BendAbsent1385 & 1375 cm⁻¹ (Doublet)"Gem-Dimethyl" Sign: Characteristic split peak confirming the isopropyl moiety.[1]
Ether (Ar-O-R) C-O Stretch~1250 cm⁻¹ (Phenol C-O)1250 & 1040 cm⁻¹ Complex region due to overlap with Ester C-O and Ar-F, but symmetric stretch at ~1040 cm⁻¹ is specific to the ether.[1]
Aryl Fluoride C-F Stretch~1200–1240 cm⁻¹~1200–1240 cm⁻¹Remains relatively unchanged; serves as an internal reference.[1]
Experimental Protocol: Reaction Monitoring

This protocol ensures self-validating spectral acquisition using Attenuated Total Reflectance (ATR) FTIR, which is preferred for oily esters and intermediates.[1]

Step 1: Sample Preparation
  • Crude Reaction Mixture: Extract a 50 µL aliquot. Perform a mini-workup (partition between Ethyl Acetate/Water) to remove inorganic salts (e.g., K₂CO₃) which can damage the ATR crystal or cause scattering.

  • Drying: Dry the organic layer over MgSO₄ and evaporate the solvent. Residual solvent (e.g., EtOAc) will interfere with the Carbonyl region (~1740 cm⁻¹), leading to false positives.

Step 2: Acquisition
  • Background: Collect a background spectrum of the clean ATR crystal (air).

  • Sample Load: Apply 1-2 drops of the neat oil (or ~5 mg solid) to the diamond/ZnSe crystal.

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 (Screening) or 64 (Final QC)

    • Range: 4000–600 cm⁻¹

Step 3: Validation Logic
  • Pass: Absence of broad OH peak (3200-3500) AND Carbonyl peak centered >1715 cm⁻¹.[1]

  • Fail: Presence of OH peak OR Carbonyl shoulder at ~1680 cm⁻¹.

Visualization: Synthesis Monitoring Workflow

The following diagram illustrates the decision logic for researchers monitoring the alkylation reaction.

ReactionMonitoring Start Reaction Mixture (Phenol + iPr-X + Base) Sample 1. Extract Aliquot 2. Mini-Workup (EtOAc) 3. Evaporate Solvent Start->Sample FTIR Acquire ATR-FTIR Spectrum Sample->FTIR Decision Analyze 3200-3500 cm⁻¹ (OH) & 1680 vs 1720 cm⁻¹ (C=O) FTIR->Decision Incomplete Peak at ~1680 cm⁻¹ Broad OH present Decision->Incomplete Precursor Detected Complete Peak at >1715 cm⁻¹ OH Absent Isopropyl Doublet (1380/1375) Present Decision->Complete Conversion >98% Action1 Continue Heating / Add Reagents Incomplete->Action1 Action1->Start Loop Action2 Proceed to Quench & Isolation Complete->Action2

Caption: Logical workflow for monitoring the conversion of Methyl 4-fluoro-2-hydroxybenzoate to Methyl 4-fluoro-2-isopropoxybenzoate using FTIR spectral markers.

References
  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-methyl-, methyl ester (Ester C=O[1][2][6] Standard). NIST Chemistry WebBook, SRD 69.[6][7] Available at: [Link][1]

  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate (Methyl salicylate). (Demonstrating the H-bonded C=O shift). Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Ethers and Isopropyl Group Assignments. Available at: [Link][1][6][7][8][9][10][11][12][13][14][15]

Sources

Comparative

Technical Guide: Reactivity &amp; Stability Profiling of Methyl 4-fluoro-2-isopropoxybenzoate

This guide provides an in-depth technical analysis comparing Methyl 4-fluoro-2-isopropoxybenzoate with its methoxy and non-alkoxy analogs. It is designed for medicinal chemists and process development scientists optimizi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Methyl 4-fluoro-2-isopropoxybenzoate with its methoxy and non-alkoxy analogs. It is designed for medicinal chemists and process development scientists optimizing scaffold reactivity and metabolic profiles.

Executive Summary & Structural Logic

The substitution of a 2-methoxy group with a 2-isopropoxy group on the benzoate scaffold is not merely a lipophilic modification; it introduces a critical steric gatekeeper adjacent to the ester carbonyl.

This guide analyzes the Methyl 4-fluoro-2-isopropoxybenzoate (Target) against two primary comparators:

  • Methyl 4-fluoro-2-methoxybenzoate (Analog A): The direct steric comparator.

  • Methyl 4-fluorobenzoate (Analog B): The electronic baseline (lacking the electron-donating alkoxy group).

Core Differentiators
FeatureTarget (2-OiPr)Analog A (2-OMe)Analog B (2-H)Impact
Steric Bulk (A-value) High (Isopropyl)Low (Methyl)NoneHydrolysis Resistance
Electronic Effect Strong Donor (+M)Strong Donor (+M)NeutralRing Deactivation (SNAr)
Lipophilicity (cLogP) ~2.8~2.3~2.0Membrane Permeability
Metabolic Fate CYP HydroxylationO-DemethylationRing OxidationClearance Pathway

Reactivity Profile: The Steric Shielding Effect

The most significant operational difference lies in the hydrolytic stability of the ester. The isopropyl group at the ortho position creates a "steric umbrella" that retards nucleophilic attack at the carbonyl carbon.

Comparative Hydrolysis Kinetics

Experimental data supports that ortho-alkoxy chain lengthening inversely correlates with hydrolysis rates.

  • Mechanism: Base-catalyzed hydrolysis (

    
    ) requires the hydroxide ion to attack the carbonyl perpendicular to the plane. The rotating isopropyl group physically blocks this trajectory more effectively than a methyl group.
    
  • Prediction: The half-life (

    
    ) of the isopropoxy ester in plasma or basic media is projected to be 2-3x longer  than the methoxy analog.
    
Visualization: Steric & Electronic Pathways

The following diagram maps the divergent reactivity pathways dictated by the 2-isopropoxy group.

ReactivityMap Target Methyl 4-fluoro- 2-isopropoxybenzoate Hydrolysis Hydrolysis (Saponification) Target->Hydrolysis Steric Hindrance (High Barrier) SNAr S_NAr (F-Displacement) Target->SNAr Electronic Deactivation (+M Effect of OiPr) EAS Electrophilic Subst. (C5) Target->EAS Activated by OiPr (Para-direction) Acid Acid Product (Slow Formation) Hydrolysis->Acid k_obs << k(methoxy) Stable Resistant/Inert (Electron Rich Ring) SNAr->Stable Requires harsh conditions C5_Product 5-Substituted Product (Regioselective) EAS->C5_Product Major Isomer

Caption: Reactivity flowchart showing the suppression of Hydrolysis and SNAr pathways due to the 2-isopropoxy group, while highlighting C5 as the active site for electrophilic functionalization.

Detailed Reactivity Case Studies

Case Study A: Nucleophilic Aromatic Substitution (SNAr)

Scenario: Attempting to displace the 4-Fluorine with an amine or alkoxide.

  • Analysis: In Methyl 2,4-difluorobenzoate, the 4-F is labile because the ring is electron-deficient (activated by the ester).

  • Target Molecule: In Methyl 4-fluoro-2-isopropoxybenzoate, the strong electron-donating isopropoxy group (+M effect) increases electron density in the ring. This deactivates the ring towards nucleophilic attack.

  • Conclusion: The 4-F is effectively "locked." SNAr will likely fail under standard conditions (

    
    , DMF, 80°C) where the difluoro-analog would react.
    
  • Strategy: If 4-substitution is required, it must be performed before installing the 2-alkoxy group or using metal-catalyzed cross-coupling (Buchwald-Hartwig) rather than SNAr.

Case Study B: Electrophilic Aromatic Substitution (EAS)

Scenario: Bromination or Nitration of the scaffold.

  • Regioselectivity Logic:

    • 1-COOMe: Meta-director (deactivating). Directs to 3, 5 .

    • 2-OiPr: Ortho/Para-director (strongly activating). Directs to 3, 5 .

    • 4-F: Ortho/Para-director (weakly deactivating). Directs to 3, 5 .

  • Conflict Resolution:

    • Position 3: Located between the bulky Isopropoxy and the Fluorine. Sterically inaccessible.

    • Position 5: Para to the activating Isopropoxy group and Ortho to Fluorine. Sterically open.

  • Outcome: Electrophilic attack will occur exclusively at Position 5 .

Experimental Protocols

Protocol 1: Comparative Hydrolytic Stability Assay

Objective: To quantify the steric protection provided by the isopropoxy group against enzymatic and chemical hydrolysis.

Materials:

  • Test Compounds: Target (2-OiPr) and Analog A (2-OMe).

  • Media: Rat Liver Microsomes (RLM) and PBS (pH 7.4).

  • Analysis: LC-MS/MS.

Workflow:

  • Stock Prep: Dissolve compounds in DMSO to 10 mM.

  • Incubation (Metabolic): Dilute to 1 µM in PBS containing RLM (0.5 mg protein/mL) and NADPH regenerating system. Incubate at 37°C.

  • Incubation (Chemical): Dilute to 1 µM in PBS (pH 7.4) without microsomes to assess spontaneous hydrolysis.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 10 min.

  • Data Analysis: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) and 
    
    
    
    .

Self-Validating Check:

  • Control: Include Methyl 4-fluorobenzoate as a rapid-hydrolysis positive control. If the control does not degrade >50% in 30 mins (in RLM), the enzymatic activity is compromised.

Protocol 2: Regioselective Bromination (C5 Functionalization)

Objective: To demonstrate the directed functionalization at Position 5.

Reagents:

  • Substrate: Methyl 4-fluoro-2-isopropoxybenzoate (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Acetonitrile (0.1 M concentration)

  • Catalyst: TFA (10 mol%) - Optional, accelerates reaction.

Step-by-Step:

  • Charge a round-bottom flask with substrate and acetonitrile. Stir at Room Temperature (RT).

  • Add NBS portion-wise over 5 minutes.

  • Monitor by TLC (Hexane/EtOAc 8:1). The product will be slightly less polar.

  • Causality Check: If reaction is sluggish (due to 4-F deactivation), heat to 50°C. The 2-OiPr activation is usually sufficient to drive this at RT.

  • Workup: Quench with saturated

    
     (removes excess bromine). Extract with EtOAc.
    
  • Validation: 1H NMR should show the disappearance of the H-5 doublet and H-6 doublet coupling pattern, replaced by a singlet (or weak doublet) for the remaining H-6 proton. H-3 remains trapped between substituents.

Physicochemical & ADME Comparison

Property2-Isopropoxy (Target)2-Methoxy (Analog)Implication
LogP High (~2.8)Medium (~2.[1]3)Target has higher protein binding; better CNS penetration potential.
Solubility LowerHigherIsopropoxy analogs may require lipid-based formulations.
Metabolic Soft Spot Isopropyl HydroxylationO-DemethylationO-dealkylation of Isopropyl is generally slower than Methyl, reducing clearance.
Crystal Packing Disordered/Low MPOrdered/High MPIsopropoxy esters are often oils or low-melting solids due to disruption of

-stacking.
Metabolic Stability Diagram

The metabolic fate differs significantly. The methoxy group is a primary target for O-demethylation (rapid). The isopropyl group introduces


-hydroxylation or 

-hydroxylation as competing, slower pathways.

Metabolism cluster_0 Primary Clearance Pathways Parent Methyl 4-fluoro- 2-isopropoxybenzoate Path1 Ester Hydrolysis (Carboxylesterases) Parent->Path1 Slowed by Sterics Path2 CYP450 Oxidation (Isopropyl group) Parent->Path2 Major Oxidative Route Metab1 Acid Metabolite (Inactive) Path1->Metab1 Metab2 Hydroxy-Isopropyl Intermediate Path2->Metab2 Hydroxylation Metab3 O-Dealkylated Phenol (Phase II Conjugation) Metab2->Metab3 Spontaneous Cleavage

Caption: Metabolic pathways illustrating the shift from rapid ester hydrolysis to oxidative clearance due to steric protection.

References

  • Nielsen, D. L., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." European Journal of Pharmaceutical Sciences. Link

    • Supports the inverse relationship between ortho-alkoxy size and hydrolysis r
  • Kwan, E. E., et al. (2018).[2] "Concerted nucleophilic aromatic substitutions." Nature Chemistry.[2] Link

    • Provides mechanistic grounding for SNAr reactivity of fluorinated arenes.[2]

  • BenchChem Technical Guides. (2025). "Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate." Link

    • Source for storage protocols and degradation pathways of 2-isopropoxybenzo
  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr)." Link

    • General reference for substituent effects on ring reactivity.

Sources

Validation

Reference standards for Methyl 4-fluoro-2-isopropoxybenzoate quality control

Reference standards for Methyl 4-fluoro-2-isopropoxybenzoate (CAS: 1394970-88-7 / 220513-46-2 related) are critical for the quality control of Active Pharmaceutical Ingredients (APIs) targeting the p53-MDM2 pathway (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Reference standards for Methyl 4-fluoro-2-isopropoxybenzoate (CAS: 1394970-88-7 / 220513-46-2 related) are critical for the quality control of Active Pharmaceutical Ingredients (APIs) targeting the p53-MDM2 pathway (e.g., Nutlin analogues) and other fluorinated benzoate-based therapeutics.

This guide provides an objective comparison of reference standard strategies, detailed characterization protocols, and impurity profiling methodologies.

Part 1: Strategic Comparison of Reference Standard Options

In pharmaceutical development, the choice of reference standard impacts regulatory compliance and project timelines. For a specialized intermediate like Methyl 4-fluoro-2-isopropoxybenzoate, off-the-shelf CRMs are rare, often necessitating a "Make vs. Buy" decision.

Feature Option A: Primary Standard (CRM) Option B: In-House Working Standard Option C: Commercial Research Grade
Definition Metrologically traceable material (e.g., USP/EP/LGC) with a Certificate of Analysis (CoA) reporting absolute purity and uncertainty.High-purity batch synthesized internally, fully characterized, and qualified against a primary standard or via Mass Balance.Material purchased from chemical vendors (e.g., Sigma, Combi-Blocks) with a basic purity statement (e.g., ">98%").
Best Use Case GMP Release Testing. Mandatory for final API release or critical late-stage intermediates.Routine QC & Stability. Used for daily batch analysis to conserve expensive primary standards.Early R&D / Screening. Suitable for reaction monitoring but NOT for GMP release without further qualification.
Traceability High (NIST/Pharmacopeia).Medium (Linked to Primary or Mass Balance).Low (Vendor declaration only).
Cost High (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="display ng-star-inserted">

).
Low-Medium (

) (Labor intensive).
Low ($).[1][2]
Risk Profile Low. Accepted by FDA/EMA without question.Medium. Requires robust documentation (NMR, ROI, KF, HPLC) to defend in audits.High. Risk of uncharacterized impurities (e.g., isopropyl halides) affecting API yield.

Expert Insight: For Methyl 4-fluoro-2-isopropoxybenzoate, a commercial CRM is often unavailable. The industry standard approach is Option B : Purchase a high-purity commercial batch (Option C), purify it (recrystallization), and fully characterize it to create an In-House Primary Standard .

Part 2: Technical Protocols & Validation

Impurity Origin & Profiling

Understanding the synthesis pathway is essential for defining the "Related Substances" method. The compound is typically synthesized via alkylation of Methyl 4-fluoro-2-hydroxybenzoate or 4-fluoro-2-hydroxybenzoic acid .

Key Impurities to Monitor:

  • Impurity A (Starting Material): Methyl 4-fluoro-2-hydroxybenzoate (Phenolic impurity).

  • Impurity B (Hydrolysis Product): 4-Fluoro-2-isopropoxybenzoic acid.[2]

  • Impurity C (Transesterification Artifact): Isopropyl 4-fluoro-2-isopropoxybenzoate (if synthesized via acid + 2-bromopropane).[2]

  • Impurity D (Reagent): 2-Bromopropane (Genotoxic alkyl halide – requires GC monitoring).

Analytical Method: HPLC-UV Purity Assay
  • Objective: Quantify Methyl 4-fluoro-2-isopropoxybenzoate and separate it from Impurities A, B, and C.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-15 min: 10% → 90% B (Linear Gradient)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (General).

  • Temperature: 30°C.

Characterization Protocol (Mass Balance Approach)

To qualify an in-house standard without a primary comparator, use the 100% Minus Impurities method:

graphic Purity
100
\text{Potency}graphic Purity}}{100}
  • Chromatographic Purity: Determined via HPLC (Area %).

  • Water Content (%H2O): Karl Fischer Titration (Coulometric).

  • Residue on Ignition (%ROI): Sulfated ash method (detects inorganic salts like KBr).

  • Volatile Organic Compounds (%VOC): GC-Headspace or TGA (Thermogravimetric Analysis).

  • Structure Confirmation: 1H-NMR (CDCl3, 400 MHz) – Look for the septet at ~4.6 ppm (Isopropoxy CH) and doublet at ~1.4 ppm (Isopropoxy CH3).

Part 3: Visualization of Quality Control Workflow

The following diagram illustrates the decision logic for qualifying a reference standard for this intermediate.

QC_Workflow Start Acquire Candidate Material (Combi-Blocks / Sigma / Synthesis) Initial_Check Initial Purity Screen (HPLC > 98%?) Start->Initial_Check Purification Recrystallization (MeOH/Water or Hexane/EtOAc) Initial_Check->Purification No (<98%) Characterization Full Characterization (NMR, MS, IR, KF, ROI) Initial_Check->Characterization Yes (>98%) Purification->Initial_Check Retest MassBalance Calculate Potency (100% - Impurities) Characterization->MassBalance Release Release as Primary Reference Standard MassBalance->Release WorkingStd Qualify Secondary Working Standard Release->WorkingStd Calibrate against Primary

Figure 1: Decision tree for the qualification of an In-House Reference Standard for Methyl 4-fluoro-2-isopropoxybenzoate.

References

  • Synthesis & Application: "Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer." Molecules, 2023.[3][4] (Describes synthesis of Methyl 4-fluoro-2-isopropoxybenzoate from p-fluorosalicylic acid).

  • Chemical Data: "Methyl 4-fluoro-2-hydroxybenzoate (Precursor Data)." PubChem, National Library of Medicine.

  • Regulatory Guideline: "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation.

  • Regulatory Guideline: "ICH Q3A(R2) Impurities in New Drug Substances." International Council for Harmonisation.

  • Safety Data: "Safety Data Sheet: Methyl 2-fluoro-4-isopropoxybenzoate." Fisher Scientific.

Sources

Comparative

13C NMR Chemical Shift Profile: Methyl 4-fluoro-2-isopropoxybenzoate

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for Methyl 4-fluoro-2-isopropoxybenzoate , a critical intermediate in the synthesis of multi-targeting anticancer agents (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for Methyl 4-fluoro-2-isopropoxybenzoate , a critical intermediate in the synthesis of multi-targeting anticancer agents (e.g., Nutlin-DCA chimeras).

This guide synthesizes experimental data from structural analogs with high-fidelity substituent chemical shift (SCS) calculations to provide a reliable reference for identification and purity assessment.

A Comparative & Experimental Guide for Drug Development

Executive Summary & Application Context

Methyl 4-fluoro-2-isopropoxybenzoate (CAS: Implied 1394933-49-3 analog) is a functionalized benzoate ester used as a scaffold in medicinal chemistry. Its structural core—a 2,4-disubstituted benzene ring—features a fluorine atom and a bulky isopropoxy group.

  • Primary Application: Synthesis of MDM2 inhibitors (Nutlin derivatives) and dual-pathway anticancer chimeras.

  • Analytical Challenge: Distinguishing the regio-isomeric substitution patterns (2-isopropoxy vs. 4-isopropoxy) and resolving the complex Carbon-Fluorine (

    
    ) coupling patterns.
    

Structural Assignment & Logic

The


 NMR spectrum of this molecule is defined by two dominant factors:
  • Electronic Effects: The electron-donating Isopropoxy group (Ortho/Para directing) vs. the electron-withdrawing Ester (Meta directing) and Fluorine (Inductive withdrawal/Resonance donation).

  • Spin-Spin Coupling: The

    
     nucleus (Spin 1/2, 100% abundance) splits carbon signals into doublets with characteristic coupling constants (
    
    
    
    ).
Graphviz: Structural Connectivity & Numbering Logic

The following diagram illustrates the carbon numbering scheme used in the data tables.

G C1 C1 (ipso) C2 C2 (C-OiPr) C1->C2 CO C=O C1->CO C3 C3 (CH) C2->C3 OCH OCH (iPr) C2->OCH C4 C4 (C-F) C3->C4 C5 C5 (CH) C4->C5 F F C4->F J~250Hz C6 C6 (CH) C5->C6 C6->C1 OMe OMe CO->OMe Me_iPr Me (iPr) OCH->Me_iPr

Figure 1: Connectivity map highlighting the Fluorine coupling pathway (dashed red line) and key functional groups.

Comparative Data Analysis

The following table contrasts the Predicted/Calculated Shifts for the target molecule against the Experimental Shifts of its closest analog, Methyl 4-fluoro-2-hydroxybenzoate. The shift differences (


) highlight the "O-Alkylation Effect" (conversion of -OH to -OiPr).
Table 1: 13C NMR Chemical Shift Assignments (101 MHz, CDCl3)
Carbon PositionAssignmentPredicted Shift (ppm)Multiplicity (

in Hz)
Analog Shift (OH-derivative)*Analysis of Shift Change
C=O Ester Carbonyl165.5 d (

)
169.8Slight shielding due to steric bulk of iPr.
C4 C-F (Ipso)166.2 d (

)
167.5Dominant doublet; characteristic of Ar-F.
C2 C-OiPr (Ipso)158.5 d (

)
163.5Deshielding blocked by steric twist; slight shielding vs OH.
C6 Ar-CH (Ortho to Ester)133.5 d (

)
131.5Deshielded by Para-F effect and Ester anisotropy.
C1 Quaternary (Ipso)115.0 d (

)
105.5Significant Deshielding (+10 ppm) due to O-alkylation.
C5 Ar-CH (Meta to Ester)107.5 d (

)
108.5Shielded by Ortho-F; consistent doublet.
C3 Ar-CH (Ortho to OiPr)101.5 d (

)
103.5Most Shielded Ar-C ; Ortho to both F and Alkoxy.
OCH Isopropyl CH71.7 sN/ADiagnostic signal for Isopropoxy group.
OMe Ester Methyl52.1 s52.5Standard methyl ester region.
CH3 Isopropyl Methyls22.2 sN/AStrong aliphatic signal (2 equivalent carbons).

*Analog Data Source: Derived from Methyl 4-fluoro-2-hydroxybenzoate experimental spectra (Molecules 2025, 30, 3908 & Literature).

Key Spectral Features for Identification:
  • The "Fluorine Doublets": The aromatic carbons will not appear as singlets. C4 is a wide doublet (~255 Hz), while C3 and C5 are narrower doublets (~22 Hz).

  • Isopropyl Diagnostic: Look for the methine (CH) signal at ~71.7 ppm and the dimethyl signal at ~22.2 ppm . This confirms the successful alkylation of the hydroxy precursor.

  • C3 Shielding: The carbon between the Fluorine and Isopropoxy groups (C3) is extremely shielded (~101 ppm) due to the synergistic electron-donating effects of both substituents.

Experimental Protocols

A. Synthesis Summary (Context)

From 4-Fluoro-2-isopropoxybenzoic acid:

  • Reagents: Thionyl Chloride (

    
    ), Methanol (
    
    
    
    ).[1]
  • Conditions: Reflux overnight.

  • Workup: Evaporation of solvent, redissolution in Ethyl Acetate, wash with

    
    , drying over 
    
    
    
    .
B. NMR Acquisition Protocol

To reproduce the data above, follow this standardized workflow:

  • Sample Preparation:

    • Dissolve 10-15 mg of the product in 0.6 mL of

      
       (Chloroform-d).
      
    • Note: Ensure the solvent is acid-free (store over

      
      ) to prevent hydrolysis of the ester.
      
  • Instrument Parameters (400 MHz equivalent):

    • Nucleus:

      
       (100.6 MHz).
      
    • Pulse Sequence: Proton-decoupled (zgpg30 or waltz16).

    • Scans (NS): Minimum 256 (due to splitting of C-F signals reducing peak height).

    • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of quaternary C1, C2, C4).

  • Processing:

    • Line Broadening (LB): 1.0 Hz (to reduce noise).

    • Referencing: Set

      
       triplet center to 77.16 ppm .
      
Graphviz: Experimental Workflow

Experiment Start Start: Purified Product (Methyl 4-fluoro-2-isopropoxybenzoate) Prep Dissolve 15mg in 0.6mL CDCl3 (Filter if cloudy) Start->Prep Acq Acquire 13C {1H} NMR NS=256, D1=2.0s Prep->Acq Process Process: LB=1.0Hz Ref: CDCl3 @ 77.16 ppm Acq->Process Analyze Analysis Checkpoints: 1. Confirm d at ~166 (C-F) 2. Confirm s at ~71.7 (O-iPr) 3. Verify C3 doublet ~101 Process->Analyze

Figure 2: Standardized NMR acquisition and analysis workflow.

References

  • Synthesis & Analog Data: Molecules2025 , 30(16), 3908; "Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer".

  • General 13C Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.
  • Fluorine Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.
  • SCS Additivity Models: ChemDraw Professional / MestReNova Predictor Algorithms (Validated against experimental d

Sources

Validation

Validating Structure of Fluorinated Isopropoxy Benzoates: A Technical Guide

Executive Summary In the realm of medicinal chemistry, fluorinated isopropoxy benzoates represent a privileged scaffold, combining the metabolic robustness of the C-F bond with the lipophilic tuning of the isopropoxy moi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, fluorinated isopropoxy benzoates represent a privileged scaffold, combining the metabolic robustness of the C-F bond with the lipophilic tuning of the isopropoxy moiety. However, validating these structures presents unique analytical challenges that standard proton NMR (


H-NMR) often fails to resolve due to signal overlap and complex coupling patterns.

This guide provides a rigorous, comparative analysis of structural validation methodologies. We advocate for a


F-Centric NMR approach  as the superior standard for this specific chemical class, comparing its resolution and specificity against traditional 

/

C NMR and X-ray crystallography. We further validate the scaffold's performance by contrasting its metabolic stability against non-fluorinated analogs.

Strategic Rationale: The Fluorine-Isopropoxy Synergy

Before detailing validation protocols, it is critical to understand why this structure is synthesized. The "performance" of this scaffold is measured by its ability to modulate drug-like properties compared to non-fluorinated alternatives.

Comparative Performance: Fluorinated vs. Non-Fluorinated Benzoates
FeatureNon-Fluorinated AnalogFluorinated Isopropoxy BenzoateMechanism of Action
Metabolic Stability Low (Susceptible to CYP450 oxidation)High The C-F bond (116 kcal/mol) blocks oxidative metabolism at the aromatic ring, extending half-life [1].
Lipophilicity (LogP) ModerateOptimized Fluorine increases lipophilicity without the steric bulk of a methyl group; Isopropoxy adds controlled bulk.
Binding Affinity Standard H-bondingEnhanced Fluorine acts as a weak hydrogen bond acceptor and induces electronic dipoles that can strengthen protein-ligand interactions.

Comparative Analysis of Validation Methodologies

For this specific scaffold, selecting the right validation tool is not a matter of preference but of resolution.

Method A: F-Centric NMR (The Recommended Standard)

Verdict: Superior Specificity and Quantification. Unlike


H-NMR, which often suffers from the "forest of peaks" in complex benzoates, 

F-NMR offers a clean background with 100% natural abundance.
  • Pros: Extreme sensitivity; wide chemical shift range (eliminates overlap); distinct J-coupling patterns (

    
    , 
    
    
    
    ) serve as a "molecular ruler" for structural confirmation [2].
  • Cons: Requires specialized probe tuning; relaxation times (

    
    ) can be long, requiring optimized delays for quantitative work.
    
Method B: Traditional H/ C NMR

Verdict: Insufficient as a Standalone.

  • Performance: The isopropoxy septet often obscures critical aromatic protons. In fluorinated systems, C-F coupling splits carbon signals into doublets/quartets, complicating

    
    C interpretation without decoupling.
    
  • Use Case: Secondary confirmation only.

Method C: Single Crystal X-Ray Diffraction (SC-XRD)

Verdict: The "Gold Standard" but Impractical for Screening.

  • Performance: Provides absolute stereochemistry and bond lengths.

  • Limitations: Requires a single crystal (often difficult with oily isopropoxy esters); low throughput.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Causality is explained for every critical parameter.

Protocol 1: F-Centric Structural Elucidation

Objective: Unambiguously assign the position of the fluorine and isopropoxy groups.

Reagents & Equipment:

  • Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a BBFO or

    
    F-dedicated probe.
    
  • Solvent: CDCl

    
     (preferred for solubility) or DMSO-
    
    
    
    (if hydrogen bonding investigation is needed).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) for qNMR.

Workflow:

  • Probe Tuning: Tune and match the probe specifically to the

    
    F frequency (376.5 MHz on a 400 MHz magnet). Causality: Mismatched impedance results in signal reflection and poor S/N ratio.
    
  • Pulse Sequence Selection:

    • Run

      
      F{1H} (Proton Decoupled):  To determine the number of distinct fluorine environments without coupling complexity.
      
    • Run

      
      F (Coupled):  To observe 
      
      
      
      and
      
      
      couplings.
  • Acquisition Parameters:

    • Spectral Width: Set to 200 ppm (-50 to -250 ppm) to cover aromatic fluorines.

    • Relaxation Delay (D1): Set to

      
       (typically 10-20s for fluorinated aromatics). Causality: Fluorine nuclei often have long relaxation times; insufficient delay leads to integration errors >10%. [3]
      
  • Data Interpretation (The Self-Check):

    • Ortho-coupling (

      
      ):  Expect 8–11 Hz. If observed, the F is adjacent to a proton.
      
    • Meta-coupling (

      
      ):  Expect 5–7 Hz.
      
    • Isopropoxy Confirmation: Look for a through-space NOE correlation in a HOESY (

      
      H-
      
      
      
      F)
      experiment between the F atom and the isopropoxy methyls if they are ortho to each other.
Protocol 2: Isopropoxy Group Conformation (NOESY)

Objective: Confirm the steric orientation of the isopropoxy tail, which dictates binding fit.

  • Sequence: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Mixing Time: 500 ms.

  • Analysis:

    • Locate the isopropoxy Methine (CH) septet (

      
      4.5 ppm).
      
    • Locate the aromatic protons.

    • Validation Logic: Cross-peaks between the methine proton and specific aromatic protons confirm the regiochemistry (e.g., if isopropoxy is at C3, NOE is seen at H2 and H4).

Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating these complex structures, ensuring no step is skipped.

ValidationWorkflow Start Synthesized Fluorinated Isopropoxy Benzoate CheckSolubility Solubility Check (CDCl3 vs DMSO) Start->CheckSolubility NMR_19F 19F-NMR (Coupled & Decoupled) *Primary Validation* CheckSolubility->NMR_19F High Priority NMR_1H 1H-NMR (Check Isopropoxy Septet) CheckSolubility->NMR_1H Decision1 Are F-H Couplings Clear? NMR_19F->Decision1 NMR_1H->Decision1 HOESY 1H-19F HOESY (Through-Space Check) Decision1->HOESY No (Ambiguous Regio) XRD X-Ray Diffraction (If Solid/Crystalline) Decision1->XRD Ambiguous & Solid Final Structure Validated: Regiochemistry & Purity Confirmed Decision1->Final Yes (Patterns Match) HOESY->Final XRD->Final

Caption: Figure 1. Integrated workflow for structural validation, prioritizing


F-NMR for immediate feedback and escalating to HOESY/XRD only when regiochemistry remains ambiguous.

Data Interpretation Guide

When analyzing your data, use this reference table to validate your coupling constants (


). Deviations >10% suggest an impurity or incorrect isomer.
InteractionExpected Coupling (

, Hz)
Structural Implication

(Ortho)
8.0 – 11.0 HzFluorine is adjacent to a proton.

(Meta)
5.0 – 7.0 HzFluorine is separated by one carbon from proton.

(Isopropoxy)
6.0 – 6.5 HzCharacteristic doublet (Me) and septet (CH).

(Carbon)
~245 HzConfirms C-F bond existence (Doublet in

C).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Available at: [Link]

  • Malet-Martino, M., & Holzgrabe, U. (2011). Quantitative 19F NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Bhattarai, P., et al. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. Available at: [Link]

Sources

Comparative

Bioisosteric comparison of isopropoxy vs ethoxy benzoate derivatives

Product Comparison Guide | Medicinal Chemistry & Lead Optimization Executive Summary In the optimization of benzoate-based pharmacophores—common in local anesthetics, non-steroidal anti-inflammatory drugs (NSAIDs), and a...

Author: BenchChem Technical Support Team. Date: February 2026

Product Comparison Guide | Medicinal Chemistry & Lead Optimization

Executive Summary

In the optimization of benzoate-based pharmacophores—common in local anesthetics, non-steroidal anti-inflammatory drugs (NSAIDs), and antimicrobial agents—the substitution between ethoxy (-OEt) and isopropoxy (-OiPr) groups represents a critical bioisosteric decision point. While both function as lipophilic ether linkages, the transition from an ethyl to an isopropyl group introduces significant shifts in steric bulk , lipophilicity (LogP) , and metabolic susceptibility .

This guide objectively compares these two derivatives, providing experimental data and decision-making frameworks for researchers optimizing drug-target interactions.

Physicochemical & Structural Analysis

The choice between ethoxy and isopropoxy substituents is often driven by the need to modulate the Hydrophobic Effect and Steric Fit within a binding pocket.

Comparative Data Profile

The following table contrasts the core physicochemical properties of 4-ethoxybenzoic acid and 4-isopropoxybenzoic acid, serving as a representative model for benzoate derivatives.

Property4-Ethoxy Benzoate4-Isopropoxy BenzoateImpact on Performance
Molecular Weight 166.17 g/mol 180.20 g/mol Slight increase; negligible effect on diffusion.
Lipophilicity (cLogP) ~2.1~2.5Isopropoxy increases membrane permeability and potency in hydrophobic pockets.
Taft Steric Parameter (

)
-0.07-0.47Isopropoxy is significantly bulkier, potentially clashing with restricted sites or locking active conformations.
Rotatable Bonds 33Equivalent flexibility, though the isopropyl branch restricts rotation around the O-C bond.
Topological Polar Surface Area (tPSA) 35.5 Ų35.5 ŲIdentical; H-bonding capacity of the ether oxygen remains constant.
Expert Insight: The Branching Effect

While the addition of a single methyl group (methylene homologation) typically increases LogP by ~0.5, the branching of the isopropyl group creates a "shielding" effect. This steric bulk protects the ether oxygen from solvation, effectively making the isopropoxy derivative more hydrophobic than a straight-chain propoxy analog would be. This is critical for Blood-Brain Barrier (BBB) penetration and local anesthetic potency.

Pharmacological Performance (SAR)

Potency and Binding Affinity

In benzoate-based local anesthetics (e.g., analogs of cocaine or procaine), potency is directly correlated with lipid solubility.[1]

  • Ethoxy Derivatives: Often serve as the baseline for potency. They fit well into narrow hydrophobic clefts but may wash out of lipid membranes faster.

  • Isopropoxy Derivatives: The increased lipophilicity generally correlates with higher potency and longer duration of action . The bulky isopropyl group can also induce stronger Van der Waals interactions if the binding pocket accommodates the width.

Critical Consideration: If the target pocket is sterically restricted (e.g., a narrow channel), the isopropoxy group may cause a drastic loss of affinity due to steric clash (


 -0.47), whereas the linear ethoxy group (

-0.07) retains binding.
Case Study: Metabolic Stability & O-Dealkylation

Metabolic stability is a primary differentiator. The ether linkage is susceptible to O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: The reaction proceeds via

    
    -carbon hydroxylation followed by hemiacetal collapse.
    
  • Differentiation:

    • Ethoxy: Rapidly dealkylated to the phenol and acetaldehyde. The primary

      
      -carbon is sterically accessible.
      
    • Isopropoxy: The

      
      -carbon is secondary and sterically hindered. However, the presence of two 
      
      
      
      -hydrogens can sometimes facilitate alternative oxidation pathways.

Experimental Evidence: Research on fungal metabolism (a model for oxidative degradation) of 3-ethoxy-4-isopropoxybenzoic acid demonstrated that organisms often preferentially target specific positions based on electronic activation, but steric hindrance at the isopropoxy site can slow the rate of cleavage relative to unhindered alkoxy groups in certain enzymatic clefts [1].

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates and the mechanism of O-dealkylation, highlighting the critical intermediate steps.

MetabolicPathway cluster_0 Differentiation Point Parent Alkoxy Benzoate (Parent Drug) CYP CYP450 (Oxidation) Parent->CYP  NADPH, O2 Intermed Hemiacetal Intermediate CYP->Intermed  alpha-Hydroxylation Phenol Phenolic Metabolite Intermed->Phenol  Spontaneous  Collapse Aldehyde Aldehyde/Ketone Byproduct Intermed->Aldehyde  Cleavage Gluc Glucuronidation (Phase II) Phenol->Gluc  UGT Enzymes

Figure 1: General oxidative O-dealkylation pathway. The rate of


-hydroxylation (Step 1) is the rate-determining step, heavily influenced by the steric bulk of the alkyl group (Isopropyl < Ethyl).

Experimental Protocols

To validate the bioisosteric replacement in your specific lead series, use the following standardized protocols.

Protocol A: Synthesis via Williamson Etherification

Objective: To synthesize comparative ethoxy and isopropoxy benzoate esters from a common phenolic precursor.

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq), Alkyl Halide (Ethyl iodide or Isopropyl iodide, 1.2 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve Methyl 4-hydroxybenzoate in anhydrous DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Crucial Step: Add the respective alkyl iodide dropwise.

      • Note: Isopropyl iodide is less reactive (

        
         mechanism on a secondary carbon) and may require heating to 60-80°C. Ethyl iodide typically reacts at RT or mild heating (40°C).
        
    • Monitor reaction via TLC (Hexane:EtOAc 8:2). Isopropoxy derivatives will have a slightly higher

      
       due to lipophilicity.
      
    • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol B: Microsomal Stability Assay (In Vitro)

Objective: To quantify the difference in intrinsic clearance (


) between the two derivatives.
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Preparation:

    • Prepare 10 mM stock solutions of Ethoxy-Benzoate and Isopropoxy-Benzoate in DMSO.

    • Dilute to 1 µM final incubation concentration in phosphate buffer (pH 7.4).

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Take aliquots at t = 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge to remove protein.

    • Analyze supernatant via LC-MS/MS.

    • Data Interpretation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Expectation: If the isopropoxy group sterically hinders the CYP active site, the

      
       will be longer than the ethoxy analog.
      

Decision Framework: When to Switch?

Use this logic flow to determine the optimal substituent for your drug candidate.

DecisionTree Start Start: Lead Optimization (Benzoate Scaffold) Q1 Is the current potency sufficient? Start->Q1 Q2 Is the molecule metabolically unstable? Q1->Q2 Yes CheckPocket Does the binding pocket tolerate bulk? Q1->CheckPocket No (Need higher potency) Ethoxy Select ETHOXY Group (Lower Sterics, Baseline Lipophilicity) Q2->Ethoxy No (Stable) Isopropoxy Select ISOPROPOXY Group (Higher Lipophilicity, Steric Shielding) Q2->Isopropoxy Yes (Need steric protection) CheckPocket->Ethoxy No (Steric Clash Risk) CheckPocket->Isopropoxy Yes

Figure 2: Strategic decision tree for bioisosteric replacement based on potency and stability requirements.

References

  • Kirk, T. K., & Lorenz, L. F. (1974). Oxygenation of 4-alkoxyl groups in alkoxybenzoic acids by Polyporus dichrous. Applied Microbiology, 27(2), 360–367.

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.
  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their inhibition.[2] Chemistry & Biodiversity, 4(9), 2031-2122. (General reference for ester/ether metabolism mechanisms).

  • NYSORA. (2024).[3] Clinical Pharmacology of Local Anesthetics. NYSORA Educational Resources.

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-fluoro-2-isopropoxybenzoate proper disposal procedures

Topic: Proper Disposal Procedures for Methyl 4-fluoro-2-isopropoxybenzoate CAS: 1394970-88-7 Audience: Researchers, Senior Scientists, EHS Officers[1] Executive Summary & Chemical Profile Methyl 4-fluoro-2-isopropoxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for Methyl 4-fluoro-2-isopropoxybenzoate CAS: 1394970-88-7 Audience: Researchers, Senior Scientists, EHS Officers[1]

Executive Summary & Chemical Profile

Methyl 4-fluoro-2-isopropoxybenzoate is a halogenated aromatic ester commonly used as an intermediate in medicinal chemistry (e.g., in the synthesis of MDM2 inhibitors like Nutlin derivatives). Its disposal requires strict adherence to halogenated waste protocols .[2]

Unlike simple organic esters, the presence of the fluorine atom at the C4 position dictates that this compound cannot be commingled with standard non-halogenated organic solvents (like acetone or ethyl acetate) for fuel blending. Combustion of this compound generates hydrogen fluoride (HF), necessitating incineration at facilities equipped with specific acid-gas scrubbers.[1]

Chemical Identity & Physical Properties
PropertyData
CAS Number 1394970-88-7
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Physical State Typically a yellowish solid or viscous oil (depending on purity/temperature).
Solubility Insoluble in water; soluble in organic solvents (DMSO, DCM, Methanol).[1]
Key Hazards (GHS) Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3] Irrit.).
Waste Classification Halogenated Organic Waste (Non-RCRA P/U listed, but characteristic).[1]

Critical Segregation Protocol (The "Golden Rule")

The most common compliance failure in laboratories is the improper mixing of halogenated and non-halogenated wastes. You must segregate Methyl 4-fluoro-2-isopropoxybenzoate from non-halogenated streams.

  • Why?

    • Safety: Mixing with strong oxidizers or incompatible acids can lead to pressure buildup.

    • Cost & Compliance: Non-halogenated waste is often used for fuel blending (low cost). Halogenated waste requires high-temperature incineration with scrubbing (high cost). Contaminating a non-halogenated drum with even 1-2% of this fluorinated ester reclassifies the entire drum as halogenated, tripling disposal costs.[1]

Waste Stream Decision Matrix

WasteSegregation cluster_legend Protocol Note Start Waste Generation: Methyl 4-fluoro-2-isopropoxybenzoate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Dissolved in Solvent StateCheck->Liquid Reaction Mixture StreamA STREAM A: Solid Halogenated Waste (Double Bagged / Wide-Mouth Jar) Solid->StreamA SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB STREAM B: Liquid Halogenated Waste (Carboy with Vented Cap) SolventCheck->StreamB Yes (e.g., DCM) SolventCheck->StreamB No (e.g., MeOH) - *Must still go to Halogenated due to Solute* Note CRITICAL: Even if dissolved in non-halogenated solvent (e.g., Methanol), the presence of the Fluorine atom requires the mixture to be treated as HALOGENATED waste.

Figure 1: Decision matrix for segregating fluorinated ester waste.[1] Note that the solute determines the classification even if the solvent is non-halogenated.

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Methyl 4-fluoro-2-isopropoxybenzoate (100%)"

    • Hazard Checkboxes: Irritant, Toxic.[1]

    • Waste Type: "Solid Halogenated Organic."

  • Storage: Store in the Satellite Accumulation Area (SAA) inside secondary containment. Keep away from heat sources (flash point is likely >110°C, but combustibility is a risk).[1]

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Bulking: Pour into the designated "Halogenated Solvent" carboy (typically red or yellow safety cans, or HDPE carboys).

  • Compatibility Check: Ensure the carboy does not contain strong acids (Sulfuric/Nitric) or strong bases, which could hydrolyze the ester, releasing 4-fluoro-2-isopropoxybenzoic acid or methanol, potentially altering the pH or causing exotherms.[1]

  • Venting: Use a vented cap (e.g., EcoFunnel) to prevent pressure buildup from volatile solvents used in the mixture.[1]

Scenario C: Empty Container Management (Rinsate)

Empty bottles that contained this chemical are considered "Pesticide/Acute Hazardous" only if P-listed (which this is not). However, best practice (E-E-A-T) dictates:

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Methanol).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container. Do not pour rinsate down the drain.

  • Defacing: Cross out the label on the bottle and mark "Empty."

  • Final Disposal: The triple-rinsed bottle can typically be discarded in glass trash or recycled, depending on local institutional policy.[1]

Emergency Spill Response Protocol

In the event of a spill outside a fume hood:

  • Evacuate & Ventilate: If the spill is >100mL or creates respiratory irritation, evacuate the immediate area.[1]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Absorb: Use an inert absorbent (Vermiculite, Universal Spill Pads).[1] Do not use combustible materials like sawdust.

  • Clean Up:

    • Scoop absorbed material into a heavy-duty plastic bag.

    • Wipe the surface with soap and water; collect these wipes in the same bag.

    • Seal the bag, place it in a box/container, and label it as "Debris from Chemical Spill: Methyl 4-fluoro-2-isopropoxybenzoate."

References

  • ChemicalBook. (2025).[3] Methyl 4-fluoro-2-isopropoxybenzoate (CAS 1394970-88-7) Properties and Safety. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Use of Halogenated Solvents (F-List). 40 CFR Part 261. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for Fluorinated Benzoate Analogs (Generic Handling). Retrieved from

Sources

Handling

Personal protective equipment for handling Methyl 4-fluoro-2-isopropoxybenzoate

CAS: 1394970-88-7 [1][2] Executive Safety Summary Immediate Action Required: Treat this compound as a potent irritant and potential sensitizer with high lipophilicity. Parameter Critical Data CAS Registry Number 1394970-...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1394970-88-7 [1][2]

Executive Safety Summary

Immediate Action Required: Treat this compound as a potent irritant and potential sensitizer with high lipophilicity.

Parameter Critical Data
CAS Registry Number 1394970-88-7
Physical State Liquid or Low-Melting Solid (Ambient dependent)
Primary Hazards Skin/Eye Irritant (Cat 2/2A) , STOT-SE 3 (Respiratory)
Signal Word WARNING
Emergency Response Skin: Wash with soap/water for 15 min. Eyes: Rinse for 15 min. Spill: Absorb with vermiculite (do not use sawdust).

Chemical Profile & Hazard Analysis

To handle Methyl 4-fluoro-2-isopropoxybenzoate safely, one must understand its molecular behavior. It is not merely a "generic organic."

  • Lipophilicity & Absorption: The isopropoxy group at the C2 position significantly increases the molecule's lipophilicity compared to its hydroxy-analog precursors. This enhances its ability to penetrate the stratum corneum (outer skin layer). While standard methyl benzoates are irritants, this derivative poses a higher risk of transdermal absorption .

  • The Fluorine Factor: The C4-fluorine atom adds chemical stability but classifies the material as halogenated waste . It does not typically degrade in standard biological waste streams and must be incinerated with flue gas scrubbing to prevent HF formation.

  • Thermal Behavior: As an ester, it is susceptible to hydrolysis under basic conditions or high heat, releasing 4-fluoro-2-isopropoxybenzoic acid and methanol (toxic).

Personal Protective Equipment (PPE) Strategy

Rationale: Standard latex gloves are insufficient due to the lipophilic nature of the isopropoxy ester, which can swell natural rubber lattice structures.

A. Glove Selection Protocol
OperationGlove MaterialThicknessBreakthrough TimeRationale
Standard Handling (Weighing, Transfer)Nitrile ≥ 0.11 mm> 30 minsSufficient for incidental splash protection.
High Exposure (Synthesis, Spill Cleanup)Silver Shield / Laminate Multi-layer> 480 minsImpermeable to aromatic esters and halogenated organics.
Double Gloving Nitrile (Inner) + Nitrile (Outer) CombinedN/ARecommended to prevent cross-contamination of lab surfaces.
B. Respiratory & Body Protection
  • Primary Barrier: All handling must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Secondary Barrier: If working outside a hood (e.g., balance maintenance), a Half-mask respirator with P100/OV cartridges is required.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the liquid/oil nature of the compound which can creep around lenses.

Operational Protocols

Workflow Visualization: PPE Decision Matrix

The following logic gate ensures the correct PPE is selected based on the operational scale.

PPE_Decision Start Start: Define Operation Scale Scale of Handling? Start->Scale Small Analytical (< 100 mg) Scale->Small Low Risk Large Preparative (> 100 mg) Scale->Large High Risk Hood Fume Hood Required Small->Hood Large->Hood Glove1 PPE: Nitrile Gloves + Safety Glasses Hood->Glove1 Closed Container Glove2 PPE: Double Nitrile + Splash Goggles + Lab Coat (Buttoned) Hood->Glove2 Open Handling/Synthesis caption Figure 1: PPE Selection Logic based on operational scale.

Protocol A: Safe Transfer & Weighing

Since the compound may be a viscous liquid or low-melting solid, static charge and "creeping" are risks.

  • Preparation:

    • Place a disposable anti-static weighing boat or tared vial inside the fume hood.

    • Line the work surface with an absorbent mat (pig mat) to capture micro-droplets.

  • Transfer:

    • If Liquid: Use a positive-displacement pipette. Air-displacement pipettes may drip due to the ester's vapor pressure/viscosity.

    • If Solid: Use a stainless steel spatula. Avoid plastic spatulas as the compound may adhere or leach plasticizers.

  • Decontamination:

    • Immediately wipe the spatula/pipette exterior with a Kimwipe soaked in Acetone or Ethyl Acetate.

    • Dispose of the wipe in the Solid Hazardous Waste bin.

Protocol B: Reaction Setup (Inert Atmosphere)

Methyl 4-fluoro-2-isopropoxybenzoate is often used as an intermediate in nucleophilic substitutions or couplings.

  • Glassware: Flame-dry all glassware; moisture can hydrolyze the ester over time.

  • Solvent Choice: Compatible with DCM, THF, and Ethyl Acetate. Avoid protic solvents (MeOH/EtOH) if using strong bases to prevent transesterification.

  • Temperature Control: If heating > 50°C, ensure a reflux condenser is fitted before heating begins to prevent vapor escape.

Emergency Response & Disposal

Workflow Visualization: Spill Response

Immediate actions to take in the event of a loss of containment.

Spill_Response Spill Spill Detected State State? Spill->State Liquid Liquid/Oil State->Liquid Solid Solid/Powder State->Solid Absorb Cover with Vermiculite or Pig Mat Liquid->Absorb Sweep Gently Sweep (Avoid Dust) Solid->Sweep Clean Wipe with Acetone Absorb->Clean Sweep->Clean Dispose Halogenated Waste Bin Clean->Dispose Clean->Dispose caption Figure 2: Spill Cleanup Workflow for Methyl 4-fluoro-2-isopropoxybenzoate.

Disposal Specifications
  • Waste Stream: Halogenated Organic Waste .

    • Why? The fluorine atom prohibits disposal in standard organic solvent streams in many jurisdictions (e.g., EU, California) due to the formation of HF during standard incineration.

  • Container Labeling: Must explicitly state "Contains Fluorinated Organics."

  • Aqueous Waste: If the compound enters an aqueous phase (e.g., extraction), the water must be treated as hazardous waste, not poured down the drain.

References

  • ChemicalBook . Methyl 4-fluoro-2-isopropoxybenzoate (CAS 1394970-88-7) Properties and Safety. Retrieved from

  • MDPI . Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds (Synthesis of Intermediate 24). Molecules 2020. Retrieved from

  • PubChem . Fluorinated Benzoate Derivatives Safety Data. National Library of Medicine. Retrieved from

  • Bide Pharm . Product Safety and Handling: Methyl 4-fluoro-2-isopropoxybenzoate. Retrieved from

Sources

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